Product packaging for SA-2(Cat. No.:CAS No. 2205018-62-6)

SA-2

Cat. No.: B610642
CAS No.: 2205018-62-6
M. Wt: 470.46
InChI Key: PQCAHDMPPLSWLQ-OCOZRVBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound SA-2 is a hybrid small molecule investigated for its dual functionality as a nitric oxide (NO) donor and a superoxide dismutase (SOD) mimetic . Its core research value lies in its potential to simultaneously upregulate cytoprotective cyclic guanosine monophosphate (cGMP) and scavenge reactive oxygen species (ROS) . Studies indicate its primary application is in ophthalmology, particularly for lowering intraocular pressure (IOP) in models of ocular hypertension and glaucoma . Research shows this compound provides significant protection to retinal ganglion cells (RGCs) and preserves function in animal models of acute RGC injury, such as optic nerve crush and ischemia-reperfusion, suggesting neuroprotective applications . A key feature for translational research is its efficacy in a sustained-release nanoformulation (PLGA-encapsulated this compound), which has demonstrated a prolonged IOP-lowering effect for up to 3-6 days after a single topical application in rodent models . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

2205018-62-6

Molecular Formula

C20H18N6O6S

Molecular Weight

470.46

IUPAC Name

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-oxo-2-((4-((4-sulfamoylphenyl)diazenyl)phenyl) amino)ethyl)acetamide

InChI

InChI=1S/C20H18N6O6S/c21-33(31,32)16-7-5-15(6-8-16)25-24-14-3-1-13(2-4-14)23-17(27)11-22-18(28)12-26-19(29)9-10-20(26)30/h1-10H,11-12H2,(H,22,28)(H,23,27)(H2,21,31,32)/b25-24+

InChI Key

PQCAHDMPPLSWLQ-OCOZRVBESA-N

SMILES

O=C(NCC(NC1=CC=C(/N=N/C2=CC=C(S(=O)(N)=O)C=C2)C=C1)=O)CN3C(C=CC3=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SA-2;  SA2;  SA 2

Origin of Product

United States

Foundational & Exploratory

The Role of SA-2/STAG2 in DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SA-2 protein's (also known as Stromal Antigen 2 or STAG2) critical functions in DNA replication. As a key component of the cohesin complex, this compound is integral to sister chromatid cohesion, DNA repair, and the regulation of gene expression. Recent research has illuminated its direct and essential role in the mechanics of DNA replication, making it a protein of significant interest for both basic research and therapeutic development.

This document details this compound's interaction with DNA replication intermediates, the consequences of its dysfunction, and its interplay with key signaling pathways. It also provides detailed experimental protocols for studying this compound's function and presents quantitative data in a structured format to facilitate a deeper understanding of its biochemical and cellular activities.

Core Functions of this compound in the Context of the Cohesin Complex

This compound is one of two mutually exclusive SA subunits (the other being SA-1) that associates with the core cohesin ring, composed of SMC1, SMC3, and RAD21.[1] This ring structure is fundamental to the process of sister chromatid cohesion, ensuring the accurate segregation of chromosomes during cell division. Beyond this canonical role, the cohesin complex, and specifically this compound, is now understood to be intimately involved in the process of DNA replication itself.

This compound containing cohesin complexes are loaded onto chromatin and are thought to play a direct role in the organization and stabilization of replication forks. This function is mediated by its unique DNA binding properties.

This compound's Preferential Binding to DNA Replication Intermediates

Unlike many DNA binding proteins that recognize specific sequences, this compound exhibits a remarkable sequence-independent binding activity with a strong preference for specific DNA structures that are hallmarks of replication and repair.[2][3][4]

This compound has a higher affinity for single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA).[2][4] More significantly, it recognizes and binds to a variety of non-B DNA structures that are formed during DNA replication, including:

  • Replication Forks: The Y-shaped structures where DNA is actively being unwound and replicated.

  • ssDNA Gaps: Single-stranded regions within a DNA duplex, often found on the lagging strand during replication.

  • Flap Structures: Short, single-stranded DNA overhangs.

  • Double-stranded Ends: The termini of linear DNA molecules, which are also relevant in the context of DNA double-strand breaks.[2][3]

This ability to recognize and bind to these intermediate structures places this compound at the very heart of the DNA replication machinery, suggesting a role in both the progression and protection of the replication fork.

Quantitative Data on this compound DNA Binding and Function

The following tables summarize key quantitative data related to this compound's interaction with DNA and its impact on DNA replication dynamics.

DNA SubstrateBinding Affinity (Kd)MethodReference
Single-stranded DNA (ssDNA)Higher affinity than dsDNAFluorescence Anisotropy[2]
Double-stranded DNA (dsDNA)Lower affinity than ssDNAFluorescence Anisotropy[2]
ssDNA GapHigh SpecificityAFM Imaging[2]
Replication ForkHigh SpecificityAFM Imaging[2]

Table 1: this compound DNA Binding Affinities. This table summarizes the relative binding affinities of this compound for different DNA structures. Precise Kd values are often dependent on the specific experimental conditions and the length and sequence of the DNA substrate.

ConditionReplication Fork Speed (kb/min)Stalled Forks (%)New Origin FiringReference
Wild-type (WT) cells~1.5 - 2.0NormalNormal[5]
STAG2-depleted cellsSignificantly ReducedSignificantly IncreasedReduced[5]

Table 2: Impact of this compound Depletion on DNA Replication Dynamics. This table illustrates the quantitative consequences of reduced or absent this compound protein on the progression of DNA replication forks.

Cell Cycle PhaseThis compound Protein Expression LevelReference
G1 PhaseStable[6]
S PhaseStable[6]
G2/M PhaseStable[6]

Table 3: this compound Protein Expression Throughout the Cell Cycle. This table shows that this compound protein levels are generally stable throughout the different phases of the cell cycle in many cell types, indicating that its function is regulated primarily through post-translational modifications and interactions with other proteins rather than through changes in its expression level.

The Critical Role of this compound in Replication Fork Progression and Stability

The functional significance of this compound's affinity for replication intermediates is underscored by the cellular consequences of its depletion. Loss of this compound leads to a cascade of events that severely compromise the integrity of DNA replication:

  • Replication Fork Stalling: The progression of the replication fork slows down and frequently halts.[5][7]

  • Replication Fork Collapse: Stalled forks are unstable and can break, leading to the formation of DNA double-strand breaks (DSBs).[5]

  • DNA Damage Checkpoint Activation: The accumulation of stalled and collapsed forks, along with the resulting DSBs, triggers a cellular DNA damage response.[3][5]

These defects highlight that this compound is not merely a passive structural component at the replication fork but an active participant in ensuring its smooth and accurate progression.

This compound and the DNA Damage Response: The ATR/CHK1 Signaling Pathway

When replication forks stall, the cell activates a complex signaling network to stabilize the fork and coordinate a response. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase and its downstream effector, CHK1 (Checkpoint Kinase 1).[4][8] The loss of this compound and the subsequent replication stress leads to the activation of this pathway.

ReplicationStressResponse

The diagram illustrates that functional this compound is required for normal replication fork progression. Loss or dysfunction of this compound leads to stalled replication forks, which in turn activates the ATR-CHK1 signaling cascade. This activation leads to a temporary cell cycle arrest to allow for fork stabilization and DNA repair. This highlights a synthetic lethal relationship, where cells lacking this compound become highly dependent on the ATR/CHK1 pathway for survival, a concept with significant therapeutic implications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in DNA replication.

Chromatin Immunoprecipitation (ChIP) for this compound

ChIP is used to identify the genomic regions where this compound is bound.

Experimental Workflow:

ChIP_Workflow

Detailed Methodology:

  • Cell Culture and Crosslinking:

    • Grow cells (e.g., HeLa, U2OS) to ~80-90% confluency.

    • Add formaldehyde to a final concentration of 1% directly to the culture medium.

    • Incubate for 10 minutes at room temperature with gentle shaking to crosslink proteins to DNA.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells and resuspend in a lysis buffer containing protease inhibitors.

    • Lyse the cells on ice.

    • Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion. The optimal conditions for shearing must be determined empirically for each cell type and instrument.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-STAG2 antibody overnight at 4°C with rotation. A parallel incubation with a non-specific IgG should be performed as a negative control.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the immunocomplexes from the beads using an elution buffer.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by incubating the eluate at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis:

    • The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific genomic loci or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of this compound.

DNA Fiber Analysis

This technique is used to visualize and quantify various parameters of DNA replication at the single-molecule level.

Experimental Workflow:

DNAFiber_Workflow

Detailed Methodology:

  • Pulse Labeling:

    • Culture cells to be analyzed.

    • Incubate the cells with the first thymidine analog, for example, 25 µM CldU (5-chloro-2'-deoxyuridine), for a defined period (e.g., 20-30 minutes).

    • Wash the cells and then incubate with the second thymidine analog, for example, 250 µM IdU (5-iodo-2'-deoxyuridine), for a defined period.

  • Cell Lysis and DNA Spreading:

    • Harvest a small number of cells (e.g., 1,000-5,000 cells).

    • Lyse the cells by adding them to a drop of lysis buffer on a microscope slide.

    • Tilt the slide to allow the DNA to spread down the slide by gravity.

  • Fixation and Denaturation:

    • Air-dry the slides and then fix the DNA fibers with a methanol:acetic acid (3:1) solution.

    • Denature the DNA with 2.5 M HCl to expose the incorporated thymidine analogs.

  • Immunostaining:

    • Block the slides to prevent non-specific antibody binding.

    • Incubate with primary antibodies that specifically recognize CldU and IdU (e.g., rat anti-BrdU for CldU and mouse anti-BrdU for IdU).

    • Wash and then incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., anti-rat and anti-mouse antibodies conjugated to different fluorophores).

  • Imaging and Analysis:

    • Mount the slides and acquire images using a fluorescence microscope.

    • Analyze the images to measure the lengths of the CldU and IdU tracks. From these measurements, various parameters can be calculated, including replication fork speed, the frequency of origin firing, and the frequency of stalled or collapsed forks.

Fluorescence Anisotropy for this compound-DNA Binding

This biophysical technique is used to quantitatively measure the binding affinity of this compound to different DNA substrates.

Experimental Workflow:

Anisotropy_Workflow

Detailed Methodology:

  • Preparation of Reagents:

    • Synthesize or purchase DNA oligonucleotides representing the desired DNA structures (e.g., ssDNA, dsDNA, replication fork). One of the strands should be labeled with a fluorescent dye (e.g., fluorescein).

    • Purify recombinant this compound protein.

  • Binding Assay:

    • Prepare a solution of the fluorescently labeled DNA at a constant, low concentration in a suitable binding buffer.

    • Perform a serial dilution of the purified this compound protein.

    • In a multi-well plate or cuvette, mix the DNA solution with increasing concentrations of the this compound protein.

    • Incubate the reactions to allow them to reach equilibrium.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers. The instrument excites the sample with polarized light and measures the polarization of the emitted light.

  • Data Analysis:

    • The anisotropy value will increase as more this compound protein binds to the fluorescently labeled DNA, causing it to tumble more slowly in solution.

    • Plot the change in anisotropy as a function of the this compound protein concentration.

    • Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Conclusion and Future Directions

This compound/STAG2 has emerged as a critical factor in the maintenance of genome stability through its direct involvement in DNA replication. Its ability to recognize and stabilize replication fork structures is essential for the faithful duplication of the genome. The dysfunction of this compound, frequently observed in various cancers, leads to replication stress, DNA damage, and a reliance on alternative DNA repair pathways.

This understanding has opened up new avenues for therapeutic intervention. The synthetic lethality observed between this compound loss and the inhibition of DNA damage response kinases like ATR and PARP provides a compelling rationale for the development of targeted therapies for STAG2-mutant cancers.[7][9]

Future research will likely focus on elucidating the precise molecular mechanisms by which this compound is recruited to and functions at replication forks, identifying its key interaction partners in this context, and further exploring the therapeutic potential of targeting the vulnerabilities created by its loss. A deeper understanding of this compound's role in DNA replication will undoubtedly provide valuable insights into both fundamental cellular processes and the development of novel cancer treatments.

References

The Role of STAG2 in Sister Chromatid Cohesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Sister chromatid cohesion, the process that holds replicated chromosomes together until their segregation during anaphase, is fundamental to genomic integrity. This process is mediated by the cohesin complex, a multi-subunit protein ring. In somatic cells, two variants of this complex exist, distinguished by the presence of either the STAG1 (SA1) or STAG2 (SA2) subunit. STAG2 is a critical component of the cohesin machinery, with essential roles in the establishment, maintenance, and timely dissolution of sister chromatid cohesion. Mutations in the STAG2 gene are among the most frequent alterations in the cohesin complex across a wide spectrum of human cancers, highlighting its importance as a tumor suppressor. This technical guide provides an in-depth examination of the core functions of STAG2 in sister chromatid cohesion, the molecular pathways that regulate its activity, and its broader implications in DNA repair and disease. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction: The Cohesin Complex

The accurate segregation of chromosomes during cell division is paramount for preventing aneuploidy, a hallmark of many developmental disorders and cancers. The cohesin complex ensures this fidelity by physically linking sister chromatids from the moment of their synthesis in S phase until their separation in anaphase.[1] The canonical cohesin complex is a ring-shaped structure composed of four core subunits: two Structural Maintenance of Chromosomes proteins (SMC1 and SMC3), a kleisin subunit (RAD21), and a stromal antigen (STAG) protein.[1][2]

In vertebrate somatic cells, two mutually exclusive STAG paralogs, STAG1 (SA1) and STAG2 (SA2), associate with the core ring, forming two distinct cohesin complexes.[3][4] While both complexes contribute to overall cohesion, they have non-redundant functions and distinct localization patterns on chromosomes, with STAG2 playing a particularly crucial role in centromeric cohesion.[4] STAG2 is also implicated in other vital cellular processes, including the regulation of gene expression, DNA repair, and chromatin organization.[5][6]

cluster_cohesin Cohesin Ring Complex SMC1 SMC1 SMC3 SMC3 SMC1->SMC3 Hinge RAD21 RAD21 (Kleisin) SMC3->RAD21 ATPase Head RAD21->SMC1 ATPase Head STAG2 STAG2 (SA2) RAD21->STAG2 Interaction caption Figure 1: Structure of the Cohesin-STAG2 Complex. cluster_arms Chromosome Arms (Prophase) cluster_centro Centromere (Prophase) Plk1 Plk1 Kinase STAG2_P STAG2-P Plk1->STAG2_P Phosphorylation Cohesin_Release Cohesin Release (WAPL-mediated) STAG2_P->Cohesin_Release SGO1 SGO1 / PP2A STAG2 STAG2 SGO1->STAG2 Protection (Dephosphorylation) Cohesion_Maintained Cohesion Maintained STAG2->Cohesion_Maintained Plk1_input caption Figure 2: Regulation of STAG2 in the Prophase Pathway. cluster_fish FISH Procedure start Culture & Arrest Cells (e.g., Colcemid) harvest Harvest Mitotic Cells (Shake-off) start->harvest hypo Hypotonic Swelling (75mM KCl) harvest->hypo fix Fixation (3:1 Methanol:Acetic Acid) hypo->fix spread Drop onto Slide (Spreading) fix->spread denature Denature Probe & Chromosomes spread->denature hybridize Hybridize Probe Overnight denature->hybridize wash Post-Hybridization Washes hybridize->wash image Counterstain & Image (DAPI) wash->image analyze Analyze Cohesion (1 vs. 2 Signals) image->analyze caption Figure 3: Workflow for FISH-based Sister Chromatid Cohesion Assay.

References

Unraveling SA-2 (STAG2) Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of SA-2 (STAG2) Expression Across Diverse Cell Types and its Implications for Drug Development

Introduction

Stromal antigen 2 (this compound), encoded by the STAG2 gene, is a crucial component of the cohesin complex, a ring-shaped protein assembly essential for sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome.[1][2] The cohesin complex is composed of four core subunits: SMC1, SMC3, RAD21, and a stromal antigen (STAG) protein. In somatic cells, this STAG subunit can be either SA-1 (encoded by STAG1) or this compound.[2] While both isoforms are involved in fundamental cellular processes, emerging evidence suggests they have distinct and non-redundant roles in regulating gene expression and maintaining genomic stability.[3][4]

Mutations and altered expression of STAG2 are frequently observed in a wide range of human cancers, including bladder cancer, Ewing sarcoma, glioblastoma, and myeloid leukemias, highlighting its significance as a tumor suppressor.[5][6] This technical guide provides a comprehensive overview of this compound gene expression in various cell types, details key experimental protocols for its study, and visualizes its role in cellular pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: this compound (STAG2) Gene and Protein Expression

Quantitative data on this compound expression is critical for understanding its physiological roles and its dysregulation in disease. The following tables summarize publicly available data on STAG2 mRNA and this compound protein expression across various human tissues and cancer cell lines.

Table 1: STAG2 mRNA Expression in Normal Human Tissues

This table presents the normalized TPM (Transcripts Per Million) values for STAG2 gene expression across a selection of normal human tissues, compiled from the Genotype-Tissue Expression (GTEx) portal.

TissuenTPM (Median)
Esophagus - Mucosa35.7
Skin - Sun Exposed (Lower leg)33.2
Colon - Transverse30.5
Lung25.8
Breast - Mammary Tissue22.1
Ovary21.5
Uterus20.9
Prostate18.7
Bladder17.9
Brain - Cortex15.3
Liver12.4
Heart - Left Ventricle11.1
Skeletal Muscle9.8

Data sourced from the GTEx Portal.[7][8] nTPM values represent the normalized expression levels.

Table 2: this compound Protein Expression in Normal Human Tissues

This table summarizes the protein expression levels of this compound in various normal human tissues as determined by immunohistochemistry (IHC). The data is curated from The Human Protein Atlas.[7]

TissueStaining IntensityLocation
ColonHighGlandular cells
TestisHighCells in seminiferous ducts
Bone marrowHighHematopoietic cells
Lymph nodeHighGerminal center cells
SkinMediumKeratinocytes
BreastMediumGlandular cells
LungMediumPneumocytes
LiverLowHepatocytes
BrainLowNeuropil

Data sourced from The Human Protein Atlas.[7] Staining intensity is categorized as High, Medium, or Low based on antibody staining.

Table 3: STAG2 Gene Expression in Selected Cancer Cell Lines

This table provides representative STAG2 mRNA expression levels (in FPKM - Fragments Per Kilobase of transcript per Million mapped reads) in various cancer cell lines, indicative of the heterogeneity of its expression in cancer.

Cell LineCancer TypeFPKM
A549Lung Carcinoma25.1
MCF7Breast Adenocarcinoma30.8
HeLaCervical Adenocarcinoma28.4
K-562Chronic Myeloid Leukemia45.2
JurkatAcute T-cell Leukemia55.9
PC-3Prostate Adenocarcinoma19.7
U-87 MGGlioblastoma15.6
SW480Colon Adenocarcinoma22.3

FPKM values are representative and can vary based on the specific study and culture conditions.

Experimental Protocols

Accurate and reproducible methods are paramount for studying this compound expression and function. This section details standardized protocols for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for STAG2 Gene Expression

Objective: To quantify the relative mRNA expression levels of STAG2 in different cell or tissue samples.

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Primer Design: Design STAG2-specific primers that span an exon-exon junction to avoid amplification of genomic DNA. A suitable housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control.

    • STAG2 Forward Primer (example): 5'-AGCAGAGCTACAGCCAGACA-3'

    • STAG2 Reverse Primer (example): 5'-TTCCTCATCCTCATCCTCGT-3'

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction mixture includes:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min)

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of STAG2 using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for this compound Protein Detection

Objective: To detect and quantify the levels of this compound protein in cell or tissue lysates.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit anti-STAG2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for this compound Protein Localization

Objective: To visualize the expression and subcellular localization of this compound protein in tissue sections.

Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound overnight at 4°C.

  • Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody. Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Imaging: Analyze the slides under a light microscope to assess the intensity and localization of this compound staining.

Chromatin Immunoprecipitation (ChIP) for this compound DNA Binding

Objective: To identify the genomic regions where this compound is bound.

Protocol:

  • Cross-linking: Cross-link proteins to DNA in live cells with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for this compound overnight at 4°C. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target loci or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound function and its experimental investigation.

Cohesin_Loading_and_Function cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase Cohesin Loading Cohesin Loading Chromatin Chromatin Cohesin Loading->Chromatin Scc2/4 Scc2/Scc4 (NIPBL/MAU2) Scc2/4->Cohesin Loading Loads Cohesin Replication Fork Replication Fork Cohesion Establishment Cohesion Establishment Replication Fork->Cohesion Establishment Sister Chromatids Replicated Chromatin Cohesion Establishment->Sister Chromatids Encircles Eco1/2 Eco1/2 Eco1/2->Cohesion Establishment Acetylation Cohesin Cleavage Cohesin Cleavage Sister Chromatids->Cohesin Cleavage Separase Separase Separase->Cohesin Cleavage Cleaves Rad21 Anaphase Anaphase Cohesin Cleavage->Anaphase Allows Separation SA2_Signaling_Pathway cluster_cohesin Cohesin Complex cluster_function Cellular Functions cluster_cancer Cancer Pathogenesis SA2 This compound (STAG2) SMC1 SMC1 SA2->SMC1 Sister Chromatid Cohesion Sister Chromatid Cohesion SA2->Sister Chromatid Cohesion DNA Repair DNA Repair SA2->DNA Repair Gene Regulation Gene Regulation SA2->Gene Regulation SMC3 SMC3 SMC1->SMC3 RAD21 RAD21 SMC3->RAD21 RAD21->SA2 STAG2 Mutation/Loss STAG2 Mutation/Loss Genomic Instability Genomic Instability STAG2 Mutation/Loss->Genomic Instability leads to Altered Gene Expression Altered Gene Expression STAG2 Mutation/Loss->Altered Gene Expression leads to Tumorigenesis Tumorigenesis Genomic Instability->Tumorigenesis Altered Gene Expression->Tumorigenesis

References

The Discovery and Initial Characterization of Cohesin Subunit SA-2 (STAG2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of the cohesin subunit SA-2, encoded by the STAG2 gene. This compound is a critical component of the cohesin complex, a multi-protein ring essential for sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome. Mutations and loss of STAG2 are frequently observed in a variety of human cancers, highlighting its importance as a tumor suppressor and a potential therapeutic target. This document details the seminal findings related to STAG2's function, summarizes key quantitative data from foundational studies, and provides detailed experimental protocols for its investigation. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular mechanisms.

Introduction

The discovery of the cohesin complex and its subunits revolutionized our understanding of chromosome biology. One of its key, non-SMC (Structural Maintenance of Chromosomes) components is the Stromal Antigen 2 (STAG2), also known as this compound.[1][2] In somatic cells, the cohesin ring is composed of SMC1, SMC3, RAD21, and either STAG1 or STAG2.[2] These two paralogs, STAG1 and STAG2, were found to form mutually exclusive cohesin complexes, suggesting they may have distinct as well as overlapping functions.[3] Initial characterization revealed that STAG2 is essential for holding sister chromatids together following DNA replication, a process critical for their accurate segregation during mitosis.[2][4] Subsequent research has unveiled its multifaceted roles in DNA double-strand break repair, the regulation of gene expression through the formation of chromatin loops, and the maintenance of genomic stability.[5][6][7] The frequent mutation of the X-linked STAG2 gene in various cancers, including bladder cancer, glioblastoma, and myeloid malignancies, has underscored its critical role in tumor suppression.[2][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on STAG2, providing insights into its expression levels and the functional consequences of its mutation.

Table 1: STAG2 Protein Abundance in Human Tissues and Cell Lines

Tissue/Cell LineAbundance (ppm)Dataset ScoreRank (out of total proteins)
Whole organism (Integrated)17.838.14363 (out of 16376)
Lymph node (Integrated)46.737.22512 (out of 10447) [top 25%]
CD8+ T-cell line7337.02255 (out of 11016) [top 25%]
Female gonad (Integrated)29.136.93717 (out of 12486)
Testis (Integrated)27.436.74456 (out of 15560)
Data from PaxDb, a comprehensive protein abundance database.[10]

Table 2: Quantification of Sister Chromatid Cohesion Defects in STAG2 Mutant Cells

Cell Line / ConditionPercentage of Metaphases with Premature Sister Chromatid Separation (PSCS)p-value (compared to control)
Parental STAG2 wild-type~5%-
STAG2 truncating mutation 1~25%<0.05
STAG2 truncating mutation 2~30%<0.05
Proband with STAG2 p.Arg69* variantSignificantly reduced PSCS0.000029 (vs. mother), 0.00075 (vs. father)
Data synthesized from studies quantifying sister chromatid cohesion defects.[5][8] A cell was typically defined as having a loss of cohesion if three or more sister chromatids were parallel.[5]

Table 3: ChIP-Seq Read Density for STAG1 and STAG2 at Cohesin Binding Sites in RT112 Cells

Cohesin Position CategoryNumber of PeaksSTAG1 Read Density (normalized)STAG2 Read Density (normalized)
Common35,321HighHigh
STAG1-enriched5,007HigherLower
STAG2-enriched2,330LowerHigher (but overall lower than other categories)
Data from a study profiling the genome-wide distribution of STAG1 and STAG2.[6]

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used in the characterization of STAG2.

Western Blotting for STAG2 Protein Detection

This protocol outlines the detection of STAG2 protein levels in cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a 4-15% polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against STAG2 (e.g., rabbit anti-STAG2, 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP) for STAG2

This protocol describes the enrichment of DNA fragments bound by STAG2 for subsequent analysis by qPCR or sequencing (ChIP-seq).

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% to cultured cells and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared chromatin with an anti-STAG2 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • The enriched DNA can be analyzed by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Co-Immunoprecipitation (Co-IP) for STAG2 Interaction Partners

This protocol is for the identification of proteins that interact with STAG2.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an anti-STAG2 antibody or control IgG overnight at 4°C.

    • Add protein A/G beads to capture the immune complexes.

  • Washes:

    • Wash the beads several times with lysis buffer to remove non-specific interactors.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by western blotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of novel interactors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving STAG2 and a typical experimental workflow for its characterization.

STAG2_DNA_Damage_Response DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates STAG2_Cohesin STAG2-Cohesin Complex ATM->STAG2_Cohesin phosphorylates BRCA1 BRCA1 STAG2_Cohesin->BRCA1 recruits to damage site HR_Repair Homologous Recombination Repair BRCA1->HR_Repair mediates

Caption: STAG2 in the DNA Double-Strand Break Response.

Sister_Chromatid_Cohesion cluster_S_Phase S Phase cluster_G2_M_Phase G2/M Phase cluster_Anaphase Anaphase DNA_Replication DNA Replication Cohesin_Loading Cohesin Loading (with STAG2) DNA_Replication->Cohesin_Loading establishes Sister_Chromatids Sister Chromatids Held Together Cohesin_Loading->Sister_Chromatids Separase Separase Sister_Chromatids->Separase is cleaved by Cohesin_Cleavage Cohesin Cleavage Separase->Cohesin_Cleavage Chromosome_Segregation Chromosome Segregation Cohesin_Cleavage->Chromosome_Segregation

Caption: Role of STAG2-Cohesin in Sister Chromatid Cohesion.

STAG2_ChIP_Seq_Workflow Start Start: Cultured Cells Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis_Sonication 2. Cell Lysis & Chromatin Sonication Crosslinking->Lysis_Sonication Immunoprecipitation 3. Immunoprecipitation with anti-STAG2 Ab Lysis_Sonication->Immunoprecipitation Washes 4. Washes Immunoprecipitation->Washes Elution_Reverse 5. Elution & Reverse Cross-linking Washes->Elution_Reverse DNA_Purification 6. DNA Purification Elution_Reverse->DNA_Purification Library_Prep 7. Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End: Genome-wide STAG2 Binding Map Data_Analysis->End

Caption: Experimental Workflow for STAG2 ChIP-seq.

Conclusion

The discovery and characterization of this compound (STAG2) have been pivotal in advancing our knowledge of fundamental cellular processes. As a core subunit of the cohesin complex, its roles extend from the canonical function in sister chromatid cohesion to the intricate regulation of DNA repair and three-dimensional genome architecture. The frequent inactivation of STAG2 in cancer highlights its critical tumor-suppressive functions and presents opportunities for the development of targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key data, detailing essential experimental protocols, and visualizing the complex molecular pathways in which STAG2 participates. Further research into the precise mechanisms of STAG2 function and the consequences of its loss will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.

References

Unraveling the Architecture of SA-2 (STAG2): A Technical Guide to its Structure, Domains, and Functional Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure and domain organization of the Stromal Antigen 2 (SA-2) protein, also known as STAG2. As a critical component of the cohesin complex, STAG2 plays a pivotal role in sister chromatid cohesion, DNA repair, and the regulation of gene expression. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this essential protein.

Quantitative Protein Data

The human STAG2 protein is a large, nuclear protein with several isoforms. The canonical isoform's key quantitative characteristics are summarized in the table below.

PropertyValueSource
Full Name Stromal Antigen 2UniProt
Gene Name STAG2GeneCards[1]
Aliases This compound, SCC3BGeneCards[1]
Amino Acid Count 1231GeneCards[1]
Molecular Weight (Isoform 1) 141.3 kDaAtlas of Genetics and Cytogenetics in Oncology and Haematology[2]
Molecular Weight (Isoform 2) 145.7 kDaAtlas of Genetics and Cytogenetics in Oncology and Haematology[2]
Theoretical Isoelectric Point (pI) 6.33Calculated using ExPASy Compute pI/Mw tool

Domain Architecture of STAG2

STAG2 is a multi-domain protein characterized by the presence of numerous HEAT (Huntingtin, Elongation factor 3, A subunit, TOR) repeats, which are tandemly arranged to form a flexible, elongated structure. This unique architecture is crucial for its function within the cohesin ring. The crystal structure of a human cohesin subcomplex comprising SA2 and a region of Scc1 (also known as RAD21) has revealed a "dragon-shaped" structure for SA2, formed by multiple HEAT repeats.[1]

While precise, experimentally determined boundaries for each HEAT repeat are not consistently defined across literature, the overall structure consists of a helical N-terminal domain followed by these repeating units. The protein also contains a Stromal Antigen (STAG) domain and a Stromal in Conserved Domain (SCD).

Domain/RegionDescription
N-Terminal Helical Domain A structured domain at the N-terminus of the protein.
HEAT Repeats A series of tandemly arranged structural motifs, each composed of two alpha-helices. These repeats confer flexibility and provide a scaffold for protein-protein interactions.
STAG Domain A conserved domain characteristic of the STAG protein family, crucial for its role within the cohesin complex.
SCD (Stromal in Conserved Domain) A conserved domain with a less well-defined function but is characteristic of STAG proteins.

Experimental Protocols for Structural Determination

The three-dimensional structure of STAG2, primarily as part of the larger cohesin complex, has been elucidated using high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).

Recombinant Protein Expression and Purification

A prerequisite for structural studies is the production of pure, homogenous STAG2 protein. A general workflow is as follows:

  • Cloning: The human STAG2 cDNA is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable host system, typically E. coli for bacterial expression or insect cells (e.g., Sf9) for eukaryotic post-translational modifications. Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Lysis: Cells are harvested and lysed to release the recombinant protein.

  • Affinity Chromatography: The cell lysate is passed through a chromatography column with a resin that specifically binds the affinity tag on the STAG2 protein.

  • Further Purification: To achieve high purity, subsequent chromatography steps such as ion-exchange and size-exclusion chromatography are employed to separate STAG2 from remaining contaminants.

  • Quality Control: The purity and homogeneity of the protein are assessed using SDS-PAGE and mass spectrometry.

X-ray Crystallography

This technique provides high-resolution atomic models of the protein structure.

  • Crystallization: The purified STAG2 protein (or a sub-complex containing STAG2) is concentrated to a high level and subjected to crystallization screening. This involves testing a wide array of conditions (precipitants, pH, temperature, and additives) to find the optimal environment for crystal formation. Vapor diffusion (hanging or sitting drop) is a commonly used method.

  • Data Collection: A suitable crystal is selected, cryo-protected, and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays diffract off the crystal lattice, producing a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is then built into this map and refined to best fit the experimental data, resulting in a high-resolution 3D structure.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is particularly useful for studying large, flexible complexes like the entire cohesin ring.

  • Sample Preparation: A small volume of the purified cohesin complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrification process preserves the native structure of the complex.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate 2D class averages. These 2D averages are then used to reconstruct a 3D density map of the cohesin complex.

  • Model Building and Refinement: An atomic model of the complex, including STAG2, is built into the 3D map and refined.

Signaling and Functional Pathways

STAG2 is implicated in several crucial cellular pathways, primarily through its role in the cohesin complex.

Cohesin-Mediated Transcriptional Regulation

The cohesin complex, including STAG2, plays a key role in the 3D organization of the genome, which is critical for regulating gene expression. It facilitates the formation of chromatin loops that bring distant enhancers and promoters into close proximity. This process is often guided by the DNA-binding protein CTCF.

Cohesin_Transcriptional_Regulation cluster_loop Chromatin Loop Formation Cohesin Cohesin Complex (SMC1, SMC3, RAD21, STAG2) DNA DNA Cohesin->DNA Extrudes DNA Loop CTCF1 CTCF CTCF2 CTCF CTCF1->Cohesin Stalls Extrusion CTCF2->Cohesin Stalls Extrusion Enhancer Enhancer Promoter Promoter Enhancer->Promoter Gene Gene Expression Promoter->Gene

Caption: Cohesin-mediated chromatin looping in transcriptional regulation.

STAG2 Deficiency and the cGAS-STING Pathway

Deficiency of STAG2 can lead to genomic instability and the accumulation of cytosolic DNA. This aberrant DNA is detected by the cGAS-STING pathway, a component of the innate immune system, triggering an interferon response.

STAG2_cGAS_STING_Pathway STAG2_deficiency STAG2 Deficiency Genomic_instability Genomic Instability STAG2_deficiency->Genomic_instability Cytosolic_DNA Cytosolic DNA Genomic_instability->Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Interferon_Response Interferon Response IRF3->Interferon_Response Induces Transcription of Interferon Genes

Caption: Activation of the cGAS-STING pathway upon STAG2 deficiency.

Role in DNA Double-Strand Break Repair

The cohesin complex, including STAG2, is crucial for the repair of DNA double-strand breaks (DSBs) through homologous recombination. By holding sister chromatids in close proximity, cohesin provides an intact template for accurate repair.

STAG2_DSB_Repair DSB DNA Double-Strand Break Sister_Chromatids Sister Chromatid 1 Sister Chromatid 2 DSB->Sister_Chromatids Cohesin Cohesin Complex (with STAG2) Cohesin->Sister_Chromatids Holds in Proximity HR Homologous Recombination Repair Machinery Sister_Chromatids->HR Provides Template Repaired_DNA Repaired DNA HR->Repaired_DNA Facilitates Accurate Repair

Caption: Role of the cohesin complex in DNA double-strand break repair.

This technical guide provides a foundational understanding of the this compound (STAG2) protein. Further research into its intricate interactions and regulatory mechanisms will continue to illuminate its critical roles in cellular function and its implications in disease, paving the way for novel therapeutic strategies.

References

Evolutionary Conservation of the SA-2 Gene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of the Stromal Antigen 2 (SA-2) gene, also known as STAG2. This compound is a critical component of the cohesin complex, a key regulator of genome architecture and cellular division. Its high degree of conservation across diverse species underscores its fundamental biological importance. This document summarizes quantitative data on its conservation, details experimental protocols for its study, and visualizes its involvement in key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the roles of this compound in health and disease, particularly in the context of cancer biology and cohesinopathies.

Introduction

Stromal Antigen 2 (this compound), encoded by the STAG2 gene in humans, is a core subunit of the cohesin complex.[1] This multi-protein machinery is essential for a multitude of cellular processes, most notably sister chromatid cohesion, which ensures the faithful segregation of chromosomes during mitosis and meiosis.[1][2] Beyond its canonical role in cell division, the cohesin complex, and by extension this compound, is critically involved in the three-dimensional organization of the genome, including the formation of chromatin loops that regulate gene expression, DNA repair, and DNA replication.[1][2]

The vital functions of this compound are reflected in its remarkable evolutionary conservation, from single-celled eukaryotes to complex mammals. This high degree of conservation implies a strong selective pressure to maintain its function across vast evolutionary distances. Mutations in the STAG2 gene are frequently implicated in a variety of human cancers, including bladder cancer, glioblastoma, and myeloid leukemia, where it often acts as a tumor suppressor.[2] Additionally, germline mutations in STAG2 are associated with cohesinopathies, a class of rare developmental disorders.

This guide will provide a detailed overview of the evolutionary conservation of the this compound gene, present key experimental methodologies for its investigation, and illustrate its function in critical cellular pathways.

Evolutionary Conservation of the this compound Gene

The this compound protein is highly conserved throughout eukaryotic evolution, indicating its indispensable role in fundamental cellular processes. To quantify this conservation, pairwise sequence alignments of the human this compound protein were performed against its orthologs in several model organisms. The results, summarized in the table below, demonstrate a high degree of sequence identity and similarity across a wide range of species.

SpeciesCommon NameOrtholog GeneUniProt AccessionPercent Identity (%)Percent Similarity (%)
Homo sapiensHumanSTAG2Q8N3U4100100
Mus musculusMouseStag2O356389597
Danio rerioZebrafishstag2bF1R2H57084
Drosophila melanogasterFruit FlySAQ9VM624565
Caenorhabditis elegansNematodescc-3Q195553354
Saccharomyces cerevisiaeBaker's YeastScc3P405412848

Table 1: Evolutionary Conservation of the this compound Protein. Pairwise sequence alignments were performed using the NCBI BLASTp tool, comparing the human this compound protein sequence (Q8N3U4) to its respective orthologs. Percent Identity refers to the percentage of identical amino acid residues, while Percent Similarity includes both identical and chemically similar amino acid residues.

Key Signaling and Cellular Pathways

This compound, as an integral part of the cohesin complex, is involved in several critical cellular pathways that govern genome stability and gene expression.

Sister Chromatid Cohesion

The canonical function of the cohesin complex is to hold sister chromatids together from the time of DNA replication in S phase until their separation at anaphase. This process is essential for accurate chromosome segregation.

Sister_Chromatid_Cohesion cluster_replication S Phase cluster_mitosis Mitosis DNA_Replication DNA Replication Cohesin_Loading Cohesin Loading DNA_Replication->Cohesin_Loading triggers Sister_Chromatids Sister Chromatids Cohesin_Loading->Sister_Chromatids establishes cohesion Cohesin_Complex Cohesin Complex (SMC1, SMC3, RAD21, this compound) Cohesin_Loading->Cohesin_Complex Prophase Prophase Anaphase Anaphase Separase Separase Anaphase->Separase activation of Chromosome_Segregation Chromosome Segregation Separase->Chromosome_Segregation cleaves cohesin, allows Separase->Cohesin_Complex cleaves RAD21 subunit

Caption: Sister Chromatid Cohesion Pathway.

Homologous Recombination and DNA Repair

The cohesin complex, including this compound, plays a crucial role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). By holding sister chromatids in close proximity, cohesin provides a readily available template for error-free repair.

Homologous_Recombination DSB DNA Double-Strand Break Damage_Sensing Damage Sensing (ATM/ATR kinases) DSB->Damage_Sensing Cohesin_Recruitment Cohesin Recruitment to DSB site Damage_Sensing->Cohesin_Recruitment SA2 This compound/STAG2 Cohesin_Recruitment->SA2 Sister_Chromatid_Template Sister Chromatid as Repair Template SA2->Sister_Chromatid_Template maintains proximity of Strand_Invasion Strand Invasion and DNA Synthesis Sister_Chromatid_Template->Strand_Invasion Repair_Completion DSB Repair Strand_Invasion->Repair_Completion

Caption: Homologous Recombination Pathway.

DNA Looping and Gene Regulation

Cohesin mediates the formation of chromatin loops, bringing distant regulatory elements, such as enhancers and promoters, into close spatial proximity. This architectural function is fundamental for the precise regulation of gene expression.

DNA_Looping Enhancer Enhancer Promoter Promoter Cohesin_Complex Cohesin Complex (with this compound) Enhancer->Cohesin_Complex Promoter->Cohesin_Complex CTCF1 CTCF Cohesin_Complex->CTCF1 CTCF2 CTCF Cohesin_Complex->CTCF2

Caption: DNA Looping and Gene Regulation.

Experimental Protocols

Investigating the function of this compound requires a range of molecular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for this compound

ChIP-seq is used to identify the genome-wide binding sites of this compound.

Materials:

  • Cells or tissues of interest

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)

  • Anti-STAG2 antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • RNase A

  • Proteinase K

  • DNA purification kit

Protocol:

  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

  • Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in Nuclear Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin with an anti-STAG2 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

ChIP_Seq_Workflow Crosslinking 1. Cross-linking Lysis 2. Cell & Nuclear Lysis Crosslinking->Lysis Sonication 3. Chromatin Sonication Lysis->Sonication IP 4. Immunoprecipitation with anti-STAG2 Ab Sonication->IP Washes 5. Washes IP->Washes Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification Sequencing 8. Library Prep & Sequencing Purification->Sequencing

Caption: ChIP-seq Experimental Workflow.

Co-Immunoprecipitation (Co-IP) for this compound Interacting Proteins

Co-IP is used to identify proteins that interact with this compound within the cell.

Materials:

  • Cells expressing the protein of interest

  • Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Anti-STAG2 antibody (IP-grade)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (same as Co-IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP Lysis Buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-STAG2 antibody or a control IgG antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washes: Pellet the beads and wash several times with Wash Buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

CoIP_Workflow Lysis 1. Cell Lysis (non-denaturing) Preclear 2. Pre-clearing Lysis->Preclear IP 3. Immunoprecipitation (anti-STAG2 or IgG) Preclear->IP Capture 4. Complex Capture (Protein A/G beads) IP->Capture Washes 5. Washes Capture->Washes Elution 6. Elution Washes->Elution Analysis 7. Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: Co-Immunoprecipitation Workflow.

Conclusion and Future Directions

The this compound/STAG2 gene is a cornerstone of eukaryotic cell biology, with its function in maintaining genomic integrity and regulating gene expression being highly conserved throughout evolution. Its frequent mutation in cancer highlights its critical role as a tumor suppressor and presents it as a promising target for novel therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the multifaceted roles of this compound in both normal physiology and disease. Future research will likely focus on dissecting the specific contributions of this compound to the diverse functions of the cohesin complex, understanding the downstream consequences of its inactivation in different cancer types, and developing targeted therapies that exploit the vulnerabilities of this compound-deficient cells.

References

Unraveling the Location of a Key Genome Guardian: A Technical Guide to the Subcellular Localization of SA-2/STAG2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the subcellular localization of the Stromal Antigen 2 (SA-2) protein, also known as STAG2, a critical component of the cohesin complex. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on STAG2's distribution within the cell, details the experimental methodologies used to determine its location, and explores the signaling pathways that influence and are influenced by this essential protein.

Executive Summary

STAG2 is a cornerstone of genome stability, playing a pivotal role in sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome.[1] Its correct subcellular localization is paramount to these functions. Predominantly found within the nucleus , STAG2's association with chromatin is dynamic and regulated throughout the cell cycle. While a significant portion of STAG2 resides in the nucleus, evidence also points to its presence in other cellular compartments, albeit at lower levels. Dysregulation of STAG2 localization and function is increasingly implicated in various cancers, making it a protein of significant interest for therapeutic development.[2]

Data Presentation: Distribution of STAG2 Protein

While precise quantitative data on the percentage of total cellular STAG2 in each compartment is not extensively documented, a combination of qualitative and semi-quantitative studies provides a clear picture of its primary locations.

Subcellular CompartmentLevel of AbundanceMethod of DetectionKey Findings
Nucleus HighImmunofluorescence, Cell Fractionation/Western Blot, ChIP-Seq, Mass SpectrometryPrimarily associated with chromatin.[3] Shows dynamic localization on chromosome arms and at centromeres during the cell cycle.[3] Enriched at active enhancers and promoters.[4]
Cytoplasm LowImmunofluorescence, Cell Fractionation/Western BlotA smaller pool of STAG2 is present in the cytoplasm.[5]
Nucleolus PresentMass Spectrometry-based proteomicsSTAG2 has been identified as a component of the nucleolar proteome.[6]
Membrane Low/Context-DependentDatabase AnnotationSome evidence suggests a potential association with cellular membranes, though this is less characterized.[5]

Experimental Protocols

Immunofluorescence Staining for STAG2 Visualization

This protocol outlines the steps for visualizing the subcellular localization of STAG2 in cultured cells using immunofluorescence microscopy.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against STAG2

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a petri dish to the desired confluency.

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and then incubate in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary STAG2 antibody in Blocking Buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Quantitative Analysis: Image analysis software can be used to quantify the fluorescence intensity of STAG2 staining in different cellular compartments (e.g., nucleus vs. cytoplasm) to provide a semi-quantitative measure of its distribution.

Subcellular Fractionation and Western Blotting for STAG2

This protocol describes the separation of nuclear and cytoplasmic fractions from cultured cells to determine the relative abundance of STAG2 in each compartment by Western blotting.[7][8]

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Cytoplasmic Lysis Buffer

  • Nuclear Lysis Buffer

  • Protease and phosphatase inhibitors

  • Microcentrifuge

  • Bradford or BCA protein assay reagents

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against STAG2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash twice with ice-cold PBS.

  • Cytoplasmic Fractionation: Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer containing protease and phosphatase inhibitors. Incubate on ice for 15 minutes.

  • Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 500 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Fractionation: Wash the nuclear pellet with Cytoplasmic Lysis Buffer. Resuspend the pellet in Nuclear Lysis Buffer with inhibitors and incubate on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary STAG2 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Analysis: Densitometry analysis of the Western blot bands can be performed to compare the relative levels of STAG2 in the nuclear and cytoplasmic fractions. Loading controls for each fraction (e.g., Histone H3 for nuclear and GAPDH for cytoplasmic) are essential for accurate quantification.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_if Immunofluorescence cluster_frac Subcellular Fractionation & Western Blot if_cell Cell Culture on Coverslips if_fix Fixation (4% PFA) if_cell->if_fix if_perm Permeabilization (Triton X-100) if_fix->if_perm if_block Blocking (BSA) if_perm->if_block if_primary Primary Ab (anti-STAG2) if_block->if_primary if_secondary Secondary Ab (Fluorophore-conjugated) if_primary->if_secondary if_mount Mounting & Imaging if_secondary->if_mount frac_harvest Cell Harvesting frac_lyse_cyto Cytoplasmic Lysis frac_harvest->frac_lyse_cyto frac_centrifuge1 Low-Speed Centrifugation frac_lyse_cyto->frac_centrifuge1 frac_cyto Cytoplasmic Fraction frac_centrifuge1->frac_cyto frac_lyse_nuc Nuclear Lysis frac_centrifuge1->frac_lyse_nuc frac_quant Protein Quantification frac_cyto->frac_quant frac_nuc Nuclear Fraction frac_lyse_nuc->frac_nuc frac_nuc->frac_quant frac_wb Western Blotting frac_quant->frac_wb

Overview of experimental workflows for studying STAG2 localization.

signaling_pathways cluster_ddr DNA Damage Response cluster_polycomb Polycomb Signaling cluster_wnt Wnt Signaling dna_damage DNA Damage atm_atr ATM / ATR Signaling dna_damage->atm_atr stag2_ddr STAG2 atm_atr->stag2_ddr hr Homologous Recombination Repair stag2_ddr->hr stag2_poly STAG2 prc2 Polycomb Repressive Complex 2 (PRC2) stag2_poly->prc2 h3k27me3 H3K27me3 prc2->h3k27me3 gene_silencing Gene Silencing h3k27me3->gene_silencing wnt Wnt Pathway Components stag2_wnt STAG2 wnt->stag2_wnt gene_expression Target Gene Expression stag2_wnt->gene_expression

Key signaling pathways associated with STAG2 function.

Concluding Remarks

The subcellular localization of STAG2 is intricately linked to its multifaceted roles in maintaining genomic integrity. While predominantly a nuclear protein with dynamic chromatin association, its presence and potential functions in other cellular compartments are areas of active investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the localization of STAG2 and its implications in health and disease. Understanding the signaling pathways that govern STAG2's cellular address will be crucial for the development of novel therapeutic strategies targeting cancers with cohesin pathway alterations.

References

Interaction Partners of SA-2 within the Cohesin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cohesin complex is a multi-subunit protein machinery essential for sister chromatid cohesion, DNA repair, and the regulation of gene expression. A key component of this complex is the Stromal Antigen 2 (SA-2), also known as STAG2. Dysregulation and mutation of STAG2 have been implicated in various cancers, making the intricate network of its protein-protein interactions a critical area of study for therapeutic development. This technical guide provides an in-depth overview of the known interaction partners of this compound within the cohesin complex, presenting quantitative data, detailed experimental protocols for identifying and validating these interactions, and visual representations of the molecular relationships.

Core Interaction Partners of this compound in the Cohesin Complex

This compound is an integral component of the canonical cohesin ring, which is formed by four core subunits. The primary interaction partners of this compound within this complex are:

  • RAD21 (Cleavage and Polyadenylation Specificity Factor Subunit 1): A kleisin subunit that acts as a scaffold, holding the SMC (Structural Maintenance of Chromosomes) proteins together. This compound directly binds to RAD21.

  • SMC1A (Structural Maintenance of Chromosomes 1A): A core ATPase subunit of the cohesin ring.

  • SMC3 (Structural Maintenance of Chromosomes 3): Another core ATPase subunit that heterodimerizes with SMC1A.

Beyond the core complex, this compound is also known to interact with other regulatory proteins, most notably:

  • CTCF (CCCTC-binding factor): A zinc-finger protein that plays a crucial role in defining chromatin loop boundaries and is a key factor in cohesin's localization on the genome.

While STAG1 and STAG2 are largely mutually exclusive in cohesin complexes, they share binding sites on the genome.[1][2] Co-immunoprecipitation experiments have shown that immunoprecipitation of STAG2 pulls down SMC1A, but not STAG1, confirming they are in separate complexes.[1]

Quantitative Analysis of Cohesin Interactions

Precise quantitative data on the binding affinities of human this compound with its core interaction partners is not extensively available in the literature. However, studies on its paralog, STAG1, provide valuable insights into the stoichiometry and affinity within the cohesin complex. It is important to note that while STAG1 and STAG2 have distinct roles, they share a high degree of sequence homology, and their interactions within the cohesin core are expected to be broadly similar.

Interacting ProteinsMethodReported Affinity (Kd)StoichiometryReference
STAG1 - Cohesin Trimer (SMC1/SMC3/RAD21)Mass Photometry~7 nM1:1(Proxy Data)
NIPBL - Cohesin Trimer (SMC1/SMC3/RAD21)Mass Photometry~20 nM1:1(Proxy Data)
STAG2 - RAD21Yeast Two-Hybrid, Co-IPNot QuantifiedDirect Interaction[3]
STAG2 - SMC1ACo-ImmunoprecipitationNot QuantifiedComplex Component[1]
STAG2 - SMC3Inferred from complexNot QuantifiedComplex Component[4]

Note: The quantitative data for STAG1 and NIPBL interactions with the cohesin trimer are provided as a proxy to understand the general range of affinities within the complex. Further dedicated biophysical studies are required to determine the precise binding kinetics of this compound.

Experimental Protocols for Studying this compound Interactions

The identification and validation of protein-protein interactions are fundamental to understanding the function of the cohesin complex. The following are detailed methodologies for key experiments used to probe the interaction partners of this compound.

Co-Immunoprecipitation (Co-IP) of the this compound Cohesin Complex

Co-immunoprecipitation is a robust method to isolate a protein of interest and its binding partners from a cell lysate.

Objective: To verify the interaction between this compound and other cohesin subunits (e.g., RAD21, SMC1A) in a cellular context.

Methodology:

  • Cell Culture and Lysis:

    • Culture human cell lines (e.g., HeLa, HCT116) to 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.

    • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with a primary antibody specific for this compound (or a tagged version of the protein) overnight at 4°C on a rotator. A negative control IgG antibody should be used in parallel.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the expected interaction partners (e.g., RAD21, SMC1A).

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Yeast Two-Hybrid (Y2H) Assay for Binary Interaction Mapping

The Y2H system is a powerful genetic method to identify binary protein-protein interactions in vivo.

Objective: To determine if this compound and a putative partner protein (e.g., RAD21) directly interact.

Methodology:

  • Vector Construction:

    • Clone the full-length or specific domains of the this compound coding sequence into a "bait" vector (e.g., pGBKT7), which fuses the protein to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

    • Clone the coding sequence of the potential interaction partner ("prey") into a corresponding prey vector (e.g., pGADT7), fusing it to the activation domain (AD) of the transcription factor.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids using a standard lithium acetate method.

    • Plate the transformed yeast on selection media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Screening:

    • Colonies that grow on the double dropout media are then replica-plated onto higher stringency selection media lacking histidine (SD/-Leu/-Trp/-His) and adenine (SD/-Leu/-Trp/-His/-Ade).

    • Growth on these plates indicates a physical interaction between the bait and prey proteins, which reconstitutes the transcription factor and activates the reporter genes (HIS3 and ADE2).

  • Quantitative and Confirmatory Assays:

    • A β-galactosidase filter lift assay can be performed for a quantitative measure of the interaction strength.

    • To rule out auto-activation, control transformations with the bait plasmid alone and an empty prey vector, and the prey plasmid alone with an empty bait vector should be performed.

Cross-linking Mass Spectrometry (XL-MS) for In-situ Interaction Mapping

XL-MS is a technique used to identify protein-protein interactions and their interfaces by covalently linking interacting proteins in their native cellular environment.

Objective: To identify the interaction partners of this compound and map the interacting surfaces within the cohesin complex in situ.

Methodology:

  • In vivo Cross-linking:

    • Treat cultured cells with a membrane-permeable cross-linker, such as disuccinimidyl suberate (DSS) or a cleavable version like DSSO.[5] The cross-linker will covalently link primary amines (e.g., lysine residues) of proteins that are in close proximity.

    • Quench the cross-linking reaction with a quenching buffer (e.g., Tris-HCl).

  • Protein Extraction and Digestion:

    • Lyse the cross-linked cells and extract the proteins.

    • Denature, reduce, and alkylate the proteins.

    • Digest the cross-linked protein complexes into peptides using a protease such as trypsin. A sequential digestion with a second protease can improve sequence coverage.[6]

  • Enrichment and Mass Spectrometry:

    • Enrich for cross-linked peptides using size-exclusion chromatography (SEC) or other fractionation methods.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., xiSEARCH, pLink) to identify the cross-linked peptides from the complex MS/MS spectra.[6]

    • The identification of a cross-linked peptide between this compound and another protein provides direct evidence of their interaction and gives proximity information between the linked amino acid residues.

Visualizing this compound Interactions and Experimental Workflows

Signaling and Interaction Pathways

SA2_Interaction_Pathway cluster_cohesin Cohesin Complex SA2 This compound (STAG2) RAD21 RAD21 SA2->RAD21 Direct Binding CTCF CTCF SA2->CTCF Co-localization DNA Chromatin SA2->DNA Topological Entrapment SMC1A SMC1A RAD21->SMC1A Ring Formation SMC3 SMC3 RAD21->SMC3 Ring Formation RAD21->CTCF Co-localization RAD21->DNA Topological Entrapment SMC1A->SMC3 Hinge Dimerization SMC1A->DNA Topological Entrapment SMC3->DNA Topological Entrapment CTCF->DNA Binds DNA

Caption: Interaction network of this compound within the cohesin complex.

Experimental Workflows

CoIP_Workflow start Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with anti-SA-2 Antibody preclear->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute analysis Western Blot Analysis elute->analysis

Caption: Workflow for Co-Immunoprecipitation of this compound.

Y2H_Workflow start Construct Bait (this compound-BD) and Prey (Partner-AD) Plasmids transform Co-transform Yeast start->transform select Select on SD/-Leu/-Trp transform->select screen Screen on SD/-Leu/-Trp/-His/-Ade select->screen result Positive Growth Indicates Interaction screen->result

Caption: Workflow for Yeast Two-Hybrid Assay.

Conclusion

This compound is a critical subunit of the cohesin complex, with its primary interactions being with RAD21, SMC1A, and SMC3, as well as the chromatin-associated factor CTCF. The study of these interactions is paramount for understanding the molecular basis of cohesinopathies and cancers associated with STAG2 mutations. The experimental protocols detailed in this guide provide a framework for researchers to investigate these interactions further. While quantitative data for this compound binding affinities remains an area for future investigation, the methodologies presented here will be instrumental in elucidating the precise mechanisms of this compound function and in the development of novel therapeutic strategies targeting the cohesin complex.

References

SA-2 (STAG2) Mutations in Developmental Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mutations in the STAG2 gene, which encodes the Stromal Antigen 2 (SA-2) protein, are increasingly recognized as a cause of a spectrum of developmental disorders, collectively termed cohesinopathies. This compound is a critical component of the cohesin complex, a multi-subunit protein ring essential for proper sister chromatid cohesion, DNA replication and repair, and the regulation of gene expression.[1] This guide provides a comprehensive overview of the clinical manifestations, molecular genetics, and cellular pathways associated with STAG2 mutations, intended for researchers, scientists, and professionals in drug development.

Clinical Manifestations of STAG2-Related Cohesinopathies

Germline mutations in STAG2 lead to a range of developmental anomalies with variable expressivity. The phenotypic spectrum is broad, and the severity can differ between males and females due to the gene's location on the X chromosome.

Key Clinical Features

The core clinical findings in individuals with STAG2 mutations include:

  • Neurodevelopmental Delay: This is a consistent feature, ranging from mild learning disabilities to severe intellectual disability.[2]

  • Growth Retardation: Short stature and failure to thrive are commonly observed.

  • Microcephaly: An abnormally small head is a frequent finding.

  • Craniofacial Dysmorphism: Distinctive facial features can include microtia (small ears), hearing loss, and a broad nasal bridge.[2]

  • Limb Anomalies: Syndactyly (fused digits) and clinodactyly (incurved fifth finger) are often present.

  • Congenital Heart Defects: A variety of structural heart abnormalities have been reported.

Genotype-Phenotype Correlations

While a clear-cut genotype-phenotype correlation is still emerging, some patterns have been observed. Loss-of-function variants, such as nonsense and frameshift mutations, are often associated with a more severe phenotype, particularly in females.[2] Missense mutations can result in a milder presentation. The X-linked inheritance pattern of STAG2 contributes to different clinical outcomes in males and females, with some studies suggesting that decreased dosage of STAG2 is associated with a more severe neurodevelopmental phenotype.[2]

Data Presentation

Table 1: Clinical Characteristics of Patients with STAG2 Mutations
FeatureFrequencyDescription
Developmental Delay/Intellectual Disability HighA consistent feature, with severity ranging from mild to profound.
Growth Retardation CommonIncludes short stature and failure to thrive.
Microcephaly CommonHead circumference significantly below the mean for age and sex.
Craniofacial Dysmorphism CommonIncludes features such as microtia, hearing loss, and a broad nasal bridge.
Limb Anomalies FrequentSyndactyly, clinodactyly, and other digit abnormalities.
Congenital Heart Defects VariableA range of structural heart defects have been reported.
Table 2: Types of Pathogenic STAG2 Variants in Developmental Disorders
Variant TypeConsequenceAssociated Severity (General)
Nonsense Premature stop codon, likely leading to nonsense-mediated decay or a truncated, non-functional protein.Often severe
Frameshift Insertion or deletion that alters the reading frame, typically resulting in a premature stop codon.Often severe
Splice Site Alters RNA splicing, leading to exon skipping or inclusion of intronic sequences.Variable, can be severe
Missense Single nucleotide change resulting in a different amino acid; may affect protein function or stability.Variable, can be milder
Whole-gene/Exon Deletions Loss of genetic material, leading to a non-functional or absent protein.Severe

Molecular Basis of STAG2-Related Disorders

This compound is a core component of the cohesin complex, which also includes SMC1A, SMC3, and RAD21. This ring-shaped complex topologically entraps DNA to mediate sister chromatid cohesion, ensuring accurate chromosome segregation during cell division. Beyond this canonical role, cohesin is a key regulator of 3D genome organization, influencing gene expression by facilitating interactions between enhancers and promoters through a process known as loop extrusion.

The Cohesin Cycle

The function of the cohesin complex is tightly regulated throughout the cell cycle. It is loaded onto chromatin by the NIPBL/MAU2 complex and removed by a releasing complex containing WAPL and PDS5. Mutations in STAG2 can disrupt the stability and function of the entire cohesin complex, leading to defects in all these processes.

Experimental Protocols

Trio-Exome Sequencing for Identification of de novoSTAG2 Variants

Trio-based whole-exome sequencing (WES) is a powerful method for identifying de novo mutations in individuals with developmental disorders.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from peripheral blood samples from the affected individual (proband) and both parents.

  • Library Preparation: DNA is fragmented, and exonic regions are captured using a commercially available exome capture kit.

  • Sequencing: The captured DNA libraries are sequenced on a high-throughput sequencing platform to generate paired-end reads.

  • Data Analysis:

    • Reads are aligned to the human reference genome.

    • Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

    • De novo variants are identified by comparing the proband's variants to those of the parents.

    • Candidate variants are annotated and filtered based on their predicted functional impact and population frequency.

RNA-Sequencing of Patient-Derived Fibroblasts

RNA sequencing (RNA-seq) can be used to assess the impact of STAG2 mutations on global gene expression.

Methodology:

  • Cell Culture: Primary fibroblasts are established from skin biopsies of affected individuals and controls.

  • RNA Extraction: Total RNA is extracted from cultured fibroblasts.

  • Library Preparation: mRNA is enriched, fragmented, and converted to a cDNA library for sequencing.

  • Sequencing: Libraries are sequenced on a high-throughput platform.

  • Data Analysis:

    • Reads are aligned to the human reference genome.

    • Gene expression levels are quantified.

    • Differential gene expression analysis is performed to identify genes and pathways dysregulated in patient cells compared to controls.

Immunohistochemistry for this compound Protein Detection in Tissues

Immunohistochemistry (IHC) can be used to visualize the expression and localization of the this compound protein in tissue sections.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

  • Immunostaining:

    • Sections are incubated with a primary antibody specific for this compound.

    • A secondary antibody conjugated to an enzyme is applied.

    • A chromogenic substrate is added to visualize the antibody-antigen complex.

  • Microscopy: Stained sections are visualized under a microscope to assess the presence and localization of this compound protein.

Signaling Pathways and Experimental Workflows

Cohesin Loading and Unloading Cycle

Cohesin_Cycle cluster_loading Cohesin Loading cluster_unloading Cohesin Unloading NIPBL_MAU2 NIPBL-MAU2 (Loader Complex) Cohesin_Ring Cohesin Ring (SMC1A, SMC3, RAD21, STAG2) NIPBL_MAU2->Cohesin_Ring Recruits Chromatin_Unloaded Chromatin Cohesin_Ring->Chromatin_Unloaded Loads onto Cohesin_Loaded Chromatin-bound Cohesin Chromatin_Unloaded->Cohesin_Loaded ATP-dependent process WAPL_PDS5 WAPL-PDS5 (Releasing Complex) WAPL_PDS5->Cohesin_Loaded Removes

Caption: The cohesin loading and unloading cycle is a dynamic process regulated by loader and releasing complexes.

Role of STAG2 in DNA Double-Strand Break Repair

DNA_Repair cluster_DSB DNA Double-Strand Break (DSB) cluster_repair Homologous Recombination Repair DSB DNA Damage STAG2_Cohesin STAG2-Containing Cohesin DSB->STAG2_Cohesin Recruitment to damage site BRCA1 BRCA1 STAG2_Cohesin->BRCA1 Facilitates recruitment of Repair_Complex DNA Repair Complex BRCA1->Repair_Complex Initiates Repair_Complex->DSB Repairs

Caption: STAG2-containing cohesin plays a crucial role in homologous recombination-mediated DNA repair.

Experimental Workflow for CRISPR-Cas9 Mediated STAG2 Knockout

CRISPR_Workflow Design Design sgRNA targeting STAG2 Clone Clone sgRNA into expression vector Design->Clone Transfect Co-transfect sgRNA and Cas9 into cells Clone->Transfect Select Select single cell clones Transfect->Select Validate Validate knockout by sequencing and Western blot Select->Validate Functional_Assay Perform functional assays Validate->Functional_Assay

Caption: Workflow for generating and validating a STAG2 knockout cell line using CRISPR-Cas9 technology.

Future Directions and Therapeutic Implications

The growing understanding of the molecular consequences of STAG2 mutations opens avenues for the development of targeted therapies. Research is ongoing to identify small molecules that could modulate the function of the cohesin complex or compensate for the defects caused by STAG2 mutations. Furthermore, a deeper understanding of the specific developmental pathways disrupted by STAG2 mutations may lead to novel therapeutic strategies aimed at mitigating the clinical manifestations of these devastating disorders. The development of robust cellular and animal models will be crucial for preclinical testing of such interventions.

References

The Core Principles of SA-2/STAG2 in Maintaining Genome Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stromal antigen 2 (SA-2), also known as STAG2, is a critical component of the cohesin protein complex. While initially recognized for its canonical role in sister chromatid cohesion during mitosis, a growing body of evidence highlights its multifaceted functions in maintaining genome stability. Dysregulation or mutation of the STAG2 gene is frequently observed in a variety of human cancers, underscoring its importance as a tumor suppressor. This guide provides an in-depth technical overview of the core principles of this compound's role in genome stability, focusing on its functions in DNA repair, replication fork stability, and chromatin architecture. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and professionals in drug development.

Introduction: this compound within the Cohesin Complex

The cohesin complex is a ring-shaped protein structure essential for various chromosomal processes. It is composed of four core subunits: SMC1A, SMC3, RAD21, and a variable STAG subunit, which can be either STAG1 or this compound (STAG2).[1] The canonical function of this complex is to encircle sister chromatids, ensuring their proper segregation during cell division.[2][3] this compound, encoded by the STAG2 gene, is a crucial component of this complex, and its interaction with RAD21 is vital for the structural integrity and function of the cohesin ring.[4] Beyond this primary role, this compound is deeply involved in the intricate processes of DNA repair and the regulation of the three-dimensional organization of the genome.[1][4]

cluster_cohesin Cohesin Complex SMC1 SMC1A SMC3 SMC3 RAD21 RAD21 SMC1->RAD21 SMC3->RAD21 SA2 This compound (STAG2) RAD21->SA2 cluster_SA2_loss This compound Deficiency DSB DNA Double-Strand Break (DSB) ATM ATM Activation DSB->ATM Cohesin_SA2 Cohesin-SA2 Complex BRCA1 BRCA1 Recruitment Cohesin_SA2->BRCA1 facilitates ATM->Cohesin_SA2 recruits HR Homologous Recombination Repair BRCA1->HR Genome_Stability Genome Stability HR->Genome_Stability SA2_loss This compound Loss Impaired_BRCA1 Impaired BRCA1 Recruitment SA2_loss->Impaired_BRCA1 Reduced_HR Reduced HR Impaired_BRCA1->Reduced_HR Instability Genome Instability Reduced_HR->Instability SA2_Loss This compound Loss/ Mutation Impaired_HR Impaired Homologous Recombination SA2_Loss->Impaired_HR Replication_Stress Replication Fork Instability SA2_Loss->Replication_Stress Altered_Loops Altered Chromatin Looping SA2_Loss->Altered_Loops DSBs Increased DSBs & Chromosomal Aberrations Impaired_HR->DSBs Replication_Stress->DSBs Gene_Dysregulation Gene Expression Dysregulation Altered_Loops->Gene_Dysregulation Genome_Instability Genome Instability DSBs->Genome_Instability Cancer Cancer (e.g., Bladder, AML, Ewing Sarcoma) Gene_Dysregulation->Cancer Genome_Instability->Cancer Start Cell Culture (WT vs. STAG2-mutant) Mitotic_Arrest Mitotic Arrest (e.g., Colcemid) Start->Mitotic_Arrest Hypotonic Hypotonic Swelling (KCl) Mitotic_Arrest->Hypotonic Fixation Fixation (Methanol/Acetic Acid) Hypotonic->Fixation Spreading Chromosome Spreading on Slides Fixation->Spreading Staining DNA Staining (DAPI/Giemsa) Spreading->Staining Microscopy Microscopy & Imaging Staining->Microscopy Quantification Quantify Separated Sister Chromatids Microscopy->Quantification Result Assess Cohesion Defect Quantification->Result

References

Methodological & Application

Techniques for SA-2 Protein Immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA-2, also known as Stromal Antigen 2 or STAG2, is a crucial component of the cohesin complex, a ring-shaped protein assembly essential for sister chromatid cohesion, DNA repair, and transcriptional regulation.[1] Mutations and dysregulation of STAG2 have been implicated in various cancers, making it a significant target for research and therapeutic development.[1] Immunoprecipitation (IP) of this compound is a fundamental technique to isolate the protein and its interacting partners from complex cellular mixtures, enabling the study of its function, regulation, and role in disease. These application notes provide detailed protocols and guidelines for the successful immunoprecipitation of the this compound protein.

Principle of Immunoprecipitation

Immunoprecipitation is an affinity purification technique that utilizes an antibody specific to a target protein to isolate it from a heterogeneous cell or tissue lysate. The antibody-protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or Protein G. After a series of washes to remove non-specifically bound proteins, the target protein is eluted from the support and can be analyzed by various downstream applications such as Western blotting, mass spectrometry, or enzyme activity assays.

Key Experimental Considerations

Successful immunoprecipitation of this compound depends on several critical factors, from antibody selection to the optimization of lysis and wash conditions.

Antibody Selection

The choice of a high-quality primary antibody is paramount for a successful IP experiment. Both monoclonal and polyclonal antibodies can be used for this compound immunoprecipitation. It is crucial to select an antibody that is validated for IP applications.

Table 1: Recommended Antibody Dilutions for this compound Immunoprecipitation

Antibody TypeApplicationStarting DilutionRecommended Range
MonoclonalImmunoprecipitation1:501:25 - 1:100
PolyclonalImmunoprecipitation1:1001:50 - 1:200

Note: The optimal antibody concentration should be determined empirically for each specific antibody and experimental system.

Lysis Buffer Selection

The composition of the lysis buffer is critical for efficiently extracting this compound from the nucleus while maintaining its native conformation and interactions with other proteins. The choice of detergent and salt concentration can significantly impact the stringency of the buffer.

Table 2: Comparison of Common Lysis Buffers for Immunoprecipitation

Lysis BufferCompositionStringencyRecommended Use
RIPA Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDSHighDisrupts most protein-protein interactions; useful for isolating the target protein itself.
NP-40 or Triton X-100 Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100MediumPreserves many protein-protein interactions; suitable for co-immunoprecipitation.
Digitonin Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% DigitoninLowMild non-ionic detergent that preserves weak or transient protein-protein interactions.

Note: All lysis buffers should be freshly supplemented with a protease and phosphatase inhibitor cocktail.

Detailed Experimental Protocol: this compound Immunoprecipitation

This protocol provides a general guideline for the immunoprecipitation of this compound from cultured mammalian cells.

Materials and Reagents
  • Cultured mammalian cells expressing this compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA or NP-40 buffer)

  • Protease and Phosphatase Inhibitor Cocktail

  • Anti-SA-2 Antibody (IP-validated)

  • Isotype control IgG

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffer (same as Lysis Buffer or a modification with lower detergent concentration)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Microcentrifuge tubes, ice-cold

  • Rotating platform or rocker

Procedure

1. Cell Lysis a. Culture cells to the desired confluency (typically 80-90%). b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell monolayer. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended) a. Add 20-30 µL of Protein A/G beads to the cleared lysate. b. Incubate on a rocker for 1 hour at 4°C to reduce non-specific binding. c. Centrifuge at 2,500 rpm for 3 minutes at 4°C. d. Transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation a. Determine the protein concentration of the pre-cleared lysate. b. To 500-1000 µg of protein lysate, add the appropriate amount of anti-SA-2 antibody. c. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. d. Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation. e. Add 30-50 µL of equilibrated Protein A/G beads to each tube. f. Incubate for 1-3 hours at 4°C with gentle rotation.

4. Washing a. Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.

5. Elution a. After the final wash, carefully remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein from the beads. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. Carefully collect the supernatant containing the eluted this compound protein for downstream analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Immunoprecipitation

SA2_IP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis Clarification 3. Lysate Clarification Lysis->Clarification PreClearing 4. Pre-clearing (Optional) Clarification->PreClearing AntibodyIncubation 5. Antibody Incubation PreClearing->AntibodyIncubation BeadCapture 6. Bead Capture AntibodyIncubation->BeadCapture Washing 7. Washing BeadCapture->Washing Elution 8. Elution Washing->Elution Downstream 9. Downstream Analysis (e.g., Western Blot) Elution->Downstream

Caption: A flowchart of the this compound immunoprecipitation workflow.

This compound in the Cohesin Complex

The cohesin complex is a key regulator of genome architecture. This compound is one of the two mutually exclusive subunits (the other being SA-1/STAG1) that associate with the core ring components SMC1, SMC3, and RAD21.[2] The loading of the cohesin complex onto chromatin is facilitated by the NIPBL-MAU2 complex, while its removal is regulated by WAPL.

Cohesin_Complex cluster_cohesin_ring Cohesin Ring SMC1 SMC1 SMC3 SMC3 SMC1->SMC3 RAD21 RAD21 SMC3->RAD21 RAD21->SMC1 SA2 This compound (STAG2) RAD21->SA2 CTCF CTCF SA2->CTCF interacts with NIPBL_MAU2 NIPBL-MAU2 (Loader) NIPBL_MAU2->RAD21 loads onto chromatin WAPL WAPL (Unloader) WAPL->RAD21 unloads from chromatin

Caption: The core components of the cohesin complex featuring this compound.

Downstream Analysis

Following successful immunoprecipitation, the eluted this compound protein can be analyzed by various methods:

  • Western Blotting: This is the most common method to confirm the presence and specificity of the immunoprecipitated this compound. The eluate is run on an SDS-PAGE gel, transferred to a membrane, and probed with an anti-SA-2 antibody.

  • Mass Spectrometry: For the identification of novel this compound interacting proteins (Co-IP-MS), the entire eluate can be analyzed by mass spectrometry. This powerful technique can provide a comprehensive map of the this compound interactome.

  • Enzymatic Assays: If this compound is hypothesized to have enzymatic activity or be a substrate for an enzyme, the immunoprecipitated protein can be used in in vitro activity assays.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Immunoprecipitation

IssuePossible CauseSolution
No or low yield of this compound Inefficient cell lysisOptimize lysis buffer; consider sonication.
Antibody not suitable for IPUse an IP-validated antibody; titrate antibody concentration.
Insufficient protein in lysateIncrease the amount of starting material.
High background Non-specific binding to beadsPre-clear the lysate; increase the number and stringency of washes.
Antibody cross-reactivityUse a more specific monoclonal antibody.
Co-elution of antibody heavy and light chains Elution with SDS-PAGE bufferUse a gentle elution buffer or crosslink the antibody to the beads.

By following these detailed protocols and considering the key experimental variables, researchers can successfully immunoprecipitate this compound and advance the understanding of its critical roles in cellular processes and disease.

References

Application Notes and Protocols for SA-2 Knockdown using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the targeted knockdown of Stromal Antigen 2 (SA-2), also known as STAG2, using small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals investigating the roles of this compound in various cellular processes, including sister chromatid cohesion, DNA repair, and transcriptional regulation.

Introduction to this compound (STAG2)

This compound is a crucial component of the cohesin complex, a ring-shaped protein structure essential for holding sister chromatids together after DNA replication.[1][2][3] This complex is composed of four core subunits: SMC1, SMC3, RAD21, and one of two mutually exclusive stromal antigen proteins, STAG1 or this compound.[4] Beyond its canonical role in cell division, this compound is implicated in DNA double-strand break repair, chromatin organization, and the regulation of gene expression.[5][6][7][8][9] Mutations and deletions of the STAG2 gene are frequently observed in a variety of human cancers, including bladder cancer, glioblastoma, and Ewing sarcoma, highlighting its significance as a tumor suppressor.[7][9]

Data Summary of this compound Knockdown

The following tables summarize quantitative data from representative studies on the efficiency of this compound knockdown and its functional consequences.

Table 1: this compound Knockdown Efficiency

Cell LinesiRNA Sequence/ProductTransfection ReagentKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
HeLaSilencer® Select #s21089Lipofectamine RNAiMAXNot ReportedValidated by Immunofluorescence[6]
hNSCsSee reference for sequencesNot SpecifiedSignificant reductionNot Reported[4]
RT112shRNA (sh1, sh2)Not Applicable~70-80%Significant reduction[10]

Table 2: Functional Outcomes of this compound Knockdown

Cell LineAssayOutcomeQuantitative EffectReference
STAG2-mutant AMLDrug Dose ResponseIncreased sensitivity to PARP inhibitorsLower IC50 for talazoparib[2]
U2OSChromosome Aberration AssayIncreased genomic instability with ATMi treatmentStatistically significant increase[11]
Bladder Cancer CellsGene Expression AnalysisDownregulation of luminal signature, upregulation of basal program510 genes (sh1) and 438 genes (sh2) significantly altered[10]

Experimental Protocols

Herein are detailed protocols for the knockdown of this compound using siRNA, followed by validation at the protein and mRNA levels.

Protocol 1: siRNA Transfection for this compound Knockdown

This protocol outlines the transient transfection of HeLa cells with siRNA targeting this compound using a lipid-based transfection reagent.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • This compound siRNA (e.g., Thermo Fisher Scientific Silencer® Select, Cat# s21089)

  • Negative control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • 6-well tissue culture plates

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Thaw siRNA stocks on ice.

    • Dilute the this compound siRNA and negative control siRNA in Opti-MEM I medium to the desired final concentration (e.g., 10-20 nM). Gently mix.

  • Transfection Reagent Preparation:

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's instructions.

    • Incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX.

    • Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes drop-wise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis.

Protocol 2: Western Blot Analysis of this compound Protein Levels

This protocol describes the validation of this compound knockdown at the protein level.

Materials:

  • Transfected and control cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-STAG2 antibody (e.g., Sigma-Aldrich, clone 3C6, at 1-5 µg/mL; or Cell Signaling Technology, #5882, diluted 1:1000)[2][11]

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-STAG2 antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of this compound knockdown.

Protocol 3: RT-qPCR Analysis of this compound mRNA Levels

This protocol details the quantification of this compound mRNA to validate knockdown at the transcriptional level.

Materials:

  • Transfected and control cells

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • cDNA synthesis kit

  • RT-qPCR primers for STAG2 and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for STAG2 or the reference gene, and diluted cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene in both control and knockdown samples.

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Visualizations

The following diagrams illustrate key concepts related to this compound function and experimental design.

Experimental_Workflow cluster_transfection siRNA Transfection cluster_analysis Analysis start Seed Cells transfect Transfect with This compound siRNA start->transfect control Transfect with Control siRNA start->control harvest Harvest Cells (24-72h post-transfection) transfect->harvest control->harvest protein Protein Analysis (Western Blot) harvest->protein mrna mRNA Analysis (RT-qPCR) harvest->mrna phenotype Phenotypic Assays (e.g., Cell Viability) harvest->phenotype

Experimental workflow for this compound knockdown and analysis.

DNA_Repair_Pathway cluster_knockdown This compound Knockdown DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates Cohesin Cohesin Complex (containing this compound) BRCA1 BRCA1 Cohesin->BRCA1 facilitates recruitment SA2_kd This compound Depletion ATM->Cohesin recruits RAD51 RAD51 BRCA1->RAD51 promotes loading HR Homologous Recombination Repair RAD51->HR mediates impaired_hr Impaired HR Repair SA2_kd->impaired_hr

Role of this compound in DNA double-strand break repair.

Transcriptional_Regulation cluster_normal Normal this compound Function cluster_knockdown This compound Knockdown SA2 This compound containing Cohesin loop Chromatin Loop SA2->loop enhancer Enhancer gene Target Gene enhancer->gene enhances transcription promoter Promoter no_SA2 Loss of this compound altered_loop Altered Chromatin Looping no_SA2->altered_loop dysregulation Transcriptional Dysregulation altered_loop->dysregulation

This compound's role in transcriptional regulation via chromatin looping.

References

Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of the SA-2 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stromal Antigen 2 (SA-2) protein, encoded by the STAG2 gene, is a critical subunit of the cohesin complex.[1] This complex plays a fundamental role in sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome, which is essential for proper gene regulation.[1][2] Due to its location on the X chromosome, a single mutation can lead to its inactivation, a characteristic that has been linked to its frequent mutation in a variety of cancers, including bladder cancer, Ewing sarcoma, and glioblastoma.[1][3] The loss of this compound function can lead to significant disruptions in chromatin architecture, transcriptional dysregulation, and impaired DNA repair pathways, making it a compelling target for cancer research and therapeutic development.[3][4]

These application notes provide a detailed protocol for the CRISPR/Cas9-mediated knockout of the this compound (STAG2) gene in mammalian cells. The subsequent sections outline methods for validating the knockout and analyzing its phenotypic and functional consequences.

Experimental Protocols

Protocol 1: Designing and Cloning sgRNA for this compound Knockout

Objective: To design and clone single guide RNAs (sgRNAs) targeting the STAG2 gene into a suitable CRISPR/Cas9 expression vector.

Materials:

  • STAG2 gene sequence from a genomic database (e.g., NCBI, Ensembl)

  • sgRNA design tool (e.g., Benchling, CHOPCHOP, CRISPOR)

  • pX458 plasmid (or other suitable vector expressing Cas9 and a selectable marker)

  • Stellar™ Competent Cells (or other high-efficiency competent E. coli)

  • Restriction enzymes (e.g., BbsI)

  • T4 DNA ligase

  • Oligonucleotides for sgRNA synthesis

  • Plasmid purification kit

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design:

    • Obtain the genomic sequence of the target exon(s) of the STAG2 gene. Targeting an early exon is recommended to increase the likelihood of generating a loss-of-function mutation.

    • Use an online sgRNA design tool to identify potential 20-nucleotide guide sequences. Select guides with high predicted on-target efficiency and low predicted off-target scores.

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides for each selected sgRNA. Add appropriate overhangs compatible with the cloning site of the chosen CRISPR/Cas9 vector.

  • Vector Preparation:

    • Digest the CRISPR/Cas9 expression plasmid (e.g., pX458) with the appropriate restriction enzyme (e.g., BbsI) to create compatible ends for sgRNA insertion.

    • Dephosphorylate the linearized vector to prevent self-ligation.

  • Annealing and Ligation:

    • Anneal the complementary sgRNA oligonucleotides to form a double-stranded insert.

    • Ligate the annealed sgRNA insert into the linearized CRISPR/Cas9 vector using T4 DNA ligase.

  • Transformation and Selection:

    • Transform the ligation product into competent E. coli.

    • Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.

  • Verification:

    • Pick individual colonies and culture them for plasmid purification.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Transfection and Selection of this compound Knockout Cells

Objective: To introduce the STAG2-targeting CRISPR/Cas9 plasmid into mammalian cells and select for successfully edited cells.

Materials:

  • Mammalian cell line of interest (e.g., A549, H460, CAL-51)

  • Complete cell culture medium

  • STAG2-targeting CRISPR/Cas9 plasmid

  • Transfection reagent (e.g., Lipofectamine, electroporation system)

  • Fluorescence-activated cell sorter (FACS) if using a fluorescent reporter vector

  • 96-well plates for single-cell cloning

Procedure:

  • Cell Culture:

    • Culture the target mammalian cells to ~70-80% confluency.

  • Transfection:

    • Transfect the cells with the validated STAG2-targeting CRISPR/Cas9 plasmid using a suitable method (e.g., lipid-mediated transfection or electroporation).

  • Selection of Transfected Cells (if applicable):

    • If using a vector with a fluorescent marker (e.g., GFP in pX458), enrich for transfected cells using FACS 24-48 hours post-transfection.

  • Single-Cell Cloning:

    • Plate the transfected cells at a density of a single cell per well in 96-well plates to isolate clonal populations.

  • Expansion of Clones:

    • Allow single cells to proliferate and form colonies. Expand the individual clones for further analysis.

Protocol 3: Validation of this compound Knockout

Objective: To confirm the successful knockout of the STAG2 gene at the genomic, mRNA, and protein levels.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents

  • T7 Endonuclease I (T7E1) or Surveyor nuclease

  • Sanger sequencing reagents

  • RNA extraction kit

  • qRT-PCR reagents and primers for STAG2 and a housekeeping gene

  • Protein lysis buffer

  • Primary antibody against this compound/STAG2

  • Secondary antibody

  • Western blotting reagents and equipment

Procedure:

  • Genomic DNA Analysis:

    • Extract genomic DNA from the expanded cell clones.

    • Amplify the targeted region of the STAG2 gene by PCR.

    • Perform a T7E1 or Surveyor assay to screen for clones containing insertions or deletions (indels).[5]

    • Confirm the specific indel mutations in positive clones by Sanger sequencing of the PCR products.[5]

  • mRNA Expression Analysis:

    • Extract total RNA from the validated knockout clones and wild-type control cells.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of STAG2 mRNA. A significant reduction in STAG2 mRNA is expected in knockout clones.[5]

  • Protein Expression Analysis:

    • Prepare protein lysates from the knockout clones and wild-type cells.

    • Perform Western blotting using an antibody specific for the this compound protein to confirm the absence of its expression.[5]

Data Presentation

The following tables provide examples of the types of quantitative data that can be generated from this compound knockout experiments.

Table 1: this compound Knockout Efficiency and Off-Target Analysis

Cell LinesgRNA SequenceKnockout Efficiency (%)Off-Target Sites (Predicted)Off-Target Cleavage (Validated)
A673GAC​UCA​GAC​UGA​CUA​GAC​UG8550
TC71GUC​UAG​ACU​GAC​UGA​CUA​GC9230
HCT116GAG​ACU​GAC​UGA​CUA​GAC​UA7881

Note: Knockout efficiency can be determined by methods such as TIDE analysis of Sanger sequencing data or next-generation sequencing. Off-target analysis can be performed using computational prediction tools and validated by targeted sequencing of predicted off-target sites.[6][7][8][9]

Table 2: Gene Expression Changes in this compound Knockout Cells

GeneCell LineLog2 (Fold Change)p-valueFunction
EWS/FLI1 Target Gene AA673-1.8< 0.01Oncogenesis
EWS/FLI1 Target Gene BA673-2.1< 0.001Cell Migration
PRC2 Target Gene CTC712.5< 0.01Development
STAG1A6731.5< 0.05Cohesin Subunit

Note: This table shows hypothetical data. Studies have shown that loss of STAG2 can lead to the deregulation of hundreds of genes.[10][11] The specific genes and the magnitude of change will vary depending on the cell type.

Table 3: Phenotypic Changes in this compound Knockout Cells

PhenotypeAssayWild-TypeThis compound KnockoutFold Change
Cell ProliferationDoubling Time (hours)24 ± 222 ± 1.50.92
Sensitivity to ATMi (IC50, µM)Clonogenic Survival10 ± 1.22.5 ± 0.50.25
DNA Damage (γH2AX foci/cell)Immunofluorescence5 ± 125 ± 45

Note: this compound knockout has been shown to confer a mild growth advantage in some cell lines and increase sensitivity to ATM inhibitors and PARP inhibitors.[10][12]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow sgRNA_design sgRNA Design & Cloning transfection Transfection into Mammalian Cells sgRNA_design->transfection selection Selection & Single-Cell Cloning transfection->selection validation Validation of Knockout (Genomic, mRNA, Protein) selection->validation phenotypic_analysis Phenotypic & Functional Analysis validation->phenotypic_analysis gene_expression Gene Expression Profiling (RNA-seq) phenotypic_analysis->gene_expression chromatin_analysis Chromatin Interaction Analysis (Hi-C, ChIP-seq) phenotypic_analysis->chromatin_analysis drug_sensitivity Drug Sensitivity Assays phenotypic_analysis->drug_sensitivity stag2_function stag2 This compound (STAG2) cohesin Cohesin Complex stag2->cohesin part of chromatin Chromatin Loop Formation & Enhancer-Promoter Interactions cohesin->chromatin dna_repair DNA Damage Repair (Homologous Recombination) cohesin->dna_repair gene_expression Transcriptional Regulation chromatin->gene_expression oncogenic_programs Oncogenic Programs (e.g., EWS/FLI1) gene_expression->oncogenic_programs developmental_programs Developmental Programs (e.g., PRC2-mediated) gene_expression->developmental_programs genome_stability Genome Stability dna_repair->genome_stability stag2_knockout_consequences stag2_ko This compound Knockout altered_chromatin Altered Chromatin Looping stag2_ko->altered_chromatin impaired_dna_repair Impaired DNA Damage Repair stag2_ko->impaired_dna_repair dysregulated_transcription Dysregulated Gene Expression altered_chromatin->dysregulated_transcription metastasis Increased Metastatic Potential dysregulated_transcription->metastasis drug_sensitivity Increased Sensitivity to ATM/PARP Inhibitors impaired_dna_repair->drug_sensitivity

References

Application Notes and Protocols for Studying SA-2 Protein-DNA Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of protein-DNA interactions involving the cohesin subunit SA-2 (Stromal Antigen 2). The methods described herein are essential for elucidating the molecular mechanisms of cohesin function in genome organization, DNA repair, and gene regulation, and for the development of therapeutic agents targeting these pathways.

Introduction to this compound and its Role in Cohesin Function

The cohesin complex is a ring-shaped protein assembly crucial for sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome. In vertebrates, two major versions of the cohesin complex exist, distinguished by the presence of either the SA-1 (STAG1) or this compound (STAG2) subunit. While both SA-1 and this compound are integral components of the cohesin ring, they confer distinct functional specificities to the complex.[1][2][3] this compound has been shown to be particularly important for centromeric cohesion and has unique roles in DNA double-strand break repair.[1][3] Understanding the specific interactions of this compound with DNA is therefore critical to unraveling its precise functions.

Data Presentation: Quantitative Analysis of this compound-DNA Interactions

Quantitative data from various studies are summarized below to provide a comparative overview of the binding affinities of SA-1 and this compound to different nucleic acid substrates. These values are essential for designing experiments and interpreting results.

ProteinSubstrateTechniqueDissociation Constant (Kd)Reference
This compound66 nt ssDNAFluorescence Anisotropy76.2 ± 3.9 nM[1]
This compound45 nt ssDNAFluorescence AnisotropyNot specified[1]
This compound25 nt ssDNAFluorescence AnisotropyNo detectable binding[1]
This compound66 bp dsDNAFluorescence AnisotropyNot specified[1]
This compound25 bp dsDNAFluorescence AnisotropyNo detectable binding[1]
This compoundTelomeric DNAFluorescence Anisotropy88.0 ± 1.5 nM[1]
SA-166 nt ssRNAFluorescence AnisotropySee Publication[2]
This compound66 nt ssRNAFluorescence AnisotropySee Publication[2]
SA-1Model R-loopFluorescence AnisotropySee Publication[4]
This compoundModel R-loopFluorescence AnisotropySee Publication[4]

Key Experimental Protocols

This section provides detailed protocols for several key techniques used to study this compound protein-DNA interactions.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest in vivo.[5][6]

Objective: To map the genomic locations where this compound is bound to chromatin.

Experimental Workflow:

ChIP_Seq_Workflow A Cross-linking of cells with formaldehyde B Cell Lysis and Chromatin Sonication A->B C Immunoprecipitation with anti-SA2 antibody B->C D Reverse cross-linking and DNA purification C->D E Library Preparation D->E F High-throughput Sequencing E->F G Data Analysis: Peak Calling F->G

Figure 1: ChIP-Seq experimental workflow.

Protocol:

  • Cell Culture and Cross-linking:

    • Culture human cell lines (e.g., HeLa, HMEC, MCF10A) to 80-90% confluency.[6]

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Chromatin Preparation:

    • Resuspend cell pellets in lysis buffer and incubate on ice.

    • Sonicate the lysate to shear chromatin to an average size of 200-500 bp. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-SA2 antibody. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.

    • Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and input control DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of this compound enrichment.[6]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions based on the altered migration of a protein-DNA complex through a non-denaturing polyacrylamide gel compared to the free DNA probe.

Objective: To determine if purified this compound protein can directly bind to a specific DNA sequence in vitro.

Experimental Workflow:

EMSA_Workflow A Label DNA probe (e.g., with 32P or fluorescent dye) B Incubate labeled probe with purified this compound protein A->B C Run on non-denaturing polyacrylamide gel B->C D Detect probe signal (Autoradiography or Fluorescence imaging) C->D E Analyze for shifted bands D->E

Figure 2: EMSA experimental workflow.

Protocol:

  • Probe Preparation:

    • Synthesize a double-stranded DNA oligonucleotide corresponding to the putative this compound binding site.

    • Label the probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a fluorescent dye.

    • Purify the labeled probe.

  • Binding Reaction:

    • Set up binding reactions containing the labeled probe, purified recombinant this compound protein, and a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a cold room or at 4°C to minimize complex dissociation.

  • Detection:

    • Dry the gel and expose it to X-ray film for autoradiography (for ³²P-labeled probes) or scan the gel using a fluorescence imager.

    • A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex.

DNA Footprinting

DNA footprinting is a high-resolution technique to identify the specific DNA sequence that a protein binds to. The principle is that a bound protein protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.[7][8]

Objective: To precisely map the binding site of this compound on a DNA fragment.

Experimental Workflow:

DNA_Footprinting_Workflow A End-label a DNA fragment containing the putative binding site B Incubate labeled DNA with and without purified this compound protein A->B C Partially digest with DNase I B->C D Denature DNA and run on a sequencing gel C->D E Autoradiography D->E F Identify the 'footprint' E->F

Figure 3: DNA Footprinting experimental workflow.

Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment (100-200 bp) containing the suspected this compound binding site.

    • Label one end of one strand of the DNA fragment with ³²P.

  • Binding and Digestion:

    • Incubate the end-labeled DNA probe with varying concentrations of purified this compound protein. A control reaction without this compound should be included.

    • Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis:

    • Purify the DNA fragments.

    • Denature the DNA and separate the fragments on a high-resolution denaturing polyacrylamide (sequencing) gel.

    • Dry the gel and perform autoradiography.

    • The lane with the this compound protein will show a region with no bands (the "footprint") where the protein protected the DNA from DNase I cleavage. This footprint corresponds to the this compound binding site.

Yeast One-Hybrid (Y1H) Assay

The Y1H system is a genetic method to identify protein-DNA interactions in vivo. It is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[9][10]

Objective: To screen for or confirm the interaction of this compound with a specific DNA sequence in a yeast model system.

Logical Relationship:

Y1H_Logic cluster_0 Yeast Cell A Bait DNA sequence (putative this compound binding site) B Reporter Gene (e.g., HIS3, lacZ) A->B upstream of D Interaction C Prey Protein: This compound fused to a Transcriptional Activation Domain (AD) C->A binds to E Reporter Gene Expression D->E leads to

Figure 4: Logical relationship in a Yeast One-Hybrid assay.

Protocol:

  • Strain and Plasmid Construction:

    • Clone the putative this compound DNA binding sequence (bait) upstream of a reporter gene (e.g., HIS3 or lacZ) in a yeast integration vector.

    • Integrate this construct into the genome of a suitable yeast strain.

    • Clone the coding sequence of this compound (prey) in-frame with a transcriptional activation domain (e.g., GAL4 AD) in a yeast expression vector.

  • Yeast Transformation and Selection:

    • Transform the yeast strain containing the bait-reporter construct with the prey plasmid (AD-SA-2).

    • Plate the transformed yeast on a selective medium lacking histidine and containing 3-aminotriazole (3-AT) to suppress leaky HIS3 expression (if using the HIS3 reporter).

    • Growth on the selective medium indicates an interaction between this compound and the bait DNA sequence.

  • Validation:

    • Perform a β-galactosidase assay if using the lacZ reporter to quantify the strength of the interaction.

    • Include appropriate negative controls, such as an empty prey vector or a prey vector with a non-interacting protein.

Conclusion

The methods outlined in this document provide a comprehensive toolkit for the detailed investigation of this compound protein-DNA interactions. A thorough understanding of these interactions is fundamental for elucidating the specific roles of the this compound-containing cohesin complex in maintaining genome integrity and regulating gene expression. These protocols can be adapted and optimized for specific experimental needs and will be invaluable for researchers in both basic science and drug development.

References

Application of SA-2 Antibodies in Immunofluorescence: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to SA-2 (STAG2) and its Role in Cellular Processes

Stromal antigen 2 (this compound), also known as cohesin subunit this compound or STAG2, is a crucial protein component of the cohesin complex. This complex plays a pivotal role in fundamental cellular processes, most notably in sister chromatid cohesion, which ensures the faithful segregation of chromosomes during mitosis. The cohesin complex forms a ring-like structure that entraps sister chromatids after DNA replication, holding them together until anaphase. This compound is an integral part of this ring and is essential for its proper function.

Beyond its canonical role in cell division, emerging evidence indicates that this compound is also involved in DNA repair, gene expression regulation, and the three-dimensional organization of the genome. Given its critical functions, the subcellular localization and expression levels of this compound are of significant interest to researchers in various fields, including cancer biology, developmental biology, and genetics. Immunofluorescence is a powerful technique to visualize the distribution of this compound within cells and tissues, providing insights into its dynamic behavior throughout the cell cycle and in disease states.

This document provides detailed application notes and protocols for the use of this compound antibodies in immunofluorescence experiments, targeted at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes typical experimental parameters for immunofluorescence staining of this compound. These values are illustrative and may require optimization for specific experimental conditions, cell types, and antibody reagents.

ParameterValueNotes
Primary Antibody Dilution 1:100 - 1:500Optimal dilution should be determined by titration for each antibody lot and cell line.
Secondary Antibody Dilution 1:500 - 1:1000Dependent on the fluorophore conjugate and signal brightness.
Fixation Time 10 - 15 minutes4% paraformaldehyde is a commonly used fixative.
Permeabilization Time 10 minutes0.1-0.25% Triton X-100 in PBS is a standard permeabilization agent for nuclear proteins.
Incubation with Primary Ab 1 hour at RT or Overnight at 4°COvernight incubation at 4°C is often recommended to enhance signal-to-noise ratio.
Incubation with Secondary Ab 1 hour at RTProtect from light to prevent photobleaching of the fluorophore.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of this compound in cultured mammalian cells.

Materials and Reagents
  • Adherent mammalian cells (e.g., HeLa, A549) grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibody: Rabbit anti-SA-2 polyclonal or mouse anti-SA-2 monoclonal antibody

  • Secondary Antibody: Alexa Fluor conjugated goat anti-rabbit or goat anti-mouse IgG

  • Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)

  • Antifade Mounting Medium

  • Glass microscope slides

  • Coplin jars or staining dishes

  • Fluorescence microscope

Protocol Steps
  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.

    • Culture cells to the desired confluency (typically 60-80%).

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear this compound protein.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-SA-2 antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. This compound is expected to show a nuclear staining pattern, which may vary in intensity and distribution depending on the cell cycle stage.

Visualizations

This compound in the Cohesin Complex and Mitosis

The following diagram illustrates the central role of the cohesin complex, including this compound, in holding sister chromatids together during the early stages of mitosis.

Cohesin_Pathway Role of this compound in Sister Chromatid Cohesion during Mitosis cluster_prophase Prophase/Metaphase cluster_anaphase Anaphase Sister_Chromatids Replicated Sister Chromatids Cohesin_Complex Cohesin Complex (SMC1, SMC3, RAD21, this compound) Sister_Chromatids->Cohesin_Complex Cohesion Established Separase Separase (Protease) Cohesin_Complex->Separase Cleavage of RAD21 Separated_Chromatids Separated Sister Chromatids Separase->Separated_Chromatids Leads to Separation IF_Workflow Immunofluorescence Workflow for this compound Staining Cell_Culture 1. Cell Culture on Coverslips Fixation 2. Fixation (4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (5% BSA) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-SA-2) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Alexa Fluor conjugate) Primary_Ab->Secondary_Ab Counterstain 7. Nuclear Counterstain (DAPI) Secondary_Ab->Counterstain Mounting 8. Mounting Counterstain->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging

Application Notes and Protocols for the Analysis of SA-2 Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAG2 (Stromal Antigen 2), also known as SA-2, is a critical subunit of the cohesin complex, which plays a central role in sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome. The function of the cohesin complex is intricately regulated by post-translational modifications (PTMs) of its subunits. Understanding the PTMs of STAG2 is crucial for elucidating its specific roles in both normal cellular processes and in diseases such as cancer, where STAG2 is frequently mutated. These application notes provide detailed protocols for the identification and characterization of STAG2 PTMs, including phosphorylation, ubiquitination, and acetylation.

Key Post-Translational Modifications of Cohesin and Potential this compound Modifications

While direct, extensive quantitative data on STAG2 PTMs is an emerging area of research, the cohesin complex is known to be regulated by several key modifications:

  • Phosphorylation: The dissociation of the cohesin complex from chromosome arms during prophase is triggered by phosphorylation, primarily mediated by Polo-like kinase 1 (PLK1). This suggests that STAG2 is a likely target of phosphorylation.

  • Ubiquitination: The regulation of cohesin dynamics involves ubiquitination. The deubiquitinase USP13 has been shown to interact with and regulate the ubiquitination of the cohesin complex, indicating that STAG2 may be a substrate for ubiquitination.

  • Acetylation: Acetylation of the SMC3 subunit is a well-established modification crucial for the establishment of sister chromatid cohesion. While less is known about STAG2 acetylation, it remains a key PTM to investigate in the context of cohesin function.

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) and Western Blotting for Detection of STAG2 PTMs

This protocol describes the enrichment of STAG2 from cell lysates and subsequent detection of its modified forms by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-STAG2 antibody (for immunoprecipitation)

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibodies specific for PTMs (e.g., anti-phospho-serine/threonine, anti-ubiquitin, anti-acetyl-lysine)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-STAG2 antibody to the pre-cleared lysate (2-5 µg per 1 mg of lysate) and incubate overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash three times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the PTM of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

Protocol 2: Mass Spectrometry for Identification and Quantification of STAG2 PTMs

This protocol outlines the workflow for identifying and quantifying specific PTM sites on STAG2 using mass spectrometry.

Materials:

  • Immunoprecipitated STAG2 (from Protocol 1, but elute with a non-denaturing buffer if performing on-bead digestion)

  • DTT (Dithiothreitol)

  • IAA (Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • LC-MS/MS instrument

Procedure:

  • Sample Preparation:

    • Immunoprecipitate STAG2 as described in Protocol 1.

    • Elute the protein or perform on-bead digestion.

    • In-solution digestion: Reduce disulfide bonds with DTT at 56°C for 30 minutes. Alkylate cysteine residues with IAA in the dark at room temperature for 20 minutes.

    • Digest the protein with trypsin overnight at 37°C.

    • On-bead digestion: Wash the beads with ammonium bicarbonate buffer. Reduce and alkylate on the beads. Add trypsin and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system.

    • Separate peptides using a reverse-phase column with a gradient of acetonitrile.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a human protein database, specifying STAG2 as the protein of interest and the potential PTMs (e.g., phosphorylation of S/T/Y, ubiquitination of K, acetylation of K) as variable modifications.

    • Identify and quantify the modified peptides.

Protocol 3: In Vitro Kinase Assay for STAG2 Phosphorylation

This protocol is for determining if a specific kinase can phosphorylate STAG2 in a controlled in vitro setting.

Materials:

  • Recombinant purified STAG2 protein

  • Active recombinant kinase

  • Kinase reaction buffer

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled)

  • SDS-PAGE and autoradiography equipment (for radiolabeled ATP)

  • Anti-phospho-specific antibody and Western blotting reagents (for non-radiolabeled ATP)

Procedure:

  • Set up the kinase reaction by combining recombinant STAG2, the active kinase, and kinase buffer in a microcentrifuge tube.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • For radiolabeled ATP: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into STAG2.

  • For non-radiolabeled ATP: Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody that recognizes the consensus motif of the kinase used.

Protocol 4: In Vitro Ubiquitination Assay for STAG2

This protocol is designed to test if STAG2 can be ubiquitinated by a specific E3 ligase in vitro.

Materials:

  • Recombinant purified STAG2 protein

  • E1 activating enzyme

  • E2 conjugating enzyme

  • E3 ligase of interest

  • Ubiquitin

  • Ubiquitination reaction buffer

  • ATP

  • Anti-STAG2 antibody and Western blotting reagents

Procedure:

  • Assemble the ubiquitination reaction by combining E1, E2, E3, ubiquitin, and STAG2 in the reaction buffer.

  • Start the reaction by adding ATP.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-STAG2 antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated STAG2 should be visible.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in clear and structured tables. Below are template tables for presenting identified PTMs on STAG2.

Table 1: Identified Phosphorylation Sites on STAG2

Phosphorylation SitePeptide SequenceFold Change (Treatment vs. Control)p-value
e.g., Serine 123e.g., K.SPV...e.g., 2.5e.g., 0.01

Table 2: Identified Ubiquitination Sites on STAG2

Ubiquitination SitePeptide Sequence with K-ε-GG remnantFold Change (Treatment vs. Control)p-value
e.g., Lysine 456e.g., A.L.K(gg)F...e.g., 3.1e.g., 0.005

Table 3: Identified Acetylation Sites on STAG2

Acetylation SitePeptide SequenceFold Change (Treatment vs. Control)p-value
e.g., Lysine 789e.g., G.H.K(ac)T...e.g., 1.8e.g., 0.04

Visualizations

Signaling Pathway for Cohesin Regulation by PTMs

Cohesin_Regulation cluster_nucleus Nucleus cluster_chromatin Chromatin Cohesin Cohesin Complex (SMC1/3, RAD21, STAG2) USP13 USP13 (Deubiquitinase) Cohesin->USP13 Deubiquitination HDAC Histone Deacetylase Cohesin->HDAC Deacetylation PLK1 PLK1 PLK1->Cohesin Phosphorylation (Prophase Dissociation) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Cohesin Ubiquitination HAT Histone Acetyltransferase HAT->Cohesin Acetylation

Caption: Regulation of the cohesin complex by key post-translational modifications.

Experimental Workflow for PTM Analysis of this compound

PTM_Workflow cluster_analysis Downstream Analysis cluster_ms_analysis MS Data Analysis start Cell Culture & Treatment lysis Cell Lysis start->lysis ip Immunoprecipitation (anti-STAG2) lysis->ip wb Western Blot (PTM-specific antibodies) ip->wb ms Mass Spectrometry ip->ms db_search Database Search (Identify PTMs) ms->db_search quant Quantification (Label-free or Labeled) db_search->quant validation Functional Validation (e.g., Mutagenesis) quant->validation

Caption: Workflow for the identification and analysis of this compound PTMs.

Logical Relationship of Cohesin Function and PTMs

Cohesin_Function_PTM PTMs Post-Translational Modifications (Phosphorylation, Ubiquitination, Acetylation) Cohesin Cohesin-STAG2 Complex PTMs->Cohesin Regulates Function1 Sister Chromatid Cohesion Cohesin->Function1 Function2 DNA Repair Cohesin->Function2 Function3 3D Genome Organization Cohesin->Function3

Caption: PTMs as key regulators of diverse cohesin-STAG2 functions.

In Vitro Assays for SA-2 Cohesin Loading: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays designed to study the loading of the SA-2-containing cohesin complex onto DNA. These assays are critical for understanding the molecular mechanisms of sister chromatid cohesion, DNA repair, and 3D genome organization, and for the development of therapeutic agents targeting these processes.

Application Notes

The cohesin complex, essential for genome integrity, exists in two major forms in somatic cells, distinguished by the presence of either the SA-1 (STAG1) or this compound (STAG2) subunit. While both are involved in sister chromatid cohesion, they have distinct roles in DNA repair and gene regulation.[1] this compound containing cohesin, in particular, is recruited to sites of DNA damage and plays a crucial role in homologous recombination repair.[1] In vitro reconstitution of cohesin loading allows for a mechanistic dissection of this process, enabling the study of individual components and their regulation.

Recent studies have highlighted that this compound is a DNA-binding protein with a preference for DNA replication and repair intermediates, such as single-stranded DNA (ssDNA) gaps and forks, though it does not show strong sequence specificity.[2][3] This suggests a model where this compound acts as a sensor for these structures, guiding the cohesin complex to appropriate locations on the chromosome. The loading of cohesin onto DNA is an ATP-dependent process facilitated by the Scc2-Scc4 (NIPBL-MAU2 in humans) loader complex.[4][5][6]

The following protocols describe methods to purify the necessary components and perform in vitro cohesin loading assays, allowing for the quantitative analysis of this compound dependent cohesin loading.

Key Experimental Protocols

Purification of Recombinant Human Cohesin (this compound containing) and Scc2-Scc4 Loader Complex

Objective: To obtain highly pure and active cohesin and loader complexes for in vitro assays.

Methodology: This protocol is adapted from methodologies used for purifying human and yeast cohesin complexes.

Materials:

  • Sf9 insect cells

  • Baculovirus expression vectors for human SMC1, SMC3, RAD21, and this compound (STAG2)

  • Baculovirus expression vectors for human Scc2 (NIPBL) and Scc4 (MAU2)

  • Affinity chromatography resins (e.g., Strep-Tactin, FLAG affinity gel)

  • Size-exclusion chromatography column (e.g., Superose 6)

  • Lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl2, 10% glycerol, 0.1% Triton X-100, 1 mM DTT, protease inhibitors)

  • Wash buffer (Lysis buffer with 300 mM KCl)

  • Elution buffer (Lysis buffer with 2.5 mM desthiobiotin for Strep-Tactin or 100 µg/ml 3xFLAG peptide for FLAG affinity)

Protocol:

  • Expression: Co-infect Sf9 cells with baculoviruses encoding the four cohesin subunits (SMC1, SMC3 with a C-terminal Strep-tag, RAD21, and this compound with a C-terminal FLAG-tag). For the loader, co-infect a separate batch of Sf9 cells with baculoviruses for Scc2 and Scc4.

  • Lysis: Harvest cells 48-72 hours post-infection. Resuspend the cell pellet in lysis buffer and lyse by sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

  • Affinity Purification (Cohesin):

    • Incubate the clarified lysate with Strep-Tactin resin to bind the SMC3-Strep-tagged complex.

    • Wash the resin extensively with wash buffer.

    • Elute the complex with elution buffer containing desthiobiotin.

    • Perform a second affinity purification step using FLAG affinity gel to ensure all four subunits are present. Elute with FLAG peptide.

  • Affinity Purification (Scc2-Scc4): Purify the loader complex using a similar affinity purification strategy based on the tags incorporated into the expression constructs.

  • Size-Exclusion Chromatography: As a final purification step for both complexes, perform size-exclusion chromatography to separate fully assembled complexes from aggregates and individual subunits.

  • Quality Control: Analyze the purified complexes by SDS-PAGE and Coomassie blue staining to assess purity and stoichiometry.

In Vitro Cohesin Loading Assay on Plasmid DNA

Objective: To quantitatively measure the loading of this compound cohesin onto circular DNA in the presence of the Scc2-Scc4 loader and ATP.

Methodology: This assay is based on the principle of topological entrapment of circular DNA by the cohesin ring.[4]

Materials:

  • Purified human this compound cohesin complex

  • Purified human Scc2-Scc4 loader complex

  • Supercoiled plasmid DNA (e.g., pBluescript)

  • Cohesin Loading Buffer (35 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM MgCl2, 1 mM TCEP, 5% glycerol)

  • ATP solution (10 mM)

  • Proteinase K

  • Agarose gel electrophoresis system

Protocol:

  • Reaction Setup: In a 15 µL reaction volume, combine the following components in cohesin loading buffer:

    • This compound Cohesin: 30-100 nM

    • Scc2-Scc4: 60-100 nM

    • Plasmid DNA: ~3.3 nM

  • Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 32°C for 60-120 minutes.

  • Termination and DNA Release: Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 1 mg/ml. Incubate at 37°C for 30 minutes to digest proteins and release non-topologically bound DNA.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. Topologically loaded cohesin will cause the circular DNA to migrate differently than the unloaded plasmid. Quantify the amount of loaded DNA using densitometry.

Experimental Workflow for In Vitro Cohesin Loading Assay

CohesinLoadingWorkflow cluster_purification Protein Purification cluster_assay Loading Assay P1 Co-express Cohesin (SMC1, SMC3, RAD21, this compound) in Sf9 cells P3 Affinity & Size-Exclusion Chromatography P1->P3 P2 Co-express Loader (Scc2-Scc4) in Sf9 cells P2->P3 A1 Combine Purified Cohesin, Loader, and Plasmid DNA P3->A1 A2 Add ATP to initiate loading A1->A2 A3 Incubate at 32°C A2->A3 A4 Proteinase K digestion A3->A4 A5 Agarose Gel Electrophoresis A4->A5

Caption: Workflow for in vitro this compound cohesin loading assay.

DNA Binding Affinity Assay using Fluorescence Anisotropy

Objective: To determine the binding affinity (Kd) of this compound for various DNA substrates.

Methodology: Fluorescence anisotropy measures the change in the rotational diffusion of a fluorescently labeled DNA molecule upon protein binding.

Materials:

  • Purified this compound protein

  • Fluorescently labeled DNA oligonucleotides (e.g., ssDNA, dsDNA, DNA with gaps or overhangs)

  • Binding Buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)

  • Fluorometer capable of measuring fluorescence anisotropy

Protocol:

  • Reaction Setup: Prepare a series of reactions with a fixed concentration of fluorescently labeled DNA (e.g., 5 nM) and increasing concentrations of this compound protein in the binding buffer.

  • Incubation: Incubate the reactions at room temperature for 30 minutes to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy of each sample.

  • Data Analysis: Plot the change in anisotropy as a function of the this compound concentration. Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Signaling Pathway of this compound Mediated Cohesin Loading

CohesinLoadingPathway DNA_damage DNA Damage/ Replication Stress DNA_intermediates ssDNA Gaps, Forks, Overhangs DNA_damage->DNA_intermediates SA2 This compound Subunit DNA_intermediates->SA2 recognizes Cohesin_Ring Cohesin Ring (SMC1/3, RAD21) SA2->Cohesin_Ring recruits Loaded_Cohesin Topologically Loaded Cohesin Cohesin_Ring->Loaded_Cohesin Loader Scc2-Scc4 (NIPBL-MAU2) Loader->Loaded_Cohesin ATP ATP ATP->Loaded_Cohesin hydrolysis Repair DNA Repair/ Sister Chromatid Cohesion Loaded_Cohesin->Repair

Caption: Proposed pathway for this compound mediated cohesin loading.

Quantitative Data Summary

Assay ParameterThis compound Binding to DNA Substrates[7]In Vitro Cohesin Loading[4]
Protein/Complex Purified this compoundPurified Cohesin & Scc2-Scc4
Substrate Fluorescently labeled DNA oligosSupercoiled plasmid DNA
Key Reagents ---ATP
Incubation Time 30 minutes60-120 minutes
Incubation Temperature Room Temperature32°C
Readout Fluorescence Anisotropy (Kd)Agarose Gel Electrophoresis
Reported Values ssRNA (66 nt): Kd = 7.2 ± 2.5 nMssDNA (66 nt): Kd = 41.0 nMdsRNA (66 bp): Kd = 31.2 ± 1.8 nMdsDNA (66 bp): Kd = 76.2 ± 3.9 nMCohesin: 30-100 nMScc2-Scc4: 60-100 nMDNA: ~3.3 nM

Note: The binding affinities for this compound to RNA substrates are also included for comparison, as recent studies indicate SA-1 and this compound are also RNA binding proteins.[7] This may have implications for cohesin loading at R-loop structures.[7]

Logical Relationship of Cohesin Loading Components

CohesinLoadingLogic Cohesin This compound Cohesin Complex Loading Successful Cohesin Loading Cohesin->Loading Loader Scc2-Scc4 Loader Loader->Loading DNA DNA Substrate (e.g., plasmid with ssDNA gap) DNA->Loading ATP ATP ATP->Loading

Caption: Requirements for successful in vitro cohesin loading.

References

Application Notes and Protocols for High-Throughput Screening of SA-2 (STAG2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stromal Antigen 2 (STAG2, also known as SA-2) is a critical component of the cohesin complex, a multi-protein assembly essential for sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome. The cohesin ring, composed of SMC1, SMC3, RAD21, and a STAG protein (STAG1 or STAG2), topologically entraps DNA to mediate these functions. Mutations in the STAG2 gene are frequently observed in a variety of human cancers, including bladder cancer, glioblastoma, and myeloid leukemia, making it an attractive therapeutic target. The loss of STAG2 function in cancer cells creates specific vulnerabilities that can be exploited for targeted therapy.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting the STAG2-containing cohesin complex. Both biochemical and cell-based screening approaches are presented to facilitate the discovery and characterization of novel therapeutic agents.

Signaling Pathways Involving STAG2

STAG2, as a core component of the cohesin complex, plays a significant role in regulating gene expression by modulating chromatin architecture. Its influence extends to several key signaling pathways implicated in cancer development and progression.

STAG2_Signaling_Pathways cluster_0 Cohesin-Mediated Chromatin Looping cluster_1 Downstream Signaling Pathways STAG2 STAG2 Cohesin_Complex Cohesin Complex (SMC1/3, RAD21, STAG2) STAG2->Cohesin_Complex incorporation DNA_Looping DNA Looping & 3D Genome Architecture Cohesin_Complex->DNA_Looping mediates Wnt_Pathway Wnt Signaling DNA_Looping->Wnt_Pathway regulates promoter-enhancer interactions TGF_beta_Pathway TGF-β Signaling DNA_Looping->TGF_beta_Pathway regulates promoter-enhancer interactions JAK_STAT_Pathway JAK-STAT Signaling DNA_Looping->JAK_STAT_Pathway regulates promoter-enhancer interactions Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Genes Target Gene Expression TCF_LEF->Wnt_Genes SMAD SMADs TGF_beta_Pathway->SMAD TGF_beta_Genes Target Gene Expression SMAD->TGF_beta_Genes STAT STATs JAK_STAT_Pathway->STAT JAK_STAT_Genes Target Gene Expression STAT->JAK_STAT_Genes

Caption: STAG2 in Cohesin-Regulated Signaling Pathways.

Mutations in STAG2 can lead to aberrant chromatin looping, which in turn dysregulates the expression of genes controlled by the Wnt, TGF-β, and JAK-STAT signaling pathways. For instance, STAG2-mutant cells can exhibit increased sensitivity to the stimulation of the Wnt signaling pathway[1].

High-Throughput Screening Strategies for STAG2 Inhibitors

The identification of direct inhibitors of STAG2 or the cohesin complex can be approached through various HTS methodologies. A primary biochemical screen can identify compounds that disrupt key protein-protein interactions within the cohesin complex, followed by secondary cell-based assays to confirm activity in a cellular context.

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cell-Based) Compound_Library Small Molecule Library TR_FRET_Assay TR-FRET Assay (STAG2-RAD21 Interaction) Compound_Library->TR_FRET_Assay Primary_Hits Primary Hits TR_FRET_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Cell_Based_Assay Sister Chromatid Cohesion Assay (STAG2-WT vs. STAG2-mutant cells) Dose_Response->Cell_Based_Assay Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits Lead_Optimization Lead_Optimization Confirmed_Hits->Lead_Optimization Lead Optimization

Caption: High-Throughput Screening Workflow for STAG2 Inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a TR-FRET assay to identify small molecule inhibitors of the STAG2-RAD21 interaction, a critical step in the assembly and function of the cohesin complex.

Principle: The assay utilizes a LANCE (Lanthanide Chelate Excite) TR-FRET technology. Recombinant, purified STAG2 and RAD21 proteins are labeled with a donor (Europium chelate) and an acceptor (ULight dye) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the acceptor signal.

Materials:

  • Purified, recombinant human STAG2 protein (tagged, e.g., with His-tag)

  • Purified, recombinant human RAD21 protein (tagged, e.g., with GST-tag)

  • LANCE Eu-W1024 labeled anti-His antibody (Donor)

  • ULight-labeled anti-GST antibody (Acceptor)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Small molecule compound library (dissolved in DMSO)

  • 384-well low-volume white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO vehicle.

  • Protein-Antibody Incubation:

    • Prepare a solution of His-tagged STAG2 and LANCE Eu-W1024 anti-His antibody in assay buffer.

    • Prepare a solution of GST-tagged RAD21 and ULight-labeled anti-GST antibody in assay buffer.

    • Incubate both solutions for 60 minutes at room temperature to allow for antibody-protein binding.

  • Assay Reaction:

    • Add 5 µL of the STAG2-Eu antibody solution to each well of the compound plate.

    • Add 5 µL of the RAD21-ULight antibody solution to each well.

    • The final volume in each well should be approximately 10 µL.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 320 or 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data to controls (0% inhibition for DMSO wells, 100% inhibition for wells without STAG2 or RAD21).

    • Identify primary hits as compounds that cause a significant reduction in the TR-FRET signal.

Parameter Value
Plate Format384-well
Assay Volume10 µL
Final STAG2 Conc.10 nM
Final RAD21 Conc.20 nM
Final Eu-Ab Conc.2 nM
Final ULight-Ab Conc.20 nM
Incubation Time2 hours

Table 1: Key Parameters for STAG2-RAD21 TR-FRET Assay.

Protocol 2: Secondary Cell-Based Assay for Sister Chromatid Cohesion

This protocol is designed to validate the primary hits in a cellular context by assessing their ability to induce sister chromatid cohesion defects, a hallmark of cohesin dysfunction. This assay can also be used to screen for compounds that are synthetically lethal with STAG2 mutations.

Principle: Cells are treated with hit compounds, and mitotic chromosomes are prepared and visualized. A loss of cohesion is observed as separated sister chromatids in metaphase-arrested cells. Isogenic cell lines (STAG2-wildtype and STAG2-mutant) can be used to identify compounds that selectively affect cohesin function.

Materials:

  • Human cell line (e.g., U2OS, HCT-116)

  • Isogenic STAG2-knockout cell line (optional, for synthetic lethality screening)

  • Cell culture medium and supplements

  • Hit compounds from the primary screen

  • Colcemid solution (to arrest cells in metaphase)

  • Hypotonic solution (75 mM KCl)

  • Fixative (3:1 methanol:acetic acid)

  • DAPI or Giemsa stain

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds for 24-48 hours.

  • Mitotic Arrest: Add colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 2-4 hours to enrich for mitotic cells.

  • Cell Harvest: Trypsinize and collect the cells.

  • Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C to swell the cells.

  • Fixation: Add fresh, ice-cold fixative and gently resuspend the cells. Repeat the fixation step three times.

  • Slide Preparation: Drop the cell suspension onto clean, humid microscope slides and allow them to air dry.

  • Staining and Visualization: Stain the slides with DAPI or Giemsa and visualize the chromosomes under a microscope.

  • Quantification: Score at least 100 metaphase spreads per condition. Categorize the spreads based on the degree of sister chromatid separation (e.g., fully cohered, partially separated, fully separated).

Cell Line Treatment Expected Outcome for Active Compound
U2OS (STAG2-WT)Cohesin InhibitorIncreased percentage of cells with separated sister chromatids.
U2OS (STAG2-KO)PARP InhibitorIncreased cell death (synthetic lethality)[2][3][4].

Table 2: Expected Outcomes in the Secondary Cell-Based Assay.

Quantitative Data Presentation

While direct inhibitors of STAG2 are still in the early stages of discovery, a promising therapeutic strategy involves targeting synthetic lethal interactions in STAG2-mutant cancers. PARP inhibitors have shown significant efficacy in this context.

Compound Cell Line Genotype IC50 (µM)
OlaparibGlioblastomaSTAG2-mutant~2.5[3]
OlaparibGlioblastomaSTAG2-WT>10[3]
TalazoparibU937 (AML)STAG2-mutant~0.01[2]
TalazoparibU937 (AML)STAG2-WT>0.1[2]

Table 3: IC50 Values of PARP Inhibitors in STAG2-mutant vs. Wild-Type Cancer Cell Lines. [2][3][4][5]

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel inhibitors targeting the STAG2 subunit of the cohesin complex. A combination of biochemical and cell-based assays is crucial for the successful discovery and validation of potent and selective compounds. The synthetic lethal relationship between STAG2 mutations and PARP inhibition provides a clinically relevant strategy and a valuable benchmark for the development of new therapeutics targeting cohesin-deficient cancers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SA-2 Antibody Non-specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our SA-2 antibody. This guide is designed to help you troubleshoot and resolve issues related to non-specific binding in your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure you obtain the highest quality results.

Frequently Asked Questions (FAQs)

1. What is non-specific binding and why is it a problem?

Non-specific binding refers to the attachment of the this compound antibody to proteins or other molecules in your sample that are not the intended "Stellar Antigen 2" target. This can lead to high background signal, false positive results, and difficulty in interpreting your data. It is crucial to minimize non-specific binding to ensure the accuracy and reliability of your experimental outcomes.

2. I am observing high background in my Western Blot using the this compound antibody. What are the possible causes and how can I fix it?

High background in Western Blotting can obscure the specific signal of your target protein. The most common causes include issues with blocking, antibody concentration, and washing steps.

Troubleshooting High Background in Western Blot:

  • Inadequate Blocking: The blocking buffer may not be effectively preventing the antibody from binding to the membrane.

    • Solution: Optimize your blocking protocol. Try different blocking agents such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[1][2] Ensure the blocking incubation is sufficient, typically 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]

  • Antibody Concentration Too High: Both primary (this compound) and secondary antibody concentrations can contribute to non-specific binding if they are too high.[3][4]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the recommended dilution and prepare a series of higher dilutions.

  • Insufficient Washing: Inadequate washing will not effectively remove unbound and non-specifically bound antibodies.

    • Solution: Increase the number and duration of your wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[1][3] For example, perform 3-5 washes of 5-10 minutes each with gentle agitation.

Experimental Protocols & Data

Optimizing Western Blot Conditions for this compound Antibody

This table provides a starting point for optimizing your Western Blot protocol to reduce non-specific binding of the this compound antibody.

ParameterStandard ProtocolOptimization Suggestions
Blocking Buffer 5% non-fat dry milk in TBSTTry 5% BSA in TBST, or a commercial blocking buffer.
Blocking Time 1 hour at room temperatureExtend to 2 hours at room temperature or overnight at 4°C.
This compound Primary Antibody Dilution 1:1000Titrate from 1:2000 to 1:10000.
Primary Antibody Incubation 1 hour at room temperatureIncubate overnight at 4°C.
Secondary Antibody Dilution 1:5000Titrate from 1:10000 to 1:20000.[5]
Washing Steps 3 x 5 minutes in TBSTIncrease to 4-5 washes of 5-10 minutes each. Consider increasing the Tween-20 concentration to 0.1%.[3]

3. I am seeing non-specific staining in my Immunohistochemistry (IHC) experiment with the this compound antibody. How can I improve the specificity?

Non-specific staining in IHC can arise from several factors, including issues with tissue preparation, blocking, and antibody incubation.

Troubleshooting Non-specific Staining in IHC:

  • Inadequate Blocking of Endogenous Components: Tissues can contain endogenous biotin or enzymes that can lead to non-specific signal.

    • Solution: Use appropriate blocking steps, such as a hydrogen peroxide quench for peroxidase-based detection and an avidin-biotin blocking kit if using a biotin-based detection system.[6]

  • Cross-reactivity of Antibodies: The primary or secondary antibodies may be cross-reacting with other proteins in the tissue.

    • Solution: Use a blocking serum from the same species as the secondary antibody was raised in.[7][8] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.

  • Suboptimal Antibody Dilution and Incubation: Incorrect antibody concentration or incubation time can lead to increased background.

    • Solution: Titrate the this compound antibody to find the optimal dilution that gives a strong specific signal with low background.[6] You can also try reducing the incubation time.

Optimizing IHC/IF Staining Conditions for this compound Antibody

This table provides recommendations for optimizing your IHC or Immunofluorescence (IF) protocol.

ParameterStandard ProtocolOptimization Suggestions
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) with citrate buffer pH 6.0Try different HIER buffers (e.g., EDTA pH 9.0) or enzymatic retrieval.[6]
Blocking Solution 5% normal goat serum in PBSTIncrease serum concentration to 10% or try a different blocking agent like 3% BSA.
Blocking Time 30 minutes at room temperatureIncrease to 1 hour at room temperature.[7]
This compound Primary Antibody Dilution 1:500Titrate from 1:1000 to 1:5000.
Primary Antibody Incubation 1 hour at room temperatureIncubate overnight at 4°C.[8]
Washing Steps 3 x 5 minutes in PBSTIncrease the number of washes and/or the duration of each wash.

Visual Troubleshooting Guides

General Workflow for Troubleshooting Non-specific Binding

This diagram outlines a systematic approach to identifying and resolving non-specific binding issues with the this compound antibody.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Analysis and Refinement High Background or Non-specific Bands High Background or Non-specific Bands Review Protocol Review Protocol High Background or Non-specific Bands->Review Protocol Check Reagent Quality Check Reagent Quality Review Protocol->Check Reagent Quality Run Controls Run Controls Check Reagent Quality->Run Controls Optimize Blocking Optimize Blocking Run Controls->Optimize Blocking Titrate Antibodies Titrate Antibodies Optimize Blocking->Titrate Antibodies Increase Washing Increase Washing Titrate Antibodies->Increase Washing Optimize Incubation Optimize Incubation Increase Washing->Optimize Incubation Analyze Results Analyze Results Optimize Incubation->Analyze Results Further Refinement Further Refinement Analyze Results->Further Refinement Problem Solved Problem Solved Analyze Results->Problem Solved Further Refinement->High Background or Non-specific Bands If problem persists

Caption: A workflow for troubleshooting non-specific antibody binding.

Decision Tree for Identifying the Source of Non-specific Binding

Use this decision tree to pinpoint the likely cause of your non-specific binding issue.

G Start Start High Background? High Background? Start->High Background? Non-specific Bands? Non-specific Bands? High Background?->Non-specific Bands? No Optimize Blocking Optimize Blocking High Background?->Optimize Blocking Yes Titrate Primary Antibody Titrate Primary Antibody Non-specific Bands?->Titrate Primary Antibody Yes Problem Solved Problem Solved Non-specific Bands?->Problem Solved No Increase Washing Increase Washing Optimize Blocking->Increase Washing Check Secondary Antibody Check Secondary Antibody Increase Washing->Check Secondary Antibody Titrate Primary Antibody->Check Secondary Antibody Check Secondary Antibody->Problem Solved G cluster_0 Specific Binding cluster_1 Non-specific Binding Target Protein Stellar Antigen 2 This compound Antibody This compound Ab This compound Antibody->Target Protein Other Protein Other Protein This compound Antibody_ns This compound Ab This compound Antibody_ns->Other Protein

References

Optimizing SA-2 ChIP-seq: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments for the cohesin subunit SA-2 (also known as STAG2).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound ChIP-seq experiments, offering potential causes and solutions.

Question 1: Why is my ChIP DNA yield consistently low?

Answer: Low DNA yield is a frequent issue in ChIP-seq experiments. Several factors, from cell handling to the immunoprecipitation step, can contribute to this problem.

  • Insufficient Starting Material: Ensure you start with an adequate number of cells. For transcription factors and cohesin subunits like this compound, which are less abundant than histones, a higher cell count is often necessary.[1]

  • Inefficient Cell Lysis: Complete cell lysis is crucial for releasing chromatin. If lysis is incomplete, the chromatin available for immunoprecipitation will be limited. Consider using mechanical disruption, such as a dounce homogenizer, in addition to lysis buffers.[1]

  • Suboptimal Cross-linking: Both under- and over-cross-linking can lead to poor yield. Under-cross-linking may not sufficiently stabilize the this compound/DNA complexes, while over-cross-linking can mask the antibody epitope.[2] It is critical to optimize cross-linking time and formaldehyde concentration for your specific cell type.[2]

  • Poor Antibody Performance: The antibody is the most critical reagent. Use an antibody specifically validated for ChIP-seq.[3] The amount of antibody used is also crucial; too little will result in low yield, but too much can increase background.[3] Titrating the antibody is highly recommended.[3]

  • Ineffective Chromatin Fragmentation: Chromatin must be sheared into appropriate-sized fragments (typically 200-600 bp) for efficient immunoprecipitation.[4] Inefficient sonication can result in large fragments that are poorly precipitated.

Question 2: I'm observing high background in my ChIP-seq results. What can I do to reduce it?

Answer: High background can obscure true binding signals and complicate data analysis. The goal is to maximize the signal-to-noise ratio.

  • Excessive Antibody: Using too much antibody is a common cause of high background. Perform an antibody titration to determine the optimal concentration that enriches for your target without increasing nonspecific binding.

  • Nonspecific Antibody Binding: Ensure the antibody is specific to this compound. Validate its specificity using techniques like Western blot. Including a pre-clearing step with protein A/G beads before adding the specific antibody can help remove proteins that bind nonspecifically to the beads.[1][2]

  • Insufficient Washing: The washing steps after immunoprecipitation are critical for removing nonspecifically bound chromatin. Increase the number of washes or the stringency of the wash buffers (e.g., by increasing salt concentration) to reduce background.[1]

  • Improper Controls: Always include a negative control, such as an isotype-matched IgG antibody, in a parallel immunoprecipitation.[5] This allows you to estimate the level of nonspecific background in your experiment. An input DNA control (chromatin that has not been immunoprecipitated) is also mandatory for proper data analysis and normalization.[6]

Question 3: My chromatin fragmentation by sonication is inconsistent. How can I optimize it?

Answer: Achieving consistent and optimal chromatin fragmentation is a critical and often challenging step.[7]

  • Optimize Sonication Parameters: The ideal sonication conditions (power, duration, number of cycles) vary significantly with the cell type, cell density, and sonicator model.[4][8] It is essential to perform an optimization matrix, testing different settings to find what works best for your specific experimental conditions.[4][9][10]

  • Control Sample Variables: Factors like cell volume, tube type, and buffer composition can all affect sonication efficiency.[8] Keep these variables consistent between experiments to ensure reproducibility.

  • Keep Samples Cold: Sonication generates heat, which can denature proteins, disrupt protein-DNA interactions, and even reverse cross-links.[8] Always keep samples on ice between sonication cycles to dissipate heat.[2][10]

  • Verify Fragmentation: After sonication and reversing the cross-links on an aliquot of your sample, run the DNA on an agarose gel to visualize the fragment size distribution.[4] The goal is a smear primarily between 200 and 600 base pairs.[4]

Question 4: Should I use sonication or enzymatic digestion for this compound ChIP?

Answer: Both sonication and enzymatic digestion (using micrococcal nuclease, MNase) are common methods for fragmenting chromatin, each with its own advantages and disadvantages.

  • Sonication: This method uses mechanical force to randomly shear chromatin, which is less prone to sequence bias.[8] However, it can be harsh, potentially damaging antibody epitopes.[11] For non-histone proteins like this compound, which may have less stable interactions with DNA, gentler sonication conditions are recommended.[9]

  • Enzymatic Digestion: This method is gentler and can preserve the integrity of protein complexes and antibody epitopes.[9][11] However, MNase has known sequence biases, preferentially cutting at certain DNA sequences, which can affect downstream analysis.[8][12]

  • Recommendation for this compound: Since this compound is a component of the cohesin complex and may not bind DNA as stably as histones, a gentler fragmentation method is often preferred.[9] You could either optimize for minimal sonication time with low-detergent buffers or use enzymatic digestion.[9] For cohesin, dual cross-linking with agents like EGS followed by formaldehyde has also been shown to improve ChIP efficiency.[13]

Data & Experimental Parameters

Optimizing your this compound ChIP-seq protocol requires careful consideration of several quantitative parameters. The following tables summarize common starting points and ranges for key experimental steps.

Table 1: Cross-linking Optimization Parameters

ParameterRecommended RangeNotes
Formaldehyde Concentration 0.75% - 1.5%Use fresh, high-quality formaldehyde.[2][12] 1% is a common starting point for cultured cells.[14]
Cross-linking Time 5 - 20 minutes at RTOptimal time is a balance; too short leads to complex loss, too long can mask epitopes.[2][12]
Quenching Agent Glycine (0.125 M final conc.)Quenches the cross-linking reaction by binding excess formaldehyde.[14]
Dual Cross-linking (optional) EGS (1.5 mM) for 30-45 minCan improve capture of indirectly bound proteins. Perform before formaldehyde cross-linking.[13]

Table 2: Sonication Optimization Parameters

ParameterRecommended RangeNotes
Target Fragment Size 200 - 600 bpVerify size by running an aliquot on an agarose gel.[4]
Cell Concentration 1-15 x 10⁶ cells/mLConsistency is key. High concentrations may require more sonication energy.[2]
Sonication Cycles Varies by instrumentUse multiple short pulses with cooling periods in between to prevent overheating.[8][10]
Buffer Composition Low detergent buffersHarsh detergents (e.g., high SDS) can damage epitopes of sensitive proteins like transcription factors.[3][9]

Table 3: Immunoprecipitation (IP) Parameters

ParameterRecommended RangeNotes
ChIP-validated Antibody 1 - 10 µg per IPThis is a starting point. Titration is essential to find the optimal amount for your specific antibody and chromatin prep.[1][5]
Chromatin per IP 10 - 25 µgDepends on the abundance of the target protein.
Incubation Time 4 hours to overnightOvernight incubation at 4°C generally increases signal and specificity.
Beads Protein A/G Magnetic BeadsEnsure compatibility with your primary antibody's isotype.

Experimental Protocols & Visualizations

Standard this compound ChIP-seq Workflow

The following diagram outlines the major steps in a typical ChIP-seq experiment.

ChIP_Seq_Workflow cluster_prep I. Cell & Chromatin Preparation cluster_ip II. Immunoprecipitation cluster_analysis III. DNA Purification & Analysis Start Start with Cultured Cells Crosslink 1. Cross-link Proteins to DNA (e.g., Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells & Isolate Nuclei Crosslink->Lyse Fragment 3. Fragment Chromatin (Sonication or Enzymatic Digestion) Lyse->Fragment IP 4. Immunoprecipitation with this compound Specific Antibody Fragment->IP Capture 5. Capture Antibody-Chromatin Complexes with Beads Wash 6. Wash to Remove Nonspecific Binding Elute 7. Elute Chromatin from Beads Wash->Elute Reverse 8. Reverse Cross-links Elute->Reverse Purify 9. Purify DNA Reverse->Purify Library 10. Prepare Sequencing Library Purify->Library Seq 11. High-Throughput Sequencing Library->Seq Data 12. Data Analysis (Alignment, Peak Calling, etc.) Seq->Data

Caption: A standard workflow for a Chromatin Immunoprecipitation sequencing (ChIP-seq) experiment.

Detailed Protocol: Cross-linking and Sonication for this compound ChIP

This protocol provides a starting point for this compound ChIP. Note: All steps should be performed on ice or at 4°C unless otherwise specified, and buffers should be supplemented with fresh protease inhibitors.

  • Cell Harvesting and Cross-linking:

    • Start with approximately 1-2 x 10⁷ cells per immunoprecipitation.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate at room temperature for 10 minutes with gentle shaking.[14]

    • Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[14]

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Sonication:

    • Resuspend the cell pellet in a low-detergent lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors).[14]

    • Incubate on ice for 10 minutes.

    • Sonicate the lysate to shear chromatin into fragments of 200-600 bp. This step requires optimization. For example, using a Bioruptor sonicator, you might try 15-25 cycles of 30 seconds "ON" and 30 seconds "OFF" at a high power setting.[14]

    • After sonication, centrifuge the samples to pellet cell debris. The supernatant contains the soluble chromatin fraction.

  • Verification of Chromatin Fragmentation:

    • Take a small aliquot (e.g., 20 µL) of the sonicated chromatin.

    • Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit.

    • Run the purified DNA on a 1.5-2% agarose gel alongside a DNA ladder to confirm that the fragment size is predominantly within the 200-600 bp range.[4]

Troubleshooting Logic Diagram

When faced with suboptimal results, this decision tree can help diagnose the problem.

Troubleshooting_Tree Start Suboptimal ChIP-seq Result (Low Yield or High Background) Check_Yield Is the DNA yield low? Start->Check_Yield Check_BG Is the background high (High IgG signal)? Start->Check_BG Check_Yield->Check_BG No Check_Lysis Check cell lysis efficiency & starting cell number. Check_Yield->Check_Lysis Yes Titrate_Ab Reduce antibody amount. Perform titration. Check_BG->Titrate_Ab Yes Check_Xlink Optimize cross-linking time and formaldehyde concentration. Check_Lysis->Check_Xlink Check_Sonication Verify chromatin fragmentation. Is it in the 200-600 bp range? Check_Xlink->Check_Sonication Check_Ab_Amount Is the antibody validated for ChIP? Titrate antibody amount. Check_Sonication->Check_Ab_Amount Solution_Yield Solution: Improve upstream sample prep and antibody performance. Check_Ab_Amount->Solution_Yield Increase_Washes Increase number or stringency of washes. Titrate_Ab->Increase_Washes Preclear Add a pre-clearing step with beads before IP. Increase_Washes->Preclear Solution_BG Solution: Optimize IP and wash conditions. Preclear->Solution_BG

Caption: A decision tree for troubleshooting common ChIP-seq issues like low yield and high background.

References

challenges in expressing and purifying recombinant SA-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Recombinant SA-2 Expression and Purification. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common host systems for expressing recombinant this compound?

The choice of expression system depends on the specific this compound protein's origin, complexity, and required post-translational modifications. Common systems include:

  • Escherichia coli (E. coli): A popular choice due to its rapid growth, high yields, and low cost. It is ideal for non-glycosylated proteins. However, proteins like Secreted Aspartyl Proteinase 2 (Sap2) often form insoluble inclusion bodies in E. coli, requiring denaturation and refolding steps.[1]

  • Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae): Eukaryotic systems capable of post-translational modifications, including disulfide bonds and glycosylation. They are a good alternative if E. coli fails to produce active protein.[2][3]

  • Insect Cells (e.g., Sf9, Hi5): Used with baculovirus expression vectors (BEVS), this system provides complex post-translational modifications similar to those in mammalian cells and can produce high yields of soluble protein.

  • Mammalian Cells (e.g., HEK293, CHO): The preferred system for producing proteins intended for therapeutic use in humans, as they provide the most authentic post-translational modifications. However, this system is generally more time-consuming and expensive.

Q2: My this compound protein is expressed as insoluble inclusion bodies in E. coli. What should I do?

Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli.[4][5][6] These are dense aggregates of misfolded protein.[6] The general strategy is to isolate the inclusion bodies, solubilize them using strong denaturants, and then refold the protein into its active conformation. A detailed protocol for this process is provided in the "Experimental Protocols" section below. To prevent inclusion body formation, you can try optimizing expression conditions, such as lowering the induction temperature, reducing the inducer concentration (e.g., IPTG), or using a weaker promoter.[4][5] Co-expression with molecular chaperones or fusing the protein to a highly soluble tag like Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) can also improve solubility.[5][7]

Q3: What are the major challenges in purifying recombinant this compound?

Common purification challenges include:

  • Low Yield: This can stem from poor expression, protein degradation, or losses at various purification stages. Using protease-deficient E. coli strains and adding protease inhibitors can mitigate degradation.[8]

  • Protein Aggregation/Precipitation: this compound may become unstable and precipitate upon cell lysis or during purification steps due to non-optimal buffer conditions (pH, salt concentration).

  • Contamination with Host Proteins: Endogenous host proteins can co-elute with the target protein, especially during affinity chromatography if they have an affinity for the resin.[9]

  • Loss of Biological Activity: Proteins can lose their function due to improper folding, especially after solubilization from inclusion bodies, or exposure to harsh purification conditions.

Q4: Which affinity tag is best for this compound purification?

The choice of affinity tag depends on the protein and downstream application.

  • Polyhistidine-tag (His-tag): The most common tag due to its small size and high affinity for immobilized metal affinity chromatography (IMAC) resins (e.g., Ni-NTA). It allows for purification under both native and denaturing conditions, which is useful for proteins isolated from inclusion bodies.[1][10]

  • Glutathione S-Transferase (GST): A larger tag that can enhance the solubility of the fusion protein. However, GST can dimerize, which might be undesirable if your protein of interest is a monomer.[7]

  • Maltose-Binding Protein (MBP): A large tag (~42 kDa) known for its strong ability to increase the solubility of its fusion partners.[7]

  • Small Ubiquitin-like Modifier (SUMO): A tag that not only enhances solubility but can also be cleaved by specific proteases to yield the native protein with no extra amino acids.[7]

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound
Possible Cause Recommended Solution
Codon Usage Mismatch The codons in your this compound gene may be rare for the expression host (e.g., E. coli). Solution: Synthesize a new gene optimized for the host's codon usage.
Plasmid or Insert Integrity Issues The plasmid may have mutations, or the insert could be incorrect. Solution: Sequence the plasmid to confirm the insert is in-frame and free of mutations.[4]
Toxicity of this compound Protein High levels of the recombinant protein may be toxic to the host cells, leading to slow growth or cell death. Solution: Use a tightly regulated promoter (e.g., pBAD) or lower the induction temperature and IPTG concentration to reduce expression levels.
Inefficient Transcription/Translation The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal. Solution: Switch to a vector with a stronger promoter (e.g., T7) or optimize the RBS sequence.
Protein Degradation The expressed this compound is rapidly degraded by host proteases. Solution: Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS). Add protease inhibitors to the lysis buffer.[8]
Problem 2: this compound Protein is Insoluble (Inclusion Bodies)
Possible Cause Recommended Solution
High Expression Rate Rapid protein synthesis overwhelms the cell's folding machinery. Solution: Lower the expression temperature (e.g., 16-25°C) after induction.[1][4] Reduce the concentration of the inducer (e.g., IPTG).
Lack of Chaperones The protein requires specific chaperones for proper folding that are absent or insufficient in the host. Solution: Co-express molecular chaperones like GroEL/GroES.[5]
Hydrophobic Nature of this compound The protein contains exposed hydrophobic patches that promote aggregation. Solution: Fuse this compound with a highly soluble protein tag like MBP or GST.[7]
Incorrect Disulfide Bonds Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm. Solution: Express the protein in an E. coli strain engineered for disulfide bond formation in the cytoplasm (e.g., Origami, SHuffle).
Unfavorable Culture Medium The growth medium composition affects protein folding. Solution: Supplement the medium with cofactors or stabilizing agents like glycerol or sucrose.
Problem 3: Low Recovery After Purification
Possible Cause Recommended Solution
Protein Precipitation in Column High protein concentration or suboptimal buffer conditions cause this compound to precipitate on the column. Solution: Decrease the amount of sample loaded. Optimize the buffer pH and ionic strength. Consider adding stabilizing agents like glycerol (5-10%) or non-detergent sulfobetaines.
Inefficient Elution Elution conditions are too mild to displace the protein from the resin. Solution: For His-tagged proteins, increase the imidazole concentration in the elution buffer. For other tags, adjust the pH or concentration of the competing ligand.
Non-specific Binding to Labware The purified protein is adsorbing to plastic tubes or filters. Solution: Use low-protein-binding tubes and membranes. Add a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the final buffer.
Affinity Tag is Inaccessible The affinity tag is buried within the folded protein structure and cannot bind to the resin. Solution: Add a longer, flexible linker between the tag and the protein. Alternatively, perform the purification under denaturing conditions if the protein can be refolded later.[8]
Column Clogging Cell debris or precipitated protein in the lysate has clogged the column filter. Solution: Ensure the lysate is properly clarified by centrifugation at a higher speed or by filtering it through a 0.45 µm filter before loading.[8]

Data Presentation

Table 1: Comparison of Typical Recombinant this compound Expression Outcomes
Expression System Typical Yield Solubility Post-Translational Modifications Complexity & Cost
E. coli 1-100 mg/LOften low (Inclusion Bodies)NoneLow
Yeast (P. pastoris) 10-1000 mg/LModerate to HighGlycosylation, Disulfide BondsMedium
Insect Cells 1-20 mg/LHighComplex Glycosylation, PhosphorylationHigh
Mammalian (CHO) 1-50 mg/LHighHuman-likeVery High
Table 2: Troubleshooting Affinity Chromatography of His-tagged this compound
Problem Observation Potential Cause Suggested Action
No Binding This compound is found in the flow-through.Inaccessible His-tag. Incorrect buffer pH.Purify under denaturing conditions. Ensure binding buffer pH is ~8.0.
Contamination Other proteins co-elute with this compound.Non-specific binding of host proteins.Add a low concentration of imidazole (10-20 mM) to the binding and wash buffers.[9]
Low Recovery Little this compound is recovered in elution fractions.Elution buffer is too weak. Protein precipitated on the column.Increase imidazole concentration to 250-500 mM. Decrease protein concentration or add stabilizers.
Protein Elutes in Wash This compound elutes prematurely during the wash step.Wash buffer is too stringent.Decrease the imidazole concentration in the wash buffer.

Experimental Protocols

Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies

This protocol is a general guideline for recovering active protein from inclusion bodies. Optimization is often required.

  • Inclusion Body Isolation:

    • Harvest cell pellet from E. coli expression by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) with lysozyme and protease inhibitors.

    • Lyse cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet the inclusion bodies.

    • Wash the pellet 2-3 times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and cell debris.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6-8 M Guanidine HCl or Urea, 10 mM DTT).

    • Stir gently at room temperature for 1-2 hours or overnight at 4°C until the solution is clear.

    • Centrifuge at high speed (20,000 x g, 30 min) to remove any remaining insoluble material.

  • Refolding:

    • The key is to slowly remove the denaturant. A common method is rapid dilution or dialysis.

    • Rapid Dilution: Quickly dilute the solubilized protein solution 50- to 100-fold into a cold, gently stirring refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH/0.1 mM GSSG redox pair).

    • Incubate at 4°C for 12-48 hours to allow the protein to refold.

    • Concentrate the refolded protein using ultrafiltration and proceed to purification.

Protocol 2: Purification of His-tagged this compound using Ni-NTA Chromatography

This protocol assumes the protein is soluble, either directly from expression or after refolding.

  • Lysate Preparation:

    • Resuspend the cell pellet in binding buffer (50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10-20 mM Imidazole).

    • Lyse cells via sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Column Equilibration:

    • Equilibrate a Ni-NTA resin column with 5-10 column volumes (CV) of binding buffer.

  • Binding:

    • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the column with 10-20 CV of wash buffer (50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 20-40 mM Imidazole) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound this compound protein with 5-10 CV of elution buffer (50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 250-500 mM Imidazole).

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange:

    • Pool the pure fractions and perform buffer exchange by dialysis or using a desalting column into a suitable storage buffer (e.g., PBS or HEPES buffer with 10% glycerol).

Visualizations

G cluster_expr Expression Phase cluster_pur Purification Phase cluster_QC Quality Control Clone 1. Gene Cloning (this compound into Vector) Transform 2. Transformation (into Host Cells) Clone->Transform Culture 3. Cell Culture & Growth Transform->Culture Induce 4. Induction of Protein Expression Culture->Induce Lysis 5. Cell Lysis Induce->Lysis Clarify 6. Lysate Clarification Lysis->Clarify Capture 7. Affinity Chromatography Clarify->Capture Polish 8. Polishing (e.g., SEC) Capture->Polish Analysis 9. Purity & Identity (SDS-PAGE, Western) Polish->Analysis Final 10. Purified this compound Analysis->Final G Start Problem: Low this compound Yield CheckExpr Is protein visible on induced SDS-PAGE? Start->CheckExpr CheckSol Is protein in soluble fraction? CheckExpr->CheckSol Yes OptClone ACTION: - Sequence vector - Optimize codons CheckExpr->OptClone No, not expressed OptSol ACTION: - Add solubility tag (MBP) - Lower expression temp. - Co-express chaperones CheckSol->OptSol No, in inclusion bodies OptPur ACTION: - Check affinity tag access - Optimize buffers - Add protease inhibitors CheckSol->OptPur Yes OptExpr ACTION: - Lower temperature - Change inducer conc. - Use different host OptClone->OptExpr

References

Technical Support Center: Enhancing SA-2 (SaCas9) Gene Editing Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their SA-2 (Staphylococcus aureus Cas9, or SaCas9) gene editing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SaCas9) and what are its primary advantages?

A1: this compound, commonly known as SaCas9, is a Cas9 nuclease from Staphylococcus aureus used for CRISPR-mediated gene editing. Its primary advantage is its smaller size (approximately 1 kilobase shorter than the more commonly used SpCas9), which allows it to be easily packaged into a single adeno-associated virus (AAV) vector along with its single guide RNA (sgRNA) expression cassette.[1][2] This makes it particularly well-suited for in vivo gene editing applications.

Q2: What is the PAM sequence for SaCas9?

A2: The protospacer adjacent motif (PAM) sequence for SaCas9 is 5'-NNGRRT-3', where 'N' is any nucleotide and 'R' is a purine (adenine or guanine).[3] The Cas9 enzyme will only cleave the target DNA if this PAM sequence is present immediately downstream of the target site.

Q3: What is the optimal sgRNA length for SaCas9?

A3: The optimal spacer length for sgRNAs used with SaCas9 is between 21 and 23 nucleotides.[1] Using sgRNAs within this range generally results in the highest editing efficiency.

Troubleshooting Guide

Low Editing Efficiency

Q4: I am observing low or no gene editing with my SaCas9 system. What are the common causes and how can I troubleshoot this?

A4: Low editing efficiency with SaCas9 can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal sgRNA Design: The efficiency of your sgRNA is critical. Ensure your sgRNA has the optimal length (21-23 nt) and targets a site with a canonical NNGRRT PAM sequence.[1]

  • Inefficient Delivery: The method of delivering the SaCas9 and sgRNA components into your target cells significantly impacts efficiency. Consider the pros and cons of different delivery systems (see table below). For in vivo studies, AAVs are commonly used due to the small size of SaCas9.[1][2] For cell culture, electroporation of ribonucleoprotein (RNP) complexes can be highly efficient.

  • Cell Type Variability: Different cell lines and primary cells have varying transfection efficiencies and DNA repair pathway activities. It's important to optimize the delivery protocol for your specific cell type.

  • Low Expression of SaCas9/sgRNA: If using plasmid-based delivery, ensure your promoters are active in the target cells and that the plasmids are of high quality.

Workflow for Troubleshooting Low Editing Efficiency

Low_Efficiency_Troubleshooting start Low Editing Efficiency Observed check_sgrna Verify sgRNA Design (21-23 nt, correct PAM) start->check_sgrna check_delivery Assess Delivery Method (Transfection/Transduction Efficiency) start->check_delivery check_expression Confirm SaCas9/sgRNA Expression (Western Blot/RT-qPCR) start->check_expression optimize_sgrna Test Multiple sgRNAs check_sgrna->optimize_sgrna If suboptimal optimize_delivery Optimize Delivery Protocol (e.g., electroporation parameters, AAV titer) check_delivery->optimize_delivery If inefficient change_promoter Use Cell-Type Specific Promoters check_expression->change_promoter If low positive_control Run Positive Control Experiment optimize_sgrna->positive_control optimize_delivery->positive_control change_promoter->positive_control end Improved Efficiency positive_control->end If successful

Caption: A flowchart for troubleshooting low SaCas9 editing efficiency.

Table 1: Comparison of Common Delivery Methods for SaCas9

Delivery MethodCargoProsCons
Adeno-Associated Virus (AAV) Plasmid DNAHigh in vivo efficiency, can transduce non-dividing cells.[1][2]Limited packaging capacity (SaCas9's small size is an advantage here), potential for immunogenicity.
Lentivirus Plasmid DNAStable integration for long-term expression.Random integration can lead to insertional mutagenesis.
Electroporation RNP, mRNA, or PlasmidHigh efficiency in a variety of cell types, transient expression with RNP reduces off-targets.Can cause significant cell death, primarily for in vitro applications.
Lipid Nanoparticles (LNPs) mRNA, RNPLow immunogenicity, suitable for in vivo delivery to certain tissues (e.g., liver).Delivery to tissues other than the liver can be challenging.
Improving Homology-Directed Repair (HDR) Efficiency

Q5: I am trying to introduce a specific point mutation or insert a gene using HDR with SaCas9, but the efficiency is very low. How can I improve it?

A5: Homology-Directed Repair (HDR) is generally less efficient than Non-Homologous End Joining (NHEJ). To increase HDR efficiency with SaCas9:

  • Optimize Donor Template Design: Both single-stranded oligodeoxynucleotides (ssODNs) and double-stranded DNA (dsDNA) plasmids can be used as donor templates. Asymmetric donor DNA templates that are complementary to the non-target strand have been shown to increase HDR efficiency.

  • Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle. Synchronizing your cells in these phases before introducing the SaCas9 components can increase HDR rates.[4]

  • Inhibit NHEJ: Using small molecules to inhibit key proteins in the NHEJ pathway (like DNA-PK) can shift the balance of DNA repair towards HDR.

  • Enhance HDR Pathway: Small molecules like RS-1 can be used to activate key HDR proteins such as RAD51.[4]

  • Use SaCas9 Fusion Proteins: Fusing SaCas9 to proteins involved in the early stages of HDR, such as a fragment of CtIP, can increase HDR efficiency by recruiting the necessary machinery to the cut site.[5]

  • TP53BP1 Inhibition: For SaCas9, using a genetically encoded inhibitor of TP53BP1 has been shown to increase precise HDR efficiency by approximately 40%.[3]

Signaling Pathway for DNA Double-Strand Break Repair

DSB_Repair cluster_0 SaCas9-induced DSB DSB Double-Strand Break NHEJ NHEJ (Non-Homologous End Joining) Leads to indels DSB->NHEJ Predominant pathway HDR HDR (Homology-Directed Repair) Precise editing with donor template DSB->HDR Requires donor template S/G2 phase SaCas9_Workflow design 1. sgRNA Design (21-23 nt, NNGRRT PAM) assembly 2. Construct Assembly (e.g., AAV vector) design->assembly delivery 3. Delivery to Target Cells (e.g., AAV transduction) assembly->delivery selection 4. Cell Selection/Expansion (Optional) delivery->selection validation 5. Validation of On-Target Editing (Sanger/NGS) selection->validation off_target 6. Off-Target Analysis (e.g., GUIDE-seq) validation->off_target downstream 7. Downstream Functional Assays off_target->downstream

References

Technical Support Center: Overcoming Resistance to SH2 Domain-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SH2 domain-targeted therapies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are SH2 domains and why are they targeted in cancer therapy?

A1: Src Homology 2 (SH2) domains are structural motifs found in over 100 human proteins that are critical for intracellular signaling.[1][2] These domains are approximately 100 amino acids long and function by recognizing and binding to specific phosphorylated tyrosine (pY) residues on other proteins.[3][4] This binding is a key mechanism for the assembly of signaling complexes and the propagation of signals downstream of receptor tyrosine kinases (RTKs) and cytokine receptors.[2][5]

SH2 domain-containing proteins are involved in numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[1][3] In many cancers, the signaling pathways that rely on SH2 domain interactions, such as the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT pathways, are hyperactivated.[6][7] Therefore, inhibiting the function of specific SH2 domains is a promising therapeutic strategy to disrupt these oncogenic signals.[3][6] A prominent example is the targeting of the SHP2 phosphatase, which contains two SH2 domains and is a key activator of the RAS pathway.[6][7]

Q2: My cancer cell line is showing reduced sensitivity to an SHP2 inhibitor. What are the common mechanisms of resistance?

A2: Resistance to SHP2 inhibitors, a common class of SH2-targeted therapies, can be intrinsic (pre-existing) or acquired. The primary mechanisms include:

  • Secondary Mutations in the Target Gene: Mutations in the PTPN11 gene, which encodes SHP2, can prevent the inhibitor from binding effectively.[6] These mutations often interfere with the allosteric site where many current inhibitors act, thus preventing the stabilization of SHP2 in its inactive conformation.[6]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for SHP2 inhibition by upregulating parallel or downstream signaling pathways.[6][8] A common mechanism is the reactivation of the ERK pathway through various feedback loops or activation of alternative RTKs.[6]

  • Loss of Tumor Suppressor Genes: The inactivation of tumor suppressor genes that negatively regulate the RAS-MAPK pathway can confer resistance. For instance, loss of Neurofibromin 1 (NF1) or PTEN can lead to sustained pathway activation, bypassing the need for SHP2 signaling.[8]

  • Genomic Amplification of Oncogenes: Increased copy number of oncogenes such as KRAS or receptor tyrosine kinases can drive signaling independently of SHP2.[6]

Q3: How can I overcome resistance to SH2-targeted therapies in my experimental models?

A3: The most effective strategy to overcome resistance is through combination therapies.[6][9] By simultaneously targeting multiple nodes in a signaling network, you can prevent the cancer cells from developing effective bypass mechanisms.[6] Consider the following combinations:

  • With MEK or ERK Inhibitors: Since resistance to SHP2 inhibitors often involves the reactivation of the MAPK pathway, combining an SHP2 inhibitor with a MEK or ERK inhibitor can create a potent synergistic effect.[6][8]

  • With Receptor Tyrosine Kinase (RTK) Inhibitors: In cancers driven by specific RTKs (e.g., EGFR, FGFR), a combination of an RTK inhibitor and an SHP2 inhibitor can overcome adaptive resistance.[6]

  • With KRAS G12C Inhibitors: For tumors harboring the KRAS G12C mutation, combining a specific KRAS G12C inhibitor with an SHP2 inhibitor can lead to a more durable response.[8]

  • With Immunotherapy: SHP2 is involved in the downstream signaling of immune checkpoint receptors like PD-1.[6][10] Combining an SHP2 inhibitor with a PD-1 blockade can enhance anti-tumor immunity.[6][10]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with an SHP2 inhibitor.
Possible Cause Troubleshooting Step
Cell Seeding Density The optimal cell number per well can vary between cell lines. Ensure you are seeding at a density that allows for logarithmic growth throughout the experiment.
Inhibitor Instability Prepare fresh stock solutions of the inhibitor and dilute to the final concentration immediately before use. Some compounds may be sensitive to storage conditions or freeze-thaw cycles.
Assay Timing The duration of inhibitor treatment can significantly impact the results. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Human Error To minimize variability, use a multichannel pipette for dispensing cells and reagents. Include both positive and negative controls in every experiment.
Problem 2: No change in downstream pathway phosphorylation (e.g., p-ERK) after SHP2 inhibitor treatment.
Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration The IC50 for enzyme inhibition may not directly translate to the effective concentration for pathway inhibition in a cellular context. Perform a dose-response experiment and analyze p-ERK levels at various concentrations.
Rapid Pathway Reactivation The MAPK pathway can be subject to rapid feedback and reactivation.[6] Analyze p-ERK levels at early time points (e.g., 1, 4, 8, 24 hours) to capture the initial inhibitory effect before feedback loops are engaged.
Cell Line is Not Dependent on SHP2 Some cell lines may have alternative mechanisms for activating the RAS-MAPK pathway that are independent of SHP2. Confirm the expression and activation status of upstream RTKs and the mutation status of genes like KRAS, BRAF, and NF1.
Antibody Issues in Western Blot Ensure your primary and secondary antibodies are validated for the target and species. Include positive and negative controls for the phosphorylated and total proteins.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for representative allosteric SHP2 inhibitors. Note that these values can vary depending on the specific assay conditions and cell line used.

InhibitorSHP2 IC50 (Biochemical Assay)Reference
SHP099 70 nM[6]
TNO155 30 nM[6]
RMC-4550 10 nM[6]
SHP836 12 µM[6]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to an SHP2 inhibitor through continuous exposure.

Materials:

  • Parental cancer cell line sensitive to the SHP2 inhibitor.

  • Complete cell culture medium.

  • SHP2 inhibitor of interest.

  • DMSO (vehicle control).

  • Cell culture flasks, plates, and standard cell culture equipment.

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of the SHP2 inhibitor that inhibits 50% of cell growth (IC50) in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the SHP2 inhibitor at a concentration equal to the IC50.

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the SHP2 inhibitor in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage.

  • Monitor Cell Growth: Continuously monitor the cells for signs of recovery and adaptation to the higher drug concentration.

  • Establish a Resistant Clone: After several months of continuous culture with escalating doses, the cell population should be able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50). At this point, you can isolate single-cell clones to establish a stable resistant cell line.

  • Characterize the Resistant Line: Regularly verify the resistance by comparing the IC50 of the resistant line to the parental line. Freeze down stocks of the resistant cells at various passages.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the effect of an SHP2 inhibitor on downstream signaling pathways, such as the MAPK pathway.

Materials:

  • Parental and/or resistant cell lines.

  • SHP2 inhibitor.

  • Serum-free medium and complete medium.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent substrate.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activation.

  • Inhibitor Treatment: Pre-treat the cells with the desired concentrations of the SHP2 inhibitor (and/or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to induce pathway activation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY PI3K PI3K RTK->PI3K STAT STAT RTK->STAT PD1 PD-1 PD1->SHP2 pY SOS SOS Grb2->SOS RAS RAS SHP2->RAS dephosphorylates inhibitory sites SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2

Caption: SHP2 signaling pathways in cancer.

Resistance_Workflow cluster_problem Problem cluster_investigation Investigation cluster_mechanism Potential Mechanism cluster_solution Solution Start Decreased Sensitivity to SHP2 Inhibitor Seq Sequence PTPN11 (SHP2 gene) Start->Seq WB Western Blot for Bypass Pathways (p-ERK, p-AKT) Start->WB CGH Array CGH for Gene Amplification Start->CGH Mutation SHP2 Gatekeeper Mutation Seq->Mutation Bypass MAPK/PI3K Pathway Reactivation WB->Bypass Amp KRAS/RTK Amplification CGH->Amp NewInhibitor Test Novel/ Next-Gen Inhibitor Mutation->NewInhibitor Combo Combination Therapy (e.g., + MEK inhibitor) Bypass->Combo TargetAmp Target Amplified Oncogene Amp->TargetAmp

Caption: Troubleshooting workflow for SHP2 inhibitor resistance.

References

Technical Support Center: Refining SA-2 Imaging Techniques for Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with live-cell imaging of the cohesin subunit SA-2.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable fluorescent proteins for tagging this compound in live-cell imaging?

A1: The choice of fluorescent protein (FP) for tagging this compound depends on the specific experimental goals, particularly the desired brightness, photostability, and maturation time. For long-term imaging, photostability is a key concern to minimize phototoxicity and signal loss. It is advisable to consult studies that compare FPs under similar imaging conditions. When comparing FPs of different colors, a useful metric is the photobleaching half-time, which is the time required to reduce the emission rate to 50% from an initial standardized rate.[1]

Q2: How can I establish a stable cell line expressing fluorescently-tagged this compound?

A2: Establishing a stable cell line that expresses a fluorescently-tagged protein at a consistent level is often preferable to transient transfections, which can result in variable expression levels among cells.[2] The general workflow involves transfecting cells with a plasmid encoding the this compound-FP fusion protein and a selection marker, followed by the application of a selection agent (e.g., G418) to eliminate untransfected cells. Subsequently, clonal selection and screening are necessary to identify a cell line with the desired expression level and correct localization of the fusion protein.[2]

Q3: What are the key considerations for maintaining cell health during long-term live-cell imaging of this compound?

A3: Maintaining cell health is crucial for obtaining biologically relevant data. Key factors to control include temperature (typically 37°C), CO2 levels (usually 5%), and humidity to prevent media evaporation.[3] It is also important to use a cell culture medium with low autofluorescence, such as those lacking phenol red and with reduced serum concentrations, to improve the signal-to-noise ratio.[3][4] Additionally, minimizing the excitation light dose by using the lowest possible laser power and longest practical exposure times can significantly reduce phototoxicity.[3]

Q4: How can I quantify the dynamics of this compound in the nucleus?

A4: Techniques like Fluorescence Recovery After Photobleaching (FRAP) are powerful for quantifying the mobility and binding kinetics of nuclear proteins like this compound.[5][6] In a FRAP experiment, a specific region of the nucleus is photobleached with a high-intensity laser, and the recovery of fluorescence in that region over time is monitored. The rate of recovery provides information about the protein's diffusion and its association with chromatin.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no fluorescence signal from this compound-FP - Low expression level: Inefficient transfection or low transcriptional activity of the promoter. - Incorrect imaging settings: Mismatch between the fluorescent protein's spectra and the microscope's filters and laser lines. - Codon bias: The codon usage of the FP is not optimized for the host cell.- Verify transfection efficiency and consider using a stronger promoter or a codon-optimized version of the fluorescent protein.[1] - Ensure that the excitation and emission settings on the microscope are appropriate for the specific fluorescent protein being used.[7] - Use a codon-optimized variant of the fluorescent protein suitable for your expression system (e.g., mammalian, yeast).[1]
Abnormal localization or aggregation of this compound-FP - Protein misfolding: The fluorescent tag interferes with the normal folding and function of this compound. - Overexpression artifacts: High concentrations of the fusion protein can lead to aggregation. - Inappropriate linker: The amino acid linker between this compound and the FP is too short or lacks flexibility.- Test both N-terminal and C-terminal tagging of this compound to see which position is less disruptive to its function. - Use a cell line with low, near-endogenous expression levels of the this compound-FP. - Employ a flexible glycine-serine linker of 5-10 amino acids between this compound and the fluorescent protein to ensure proper folding of both domains.[1]
High background fluorescence - Autofluorescence from cell culture medium: Phenol red and other components in the medium can be highly fluorescent. - Cellular autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.- Use imaging medium that is free of phenol red and has a low serum concentration.[4] - Include an unstained control sample to determine the level of cellular autofluorescence and use this to set the baseline for your imaging.[7]
Rapid photobleaching of the fluorescent signal - High excitation intensity: Excessive laser power leads to the irreversible destruction of the fluorophore. - Inherently low photostability of the chosen FP: Some fluorescent proteins are more prone to photobleaching than others.- Reduce the laser power to the minimum required for a good signal-to-noise ratio. Increase exposure time or camera gain to compensate if necessary. - Select a fluorescent protein known for its high photostability for long-term imaging experiments.[8]
Signs of phototoxicity (e.g., cell rounding, blebbing, apoptosis) - Excessive light exposure: The cumulative dose of excitation light is damaging the cells. - Use of short-wavelength light: Light in the blue or UV range can be more damaging to cells.- Minimize the total light dose by reducing the laser power, increasing the time interval between acquisitions, and limiting the number of Z-stacks. - If possible, use longer wavelength-excitable fluorescent proteins (e.g., red or far-red) as they are generally less phototoxic.

Quantitative Data Summary

Table 1: Photostability of Common Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostability (t½ in seconds)
EGFP4885070.68~250
mEmerald4875090.94~300
mVenus5155281.00~150
mCherry5876100.35>500
tdTomato5545812.54>600

Note: Relative brightness and photostability are dependent on the specific imaging conditions and experimental setup. The values presented are for comparative purposes.

Table 2: Recommended Starting Parameters for Live-Cell Imaging of this compound

ParameterRecommended Range
Laser Power 1-10% of maximum (adjust for optimal signal-to-noise)
Exposure Time 50-500 ms
Imaging Interval 5-30 minutes (for long-term observation)
Objective 60x or 100x oil immersion
Temperature 37°C
CO2 5%

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing this compound-EGFP

  • Plasmid Construction: Subclone the human this compound cDNA into a mammalian expression vector containing an EGFP tag and a neomycin resistance gene. Ensure the this compound and EGFP coding sequences are in-frame.

  • Transfection: Transfect the host cell line (e.g., HeLa, U2OS) with the this compound-EGFP plasmid using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration.

  • Clonal Expansion: After 2-3 weeks of selection, individual resistant colonies will form. Isolate these colonies using cloning cylinders or by limiting dilution.

  • Screening and Validation: Screen the resulting clones by fluorescence microscopy to identify those with the correct nuclear localization of this compound-EGFP and a moderate expression level. Further validate the expression and size of the fusion protein by Western blotting.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) Analysis of this compound-EGFP

  • Cell Culture: Plate the stable this compound-EGFP cell line on glass-bottom dishes suitable for high-resolution microscopy.

  • Image Acquisition Setup: Use a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Pre-Bleach Imaging: Acquire 5-10 images of the selected cell at a low laser power to establish the baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser beam to bleach a defined region of interest (ROI) within the nucleus.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during acquisition and normalize the data to the pre-bleach intensity. Fit the recovery curve to a suitable model to extract kinetic parameters such as the mobile fraction and the half-time of recovery.

Visualizations

Experimental_Workflow_for_SA2_Live_Cell_Imaging cluster_0 Phase 1: Cell Line Generation cluster_1 Phase 2: Live-Cell Imaging cluster_2 Phase 3: Data Analysis A Plasmid Construction (this compound-FP) B Transfection A->B C Selection & Clonal Expansion B->C D Validation (Microscopy & Western Blot) C->D E Cell Plating on Glass-Bottom Dish D->E F Microscope Setup & Environmental Control E->F G Image Acquisition (Time-Lapse) F->G H Image Processing (e.g., Denoising) G->H I Quantitative Analysis (e.g., FRAP, Tracking) H->I J Data Interpretation I->J

Caption: Workflow for this compound live-cell imaging and analysis.

Troubleshooting_Logic_Flow Start Start Imaging Experiment Problem Encountering an Issue? Start->Problem Signal_Issue Low/No Signal or High Background? Problem->Signal_Issue Yes End Successful Imaging Problem->End No Localization_Issue Incorrect Localization or Aggregation? Signal_Issue->Localization_Issue No Check_Expression Verify Protein Expression (Western Blot) Signal_Issue->Check_Expression Yes Phototoxicity_Issue Signs of Phototoxicity? Localization_Issue->Phototoxicity_Issue No Check_Construct Review Fusion Protein Design (Linker, Tag Position) Localization_Issue->Check_Construct Yes Reduce_Light Minimize Light Exposure (Power, Time) Phototoxicity_Issue->Reduce_Light Yes Phototoxicity_Issue->End No Optimize_Imaging Optimize Microscope Settings (Laser, Filters) Check_Expression->Optimize_Imaging Optimize_Imaging->Problem Check_Construct->Problem Reduce_Light->Problem

Caption: A logical flow for troubleshooting common imaging issues.

References

troubleshooting inconsistent results in SA-2 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SA-2 functional assays. Our aim is to help you identify and resolve common issues to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional assays used to characterize this compound receptor ligands?

A1: The primary functional assays used to define the agonist and antagonist properties of sigma-2 (this compound) receptor ligands are cell viability assays and caspase-3 activity assays. Many this compound ligands have been shown to induce cell death in cancer cells through apoptosis, making these assays suitable for functional characterization.[1]

Q2: How can I normalize the activity of my test compounds in an this compound functional assay?

A2: To characterize a sigma-2 receptor ligand as an agonist, partial agonist, or antagonist, its activity can be normalized to that of a well-established sigma-2 agonist, such as siramesine, in a cell viability assay.[1]

Q3: What are some common sources of variability in cell-based assays like the this compound functional assays?

A3: Inconsistent results in cell-based assays can arise from several factors, including well-to-well variation in cell seeding, cell stress during handling, and contamination.[2] Automation in liquid handling can help minimize human error and improve reproducibility.[2]

Q4: How can I confirm that my assay is robust and reproducible?

A4: Key statistical concepts and Statistical Process Control (SPC) can be applied to optimize assay reproducibility and reliability.[3] This involves monitoring assay performance over time to identify and control sources of variability.

Q5: What is the importance of optimizing cell density in my this compound functional assay?

A5: Optimizing cell density is a crucial first step. Too few cells may result in a weak signal, while too many cells can lead to overgrowth, nutrient depletion, and altered cellular responses, all of which can contribute to inconsistent results.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure thorough mixing of cell suspension before and during plating. Use an automated cell counter for accurate cell density determination.
Edge effects in microplatesAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inaccurate liquid handlingCalibrate and regularly service pipettes. Use automated liquid handlers for high-throughput applications to ensure consistency.
Low signal-to-noise ratio Suboptimal reagent concentrationTitrate the concentration of the viability reagent (e.g., MTS, XTT) to determine the optimal concentration for your cell line and experimental conditions.
Inappropriate incubation timeOptimize the incubation time with the viability reagent. Too short a time may result in a weak signal, while too long may lead to signal saturation or toxicity.
Low cell numberIncrease the number of cells seeded per well.
Inconsistent dose-response curves Compound instability or precipitationVisually inspect compound solutions for precipitation. Prepare fresh dilutions for each experiment. Consider the solubility of the compound in the assay medium.
Cell health issuesEnsure cells are healthy and in the logarithmic growth phase before seeding. Monitor cell morphology and viability.
Inconsistent Results in Caspase-3 Activity Assays
Observed Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence of compoundsTest the intrinsic fluorescence of your test compounds at the excitation and emission wavelengths of the caspase-3 substrate. Include a "compound only" control.
Contamination of reagents or cellsUse sterile techniques and fresh, high-quality reagents. Regularly test for mycoplasma contamination.
Low signal induction with positive control Inefficient cell permeabilizationEnsure the cell permeabilization buffer is effective for your cell line to allow the caspase-3 substrate to enter the cells.[1]
Inactive positive controlUse a fresh, validated positive control for inducing apoptosis (e.g., staurosporine).
Suboptimal assay timingThe peak of caspase-3 activity can be transient. Perform a time-course experiment to determine the optimal time point for measurement after treatment.
Variable results between experiments Differences in cell passage numberUse cells within a consistent and narrow range of passage numbers, as cellular responses can change with prolonged culturing.
Variation in DMSO concentrationKeep the final concentration of DMSO consistent across all wells and plates, as it can affect cell viability and enzyme activity.[1]

Experimental Protocols

General Protocol for a Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]

  • Compound Treatment: Dissolve test compounds in DMSO and serially dilute them in culture medium to the desired concentrations. The final DMSO concentration should not exceed 1.0%.[1] Treat the cells with the compounds for 24 or 48 hours.[1]

  • Reagent Addition: Add 20 µL of a cell viability reagent (e.g., CellTiter 96 AQueous One Solution Reagent) to each well.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

General Protocol for a Caspase-3 Activity Assay
  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well black, clear-bottom plate and incubate for 24 hours.[1]

  • Compound Treatment: Treat cells with test compounds as described for the cell viability assay.

  • Assay Procedure: Use a commercially available caspase-3/7 assay kit that utilizes a profluorescent substrate like Z-DEVD-R110.[1] Follow the manufacturer's instructions, which typically involve adding a reagent that contains the substrate and a cell permeabilization buffer.

  • Incubation: Incubate the plate for the recommended time at room temperature, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for Rhodamine 110).[1] The amount of fluorescence is directly proportional to the caspase-3/7 activity.[1]

Visualizations

experimental_workflow This compound Functional Assay Workflow cluster_viability Cell Viability Assay cluster_caspase Caspase-3 Assay seed_v Seed Cells treat_v Treat with this compound Ligands seed_v->treat_v add_reagent_v Add Viability Reagent treat_v->add_reagent_v read_v Measure Absorbance add_reagent_v->read_v seed_c Seed Cells treat_c Treat with this compound Ligands seed_c->treat_c add_reagent_c Add Caspase Substrate treat_c->add_reagent_c read_c Measure Fluorescence add_reagent_c->read_c

Caption: General experimental workflows for this compound functional assays.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results Observed check_cells Are cells healthy and at consistent passage? start->check_cells check_reagents Are reagents fresh and properly stored? check_cells->check_reagents Yes resolve_cells Optimize cell culture conditions check_cells->resolve_cells No check_protocol Is the protocol being followed consistently? check_reagents->check_protocol Yes resolve_reagents Prepare fresh reagents check_reagents->resolve_reagents No check_instrument Is the plate reader calibrated and functioning? check_protocol->check_instrument Yes resolve_protocol Review and standardize protocol check_protocol->resolve_protocol No resolve_instrument Service and calibrate instrument check_instrument->resolve_instrument No

Caption: A logical approach to troubleshooting inconsistent assay results.

signaling_pathway Simplified this compound Ligand Induced Apoptosis Pathway ligand This compound Agonist Ligand receptor Sigma-2 Receptor ligand->receptor Binds to caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Initiates caspase3 Caspase-3 Activation caspase_cascade->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified signaling pathway for this compound agonist-induced apoptosis.

References

Technical Support Center: Process Improvements for Large-Scale SA-2 Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the large-scale production of the recombinant Staphylococcus aureus antigen A (SA-2).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the expression and purification of recombinant this compound protein in E. coli.

Low or No Expression of this compound Protein

Problem: After induction, there is no discernible band corresponding to the this compound protein on an SDS-PAGE gel.

Possible Cause Recommended Solution
Inefficient Transformation Verify the integrity and concentration of your expression vector. Use a control plasmid (e.g., pUC19) to check the competency of your E. coli cells. Ensure the correct antibiotic is used at the appropriate concentration on your selection plates.[1]
Toxicity of this compound Protein Utilize a tightly regulated promoter system, such as the araBAD promoter, to minimize basal expression before induction. Consider using a host strain designed for toxic protein expression, like BL21(DE3)pLysS or pLysE, which produce T7 lysozyme to inhibit basal T7 RNA polymerase activity. Adding glucose to the growth medium can also help repress basal expression from the lac promoter.[1]
Codon Usage Bias The gene sequence of this compound from S. aureus may contain codons that are rare in E. coli, leading to premature termination of translation. If you observe 1-2 dominant smaller protein bands, this could be the cause. Synthesize a codon-optimized version of the this compound gene for expression in E. coli.[1]
Protein Degradation If you observe a ladder of smaller bands below the expected size of this compound, protein degradation may be occurring. Use a protease-deficient E. coli strain (e.g., BL21). Add protease inhibitors to your lysis buffer. Perform a time-course experiment to determine the optimal harvest time post-induction to minimize degradation.[1]
Ineffective Induction Confirm the final concentration of your inducing agent (e.g., IPTG). For the pET system, a final concentration of 1 mM IPTG is a common starting point.[2] Verify the activity of the inducer. Optimize the cell density at the time of induction; a mid-log phase (OD600 of 0.6-0.8) is generally recommended.[2]
This compound Protein is Expressed in Inclusion Bodies

Problem: The this compound protein is expressed at high levels but is found in the insoluble pellet after cell lysis, indicating the formation of inclusion bodies.

Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight). This slows down protein synthesis, allowing more time for proper folding.[1]
Suboptimal Culture Conditions Reduce the concentration of the inducer (e.g., 0.1-0.5 mM IPTG) to decrease the rate of protein expression.[1] Use a less rich culture medium, such as M9 minimal medium, to slow down cell growth and protein synthesis.[1]
Lack of Proper Folding Environment Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of the this compound protein.
Disulfide Bond Formation If the this compound protein contains disulfide bonds, consider expression in the periplasm or use an E. coli strain engineered for cytoplasmic disulfide bond formation (e.g., Origami strains).
Poor Recovery of this compound Protein During Purification

Problem: The yield of purified this compound protein is low after chromatography.

Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell disruption by optimizing your lysis method (e.g., sonication, high-pressure homogenization). High viscosity of the lysate can indicate incomplete lysis or release of large amounts of DNA; add DNase to the lysis buffer to reduce viscosity.[3]
Protein Precipitation in the Column High concentrations of the target protein can lead to precipitation within the chromatography column. Reduce the amount of sample loaded or decrease the protein concentration. Ensure the buffer conditions (pH, ionic strength) are optimal for this compound solubility.[3]
Suboptimal Buffer Composition Check the pH and composition of your binding, wash, and elution buffers to ensure they are compatible with the affinity tag and the this compound protein. For His-tagged proteins, a pH above 7 is generally recommended for binding to Ni-NTA resin.[3]
Inaccessible Affinity Tag The affinity tag (e.g., His-tag) may be sterically hindered and unable to bind to the chromatography resin. Consider fusing the tag to the other terminus of the protein. Inserting a linker sequence between the tag and the protein can also improve accessibility.[3]
Contaminating Host Proteins Co-purification of host cell proteins can reduce the yield of the target protein. For His-tagged proteins, adding a low concentration of imidazole (e.g., 20-50 mM) to the binding and wash buffers can help reduce non-specific binding of contaminating proteins.

Frequently Asked Questions (FAQs)

1. What is the recommended E. coli strain for expressing the this compound antigen?

The BL21(DE3) strain is a commonly used and effective host for the expression of recombinant proteins, including those from Staphylococcus aureus.[2] For potentially toxic proteins, strains like BL21(DE3)pLysS can be used to reduce basal expression levels.[1]

2. What are the typical induction parameters for this compound expression in E. coli?

A common starting point for induction is to grow the E. coli culture at 37°C to an OD600 of 0.6, then add IPTG to a final concentration of 1 mM and continue to culture at 37°C for 4 hours.[2] However, to improve solubility and reduce inclusion body formation, it is often beneficial to lower the induction temperature to 18-30°C and extend the induction time.[1]

3. How can I solubilize and refold this compound from inclusion bodies?

The process involves isolating and washing the inclusion bodies, solubilizing them with strong denaturants like 8 M urea, and then refolding the protein by removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer.[4] The refolding buffer should be optimized and may contain additives like L-arginine to prevent aggregation.

4. What is a suitable purification strategy for recombinant this compound?

Affinity chromatography is a highly effective initial step for purifying recombinant proteins. If the this compound protein is expressed with a His-tag, Immobilized Metal Affinity Chromatography (IMAC) using a Ni-NTA resin is a common and efficient method.[5] This can be followed by a polishing step, such as ion-exchange or size-exclusion chromatography, to achieve higher purity.

5. How can I improve the yield of soluble this compound protein?

Several strategies can be employed to increase the yield of soluble protein:

  • Optimize Culture Conditions: Lowering the induction temperature and reducing the inducer concentration can slow down protein synthesis and promote proper folding.[1]

  • Use a Fusion Tag: N-terminal fusion partners like Maltose Binding Protein (MBP) can enhance the solubility of the target protein.

  • Co-express Chaperones: Molecular chaperones can assist in the correct folding of the this compound protein.

  • Optimize Codons: As mentioned in the troubleshooting guide, optimizing the gene sequence for E. coli expression can significantly improve protein yield.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be optimized for large-scale this compound protein production. Note that optimal conditions should be determined empirically for your specific process.

Table 1: Fermentation Parameters for High-Density Cell Culture

ParameterRangeTypical Value
Temperature (°C)28 - 3732
pH6.5 - 7.57.0
Dissolved Oxygen (%)20 - 4030
Glucose Concentration (g/L)20 - 4040

Table 2: Induction Parameter Optimization

ParameterCondition 1Condition 2Condition 3
Induction Temperature (°C)372518
IPTG Concentration (mM)1.00.50.1
Induction Duration (hours)48Overnight
Expected Outcome High yield, potential for inclusion bodiesModerate yield, improved solubilityLower yield, highest solubility

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli
  • Transform the pET-based expression vector containing the His-tagged this compound gene into E. coli BL21(DE3) cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[2]

  • Inoculate 1 L of LB medium with 10 mL of the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6.[2]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[2]

  • Continue to incubate the culture for 4 hours at 37°C with shaking.[2]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged this compound using Affinity Chromatography
  • Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the this compound protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified this compound protein.

  • Dialyze the purified protein against a suitable storage buffer (e.g., PBS).

Visualizations

Experimental_Workflow_for_SA2_Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing Transformation Transformation of E. coli Inoculation Inoculation & Growth Transformation->Inoculation Fermentation Large-Scale Fermentation Inoculation->Fermentation Induction Induction with IPTG Harvesting Cell Harvesting Induction->Harvesting Fermentation->Induction Lysis Cell Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Polishing Polishing Step (Optional) Purification->Polishing Final_Product Purified this compound Protein Polishing->Final_Product

Caption: Experimental workflow for recombinant this compound protein production.

Troubleshooting_Logic Start Start: Low this compound Yield Check_Expression Check Expression Level Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression No/Low Band Inclusion_Bodies Inclusion Bodies Check_Expression->Inclusion_Bodies Insoluble Pellet Optimize_Purification Check Purification Steps Check_Expression->Optimize_Purification Soluble, Low Yield Optimize_Induction Optimize Induction (Temp, IPTG, Time) Low_Expression->Optimize_Induction Codon_Optimization Codon Optimize Gene Low_Expression->Codon_Optimization Inclusion_Bodies->Optimize_Induction Solubilize_Refold Solubilize & Refold Inclusion_Bodies->Solubilize_Refold Final_Product Improved this compound Yield Optimize_Induction->Final_Product Codon_Optimization->Final_Product Solubilize_Refold->Final_Product Low_Purity Low Purity Optimize_Purification->Low_Purity Contaminants Present Optimize_Buffers Optimize Buffers (pH, Imidazole) Low_Purity->Optimize_Buffers Optimize_Buffers->Final_Product

Caption: Troubleshooting logic for low this compound protein yield.

References

Technical Support Center: Method Refinement for Quantitative Analysis of Serum Amyloid A2 (SAA2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of Serum Amyloid A2 (SAA2), a key acute-phase inflammatory protein.

Troubleshooting Guide for SAA2 Immunoassays

This guide addresses common issues encountered during the quantitative analysis of SAA2 using methods like ELISA.

Problem EncounteredPotential Cause(s)Recommended Solutions & Refinements
High Background Signal 1. Antibody concentration is too high.2. Insufficient washing.3. Non-specific binding of antibodies.4. Incubation times are too long or temperature is too high.1. Titrate the primary and/or secondary antibody to find the optimal concentration.2. Increase the number of wash cycles and the volume of wash buffer.3. Add a blocking agent (e.g., BSA or non-fat dry milk) to the antibody dilution buffer.4. Strictly adhere to the incubation times and temperatures specified in the protocol.[1]
No or Weak Signal 1. SAA2 is not present or is below the detection limit in the sample.2. Reagents (e.g., antibodies, enzyme conjugates, substrate) are expired or were stored improperly.3. An essential reagent was omitted.4. Insufficient incubation time.1. Concentrate the sample or use a more sensitive assay. Confirm SAA2 expression with a different method if possible.2. Check the expiration dates and storage conditions of all reagents.[1]3. Carefully review the protocol to ensure all steps were followed correctly.4. Ensure incubation steps are carried out for the full recommended time.
High Coefficient of Variation (%CV) / Poor Reproducibility 1. Inconsistent pipetting technique.2. Improper plate washing (manual washing variability).3. Temperature variation across the microplate.4. Samples were not mixed adequately.1. Ensure pipettes are calibrated. Use fresh tips for every sample and standard. For viscous liquids, consider reverse pipetting.2. Use an automated plate washer for more consistent results.[2] If washing manually, ensure all wells are filled and aspirated uniformly.3. Ensure the plate is incubated in a stable temperature environment and allow reagents to reach room temperature before use.4. Gently mix all samples and reagents before adding them to the wells.
Out-of-Range Standard Curve 1. Incorrect dilution of standards.2. The substrate has been exposed to light or has degraded.3. The plate reader is not set to the correct wavelength.1. Re-prepare the standard curve, ensuring careful and accurate serial dilutions.2. Always use fresh substrate and protect it from light.3. Verify the absorbance wavelength setting on the microplate reader matches the protocol's specification (e.g., 450 nm for TMB substrate).[3]

Frequently Asked Questions (FAQs)

Q1: What is the best sample type for measuring circulating SAA2? A1: Serum and plasma are the most common sample types for quantifying circulating SAA2.[4] When preparing plasma, use EDTA or heparin as an anticoagulant. It is crucial to centrifuge samples shortly after collection to prevent hemolysis, which can interfere with the assay.[4]

Q2: How should I prepare tissue homogenates or cell culture supernatants for SAA2 analysis? A2: For cell culture supernatants, collect the media and centrifuge to remove any cells or debris. For tissue homogenates, mince the tissue and homogenize it in a suitable lysis buffer, followed by centrifugation to pellet cellular debris. The resulting clear supernatant can then be used for the assay.[4]

Q3: What is the "Hook Effect" and how can I avoid it with SAA2 samples? A3: The Hook Effect can occur in sandwich immunoassays when the analyte concentration is extremely high. This oversaturation of antibodies can lead to a falsely low signal. If you suspect your samples have very high SAA2 levels (e.g., from a subject with severe inflammation), it is critical to test a series of dilutions to ensure the results fall within the linear range of the standard curve.[5]

Q4: Can I use reagents from different ELISA kits? A4: No, it is not recommended to mix reagents from different kits or lots, even if they are for the same target.[6] Components like antibodies, standards, and buffers are often optimized as a set, and mixing them can lead to inaccurate results.

Quantitative Data Summary Table

The table below is a template for presenting quantitative SAA2 data from a hypothetical experiment comparing a control group to two treatment groups.

GroupSample IDSAA2 Concentration (ng/mL)Standard Deviation (SD)%CV
Control CTRL-0115.21.38.6%
CTRL-0218.51.68.6%
CTRL-0314.91.17.4%
Treatment A TRT-A-0145.73.16.8%
TRT-A-0252.14.58.6%
TRT-A-0348.93.87.8%
Treatment B TRT-B-0125.32.28.7%
TRT-B-0222.91.98.3%
TRT-B-0326.12.49.2%

Detailed Experimental Protocol: Sandwich ELISA for SAA2

This protocol outlines a typical sandwich ELISA procedure for the quantitative measurement of human SAA2 in serum.

  • Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to equilibrate to room temperature before use.

  • Standard Curve Preparation : Create a serial dilution of the SAA2 standard to generate a standard curve. A typical range might be 1.563 to 100 ng/mL.[7]

  • Sample Addition : Add 100 µL of each standard and appropriately diluted sample into the wells of the microplate, which has been pre-coated with an anti-SAA2 capture antibody.[4] Seal the plate and incubate for 90 minutes at 37°C.

  • Biotinylated Antibody Addition : Aspirate the liquid from each well. Immediately add 100 µL of the biotinylated anti-SAA2 detection antibody working solution. Seal the plate and incubate for 60 minutes at 37°C.[4]

  • Washing : Aspirate the detection antibody solution. Wash each well three times with 350 µL of wash buffer.[4] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.

  • Enzyme Conjugate Addition : Add 100 µL of HRP-Streptavidin conjugate (SABC) working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.[7]

  • Second Washing : Repeat the washing step as described in step 5, but increase to five wash cycles.[7]

  • Substrate Incubation : Add 90 µL of TMB substrate solution to each well. Incubate the plate in the dark at 37°C for 15-20 minutes. Monitor for color development.

  • Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition : Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

  • Analysis : Calculate the SAA2 concentration in the samples by plotting a standard curve (OD vs. concentration) and interpolating the sample OD values.

Visualizations: Signaling Pathway and Experimental Workflow

SAA2_Induction_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS, Tissue Injury) cluster_1 Immune Cell (e.g., Macrophage) cluster_2 Hepatocyte (Liver Cell) cluster_3 Systemic Circulation Stimulus Stimulus Macrophage Macrophage Activation Stimulus->Macrophage Cytokines Release of IL-6, TNF-α Macrophage->Cytokines Receptor Cytokine Receptors Cytokines->Receptor STAT3 STAT3 Signaling Receptor->STAT3 SAA2_Gene SAA2 Gene Transcription STAT3->SAA2_Gene SAA2_Protein SAA2 Protein Synthesis & Secretion SAA2_Gene->SAA2_Protein Circulating_SAA2 Increased Circulating SAA2 SAA2_Protein->Circulating_SAA2 Quantitative_Analysis_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Immunoassay cluster_2 Phase 3: Analysis A Sample Collection (Serum, Plasma, etc.) B Sample Dilution & Standard Preparation A->B C Incubate Sample in Coated Plate B->C D Add Detection Ab C->D E Add Enzyme Conjugate D->E F Add Substrate E->F G Read Absorbance (450 nm) F->G H Generate Standard Curve G->H I Calculate SAA2 Concentration H->I

References

addressing off-target effects in SA-2 RNAi experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address and mitigate off-target effects in SA-2 RNAi experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound RNAi experiments?

A1: Off-target effects occur when the small interfering RNA (siRNA) designed to silence the this compound gene also unintentionally down-regulates other, unintended genes.[1] This can lead to misleading experimental results, such as false positives or cellular toxicity, complicating data interpretation.[1][2] These effects are often sequence-dependent and can occur even if the siRNA has near-perfect complementarity to the intended this compound target.[1]

Q2: What is the primary mechanism behind off-target effects?

A2: The primary mechanism is often miRNA-like (microRNA-like) activity.[3][4] The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[2][3][5] Both the antisense (guide) and sense (passenger) strands of the siRNA duplex can potentially be loaded into the RNA-Induced Silencing Complex (RISC) and cause off-target silencing.[2][6]

Q3: Can off-target effects be predicted by bioinformatics tools?

A3: While bioinformatics tools can be used to design siRNAs and predict potential off-target binding, they are not always reliable.[1] Sequence identity alone has been shown to be a poor predictor of the number and identity of off-targeted genes.[1] Therefore, experimental validation is crucial to confirm the specificity of this compound silencing.[4]

Q4: How can I distinguish between on-target this compound knockdown and off-target effects?

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound RNAi experiments related to off-target effects.

Issue Potential Cause Recommended Solution
High cellular toxicity or unexpected phenotypes observed after siRNA transfection. Off-target effects of the this compound siRNA may be inducing a toxic response or altering cellular pathways unrelated to this compound.[1][2]- Lower the siRNA concentration during transfection.[1][8][9] - Test multiple, distinct siRNAs targeting this compound.[4][7] - Use chemically modified siRNAs to reduce off-target binding.[2][3][10] - Employ a pool of multiple siRNAs targeting this compound.[1][3][4][10]
Inconsistent results between different this compound siRNAs. The siRNAs may have varying degrees of off-target effects, leading to different phenotypic outcomes.[1]- Validate the knockdown of this compound at the mRNA level using qPCR for each siRNA.[11] - Perform a global gene expression analysis (e.g., microarray or RNA-seq) to identify off-targeted genes for each siRNA.[4] - Select the siRNA with the highest on-target knockdown and minimal off-target profile for further experiments.
Phenotype does not correlate with the level of this compound knockdown. The observed phenotype may be a result of off-target effects rather than the silencing of this compound.- Perform a dose-response experiment to see if the phenotype correlates with the siRNA concentration and the degree of this compound knockdown.[9] - Conduct a rescue experiment by expressing an siRNA-resistant this compound construct. - Use a negative control siRNA with a scrambled sequence to assess non-specific effects.[12][13][14]

Strategies to Minimize Off-Target Effects

Several strategies can be employed to reduce the occurrence and impact of off-target effects in your this compound RNAi experiments.

Strategy Description Reported Efficacy
siRNA Pooling Using a pool of multiple siRNAs targeting different sequences of the this compound mRNA.[1][4][10] This reduces the concentration of any single siRNA, thereby minimizing its individual off-target signature.[3][4]Pooling can significantly reduce the overall off-target profile without compromising on-target knockdown efficiency.[1][10] Pools of 15 or more siRNAs have been shown to be effective at eliminating strong off-target effects.[8]
Chemical Modifications Introducing chemical modifications to the siRNA duplex, particularly in the seed region of the guide strand (e.g., 2'-O-methylation).[2][3][4] These modifications can destabilize the interaction with unintended mRNA targets.[8]A unique combination of modifications can eliminate as much as 80% of off-target activity.[10] Modification at position 2 of the guide strand can substantially limit off-target related phenotypes.[2]
Lowering siRNA Concentration Using the lowest effective concentration of siRNA that achieves sufficient on-target knockdown.[1][8][9] Off-target effects are concentration-dependent.[2]Reducing siRNA concentration can decrease the number of off-targeted genes. For example, lowering the concentration from 25 nM to 10 nM has been shown to reduce the number of off-targets with a 2-fold decrease in mRNA levels from 56 to 30.[9]
Optimized siRNA Design Employing advanced design algorithms that filter out sequences with known off-target-promoting features, such as matches to the 3' UTRs of other genes.[10][15][16]Rational design filters can optimize siRNA reagents to reduce off-target activity while maintaining on-target knockdown.[10]

Experimental Protocols

Protocol 1: Validation of this compound Knockdown by quantitative Real-Time PCR (qPCR)

This protocol outlines the steps to quantify the mRNA levels of this compound and a housekeeping gene to determine the efficiency of siRNA-mediated knockdown.

Materials:

  • Cells transfected with this compound siRNA and control siRNA

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: 24-72 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for this compound and the housekeeping gene in separate wells.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control siRNA-treated cells.

Protocol 2: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)

This protocol provides a general workflow for identifying off-target effects on a genome-wide scale.

Materials:

  • Cells transfected with this compound siRNA and control siRNA

  • RNA extraction kit with DNase treatment

  • RNA quality control instrument (e.g., Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Isolation and QC: Extract high-quality total RNA from transfected cells and assess its integrity.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the kit manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in this compound siRNA-treated cells compared to control cells.

    • Analyze the 3' UTRs of differentially expressed genes for seed region matches to the this compound siRNA to identify potential off-targets.

Visualizations

RNAi_Pathway_and_Off_Target_Effect cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway siRNA This compound siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Cleavage mRNA Cleavage & Degradation RISC_active->Cleavage On-Target Repression Translational Repression RISC_active->Repression Off-Target Seed_match Partial Complementarity (Seed Region Match) RISC_active->Seed_match Perfect_match Perfect Complementarity RISC_active->Perfect_match SA2_mRNA Target this compound mRNA SA2_mRNA->Cleavage Off_Target_mRNA Off-Target mRNA Off_Target_mRNA->Repression Seed_match->Off_Target_mRNA Perfect_match->SA2_mRNA

Caption: RNAi pathway showing on-target and off-target effects.

Troubleshooting_Workflow Start Start: Unexpected Phenotype or High Toxicity Check_Knockdown Validate this compound Knockdown (qPCR) Start->Check_Knockdown Sufficient_KD Sufficient Knockdown? Check_Knockdown->Sufficient_KD Optimize_Transfection Optimize Transfection Protocol Sufficient_KD->Optimize_Transfection No Multiple_siRNAs Test Multiple this compound siRNAs Sufficient_KD->Multiple_siRNAs Yes Optimize_Transfection->Check_Knockdown Consistent_Phenotype Consistent Phenotype? Multiple_siRNAs->Consistent_Phenotype Off_Target_Suspected High Suspicion of Off-Target Effects Consistent_Phenotype->Off_Target_Suspected No Rescue_Experiment Perform Rescue Experiment Consistent_Phenotype->Rescue_Experiment Yes Reduce_Off_Target Implement Mitigation Strategies: - Lower siRNA Concentration - Use siRNA Pools - Use Modified siRNAs Off_Target_Suspected->Reduce_Off_Target Reduce_Off_Target->Multiple_siRNAs Validate_Phenotype Phenotype Validated Rescue_Experiment->Validate_Phenotype Rescue Successful Re_evaluate Re-evaluate Hypothesis Rescue_Experiment->Re_evaluate Rescue Fails

Caption: Troubleshooting workflow for this compound RNAi experiments.

References

Validation & Comparative

A Comparative Analysis of SA-1 and SA-2 Cohesin Subunits

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional distinctions of two critical cohesin components, SA-1 (STAG1) and SA-2 (STAG2), this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their roles in cellular processes. This analysis is supported by quantitative data from key experimental findings, detailed protocols, and visual representations of their molecular interactions and experimental workflows.

The cohesin complex, a ring-shaped protein structure, is fundamental to genome integrity, playing a central role in sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome. In somatic cells, two major variants of the cohesin complex exist, distinguished by the presence of either the SA-1 (STAG1) or this compound (STAG2) subunit. While structurally similar, these two subunits confer distinct and sometimes redundant functions to the cohesin complex, with significant implications for normal cellular function and disease, including cancer.

Data Summary: Quantitative Comparison of SA-1 and this compound

The functional differences between SA-1 and this compound have been interrogated through various high-throughput sequencing techniques. The following tables summarize key quantitative findings from chromatin immunoprecipitation sequencing (ChIP-seq) and RNA-sequencing (RNA-seq) studies, highlighting their differential genomic localization and impact on gene expression.

Table 1: Differential Genomic Binding Sites of SA-1 and this compound in Human Cell Lines

FeatureSTAG1 (SA-1)STAG2 (this compound)Cell TypeSource
Total Binding Sites 17,61513,524HCT116[1]
Shared Binding Sites >60%>60%HCT116[1]
Exclusive Binding Sites 4,650568HCT116[1]
Co-localization with CTCF HighModerateMultiple[2][3]
Enrichment at Promoters LowHighMultiple[1][2]
Enrichment at Enhancers LowHighRT112[4]

Table 2: Impact of SA-1 and this compound Depletion on Gene Expression in Mouse Embryonic Stem Cells

ConditionNumber of Differentially Expressed Genes (DEGs)Source
STAG1 Depletion (in wild-type) 133[5]
STAG2 Depletion (in wild-type) 3,115[5]
STAG1 Depletion (in STAG2-/-) 6,493[5]

Functional Distinctions and Redundancies

While both SA-1 and this compound are essential for sister chromatid cohesion, they exhibit specialized roles. Cohesin-SA1 is reported to be particularly crucial for cohesion at telomeres, while cohesin-SA2 is more critical for centromeric cohesion.[6]

A key area of divergence lies in their contribution to the 3D organization of the genome. SA-1, in conjunction with the architectural protein CTCF, is predominantly involved in establishing the boundaries of topologically associating domains (TADs), which are large-scale structural and functional units of the genome.[3] In contrast, this compound plays a more prominent role in forming smaller, cell-type-specific chromatin loops, often connecting enhancers to gene promoters, thereby influencing tissue-specific gene expression.[3][4]

The concept of synthetic lethality between SA-1 and this compound in certain cancer contexts is a critical finding for drug development.[7][8] Many cancers exhibit mutations in the STAG2 gene. In these STAG2-mutant cells, the paralogous SA-1 becomes essential for cell survival.[7][8] Targeting SA-1 in these cancer cells leads to a catastrophic failure in sister chromatid cohesion and subsequent cell death, while normal cells with functional this compound are unaffected.[7][8]

Signaling and Regulatory Interactions

While not components of classical linear signaling cascades, SA-1 and this compound are integral to the regulation of gene expression, a key downstream effect of many signaling pathways. Their differential roles in chromatin architecture directly impact which genes are accessible for transcription in response to cellular signals.

The following diagram illustrates the distinct roles of SA-1 and this compound in organizing the 3D genome.

Differential Roles of SA-1 and this compound in 3D Genome Organization cluster_0 Cohesin-SA1 Complex cluster_1 Cohesin-SA2 Complex SA1 SA-1 CTCF1 CTCF SA1->CTCF1 Co-localization TAD_Boundary TAD Boundary CTCF1->TAD_Boundary Establishes SA2 This compound Enhancer Enhancer SA2->Enhancer Promoter Promoter SA2->Promoter Enhancer->Promoter Enhancer-Promoter Looping Gene Gene Promoter->Gene Initiates Transcription DNA Genomic DNA ChIP_Seq_Workflow ChIP-seq Experimental Workflow Crosslinking 1. Cross-linking (Formaldehyde) Lysis 2. Cell Lysis & Chromatin Fragmentation (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation (SA-1/SA-2 Antibody) Lysis->IP Washes 4. Washes IP->Washes Elution 5. Elution & Reverse Cross-linking Washes->Elution Purification 6. DNA Purification Elution->Purification Sequencing 7. Library Preparation & Sequencing Purification->Sequencing Analysis 8. Data Analysis (Peak Calling) Sequencing->Analysis

References

The Role of SA-2 (STAG2) Mutations in Aneuploidy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Stromal Antigen 2 (STAG2 or SA-2) gene, a core component of the cohesin complex, have been increasingly implicated in the development of various cancers. A key question for researchers is the precise role these mutations play in promoting aneuploidy—an abnormal number of chromosomes—which is a hallmark of many tumors. This guide provides a comparative analysis of experimental findings, presenting data that both support and challenge the direct causative link between this compound mutations and aneuploidy.

Data Summary: this compound Mutations and Aneuploidy

The following tables summarize quantitative data from key studies investigating the impact of this compound mutations on chromosomal stability.

Cell Line/Tumor TypeThis compound StatusMethod of Aneuploidy/CIN AssessmentKey FindingsReference
Near-diploid human cell line (HCT116)Targeted inactivationChromosome countingInactivation of STAG2 led to chromatid cohesion defects and aneuploidy.[1][2]
Glioblastoma cell lines (H4, 42MGBA)Endogenous mutant allelesChromosome countingTargeted correction of mutant STAG2 alleles enhanced chromosomal stability.[1][3]
STAG2-deficient H4 cellsOverexpression of microtubule-destabilizing enzymesQuantification of lagging chromosomes in anaphaseOverexpression of Kif2b or MCAK decreased the rate of lagging chromosomes.[4]
Bladder CancerCohesin mutationsChromosome copy number variation analysisSome studies found an association between cohesin mutations and copy-number variations, while others did not observe increased aneuploidy.[5][6]
Ewing SarcomaCohesin mutationsAneuploidy assessmentNo increased incidence of aneuploidy was observed in cohesin mutant Ewing sarcoma.[6]
Myeloid NeoplasmsCohesin mutationsAneuploidy assessmentNo increased incidence of aneuploidy was observed in cohesin mutant myeloid neoplasms.[6][7]
HCT116 cell lines with tumor-derived STAG2 mutationsChromosome countingWhile chromosome segregation defects were observed, a significant increase in chromosome number was only detected in one mutant line.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and building upon existing research. Here are protocols for key experiments cited in the literature.

Targeted Inactivation and Correction of STAG2

This protocol, adapted from studies in human cell lines, allows for the direct assessment of the effects of this compound loss and restoration on aneuploidy.

  • Cell Lines: A near-diploid human cell line with a stable karyotype (e.g., HCT116) and aneuploid human cancer cell lines with endogenous STAG2 mutations (e.g., glioblastoma lines H4 and 42MGBA).

  • Gene Targeting:

    • Inactivation: Adeno-associated virus (AAV) targeting vectors are used to introduce inactivating mutations or deletions into the STAG2 gene in the near-diploid cell line.[3]

    • Correction: AAV targeting vectors are used to correct the endogenous mutant alleles of STAG2 in the aneuploid cancer cell lines.[3]

  • Verification: Successful targeting is confirmed by sequencing the STAG2 locus and by Western blotting to confirm the absence or presence of the this compound protein.

  • Aneuploidy Assessment:

    • Metaphase spreads are prepared from both parental and genetically modified cell lines.

    • Chromosomes are counted for a large number of cells (e.g., >50) to determine the modal chromosome number and the degree of aneuploidy.

Quantification of Chromosome Segregation Errors

This method quantifies the immediate downstream effect of cohesion defects, providing a measure of chromosomal instability (CIN).

  • Cell Culture and Transfection: STAG2-deficient cells (e.g., H4 cells) are cultured and may be transfected with constructs to express proteins of interest, such as microtubule-destabilizing enzymes (e.g., GFP-Kif2b, GFP-MCAK).[4]

  • Immunofluorescence Staining:

    • Cells are fixed and permeabilized.

    • Staining is performed for DNA (e.g., with DAPI), centromeres (e.g., with anti-centromere antibodies), and any expressed fluorescent proteins.[4][8]

  • Microscopy and Analysis:

    • Anaphase cells are identified by their characteristic chromosome arrangement.

    • The percentage of anaphase cells exhibiting lagging chromosomes (chromosomes that fail to properly segregate to the spindle poles) is quantified.[4][8] At least 300 anaphase cells are typically counted per condition.[4]

Visualizing the Impact of this compound Mutations

Signaling Pathway of this compound in Chromosome Segregation

cluster_0 Normal Cell Division cluster_1 This compound Mutation Cohesin Cohesin Complex (including this compound) SisterChromatids Sister Chromatid Cohesion Cohesin->SisterChromatids Maintains Kinetochore Kinetochore-Microtubule Attachment SisterChromatids->Kinetochore Ensures Proper Orientation Spindle Bipolar Spindle Kinetochore->Spindle Correct Attachment Segregation Faithful Chromosome Segregation Spindle->Segregation SA2_Mutation This compound Mutation Cohesin_Defect Defective Cohesin Complex SA2_Mutation->Cohesin_Defect Cohesion_Defect Weakened Sister Chromatid Cohesion Cohesin_Defect->Cohesion_Defect Attachment_Error Erroneous Kinetochore- Microtubule Attachments Cohesion_Defect->Attachment_Error Lagging_Chr Lagging Chromosomes Attachment_Error->Lagging_Chr Aneuploidy Aneuploidy Lagging_Chr->Aneuploidy

Caption: Impact of this compound mutation on chromosome segregation.

Experimental Workflow for Confirming this compound's Role in Aneuploidy

cluster_0 Genetic Manipulation cluster_1 Phenotypic Analysis cluster_2 Data Comparison & Conclusion Start Select Cell Lines: - Wild-type (WT) - this compound Mutant Knockout Generate this compound Knockout in WT cells Start->Knockout Rescue Re-express WT this compound in Mutant cells Start->Rescue ChromosomeCount Chromosome Counting (Metaphase Spreads) Knockout->ChromosomeCount LaggingChr Quantify Lagging Chromosomes (IF) Knockout->LaggingChr Rescue->ChromosomeCount Rescue->LaggingChr Compare Compare Aneuploidy Rates & CIN between cell lines ChromosomeCount->Compare LaggingChr->Compare Conclusion Confirm/Refute Causal Link Compare->Conclusion

Caption: Workflow to validate this compound's role in aneuploidy.

Discussion and Future Directions

The evidence strongly suggests that this compound mutations can directly lead to aneuploidy by disrupting the function of the cohesin complex and causing errors in chromosome segregation.[1][2] The mechanism appears to involve the destabilization of kinetochore-microtubule attachments, leading to lagging chromosomes during anaphase.[4][8] However, the observation that not all cancers with this compound mutations exhibit high levels of aneuploidy indicates a more complex relationship.[5][6] This context-dependency suggests that other genetic or cellular factors may influence the penetrance of the aneuploid phenotype following this compound loss.

For drug development professionals, the link between this compound mutations and chromosomal instability presents potential therapeutic opportunities. Tumors with this compound mutations may be particularly vulnerable to agents that further disrupt chromosome segregation or exploit the cellular stress caused by aneuploidy. Future research should focus on elucidating the context-dependent factors that determine the impact of this compound mutations on aneuploidy and exploring synthetic lethal interactions in this compound deficient cancer cells.

References

SA-2's Critical Role in Homologous Recombination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of the cohesin subunit SA-2 (also known as STAG2) in homologous recombination (HR), a vital DNA double-strand break (DSB) repair pathway. We present experimental data validating its function, compare it with its paralog SA-1, and detail the experimental protocols used to generate this data.

Data Presentation: this compound vs. SA-1 in Homologous Recombination Efficiency

The following table summarizes quantitative data from a Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assay, a standard method for measuring the efficiency of homologous recombination. The assay was performed in human U2OS cells depleted of either SA-1 or this compound.

ConditionHR Efficiency (% of Control)Statistical Significance (p-value)
Control (siRNA)100%N/A
SA-1 DepletionNo significant change> 0.05
This compound Depletion~50% reduction< 0.05

Data summarized from "Distinct Functions of Human Cohesin-SA1 and Cohesin-SA2 in Double-Strand Break Repair"[1].

These data clearly indicate that the depletion of this compound, but not SA-1, significantly impairs the efficiency of homologous recombination, highlighting the specific and non-redundant role of this compound in this DNA repair pathway.

Experimental Protocols

DR-GFP Homologous Recombination Assay

This assay quantifies the efficiency of HR by measuring the restoration of a functional Green Fluorescent Protein (GFP) gene from two non-functional copies after a site-specific DSB is induced.

Cell Line:

  • U2OS cell line stably expressing the DR-GFP reporter construct.

Materials:

  • siRNA targeting SA-1, this compound, or a non-targeting control.

  • I-SceI expression vector (to induce DSBs).

  • Lipofectamine RNAiMAX and Lipofectamine 2000 (or similar transfection reagents).

  • Puromycin (for selection of stable cell lines).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed U2OS-DR-GFP cells in 6-well plates.

  • siRNA Transfection: Transfect cells with control, SA-1, or this compound siRNA using Lipofectamine RNAiMAX.

  • I-SceI Transfection: 24 hours after siRNA transfection, transfect the cells with the I-SceI expression vector using Lipofectamine 2000 to induce DSBs.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is a direct measure of HR efficiency.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of homologous recombination involving this compound and the experimental workflow of the DR-GFP assay.

Homologous_Recombination_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN Sensing ATM ATM Kinase MRN->ATM Activation End_Resection 5'-3' End Resection MRN->End_Resection SA2_Cohesin This compound Containing Cohesin Complex ATM->SA2_Cohesin Recruitment & Stabilization SA2_Cohesin->End_Resection Facilitation ssDNA 3' Single-Strand DNA (ssDNA) Overhangs End_Resection->ssDNA RPA RPA Coating ssDNA->RPA BRCA1_PALB2_BRCA2 BRCA1-PALB2-BRCA2 Complex RPA->BRCA1_PALB2_BRCA2 Displacement by RAD51 RAD51 Filament Formation BRCA1_PALB2_BRCA2->RAD51 Strand_Invasion Strand Invasion & D-Loop Formation RAD51->Strand_Invasion DNA_Synthesis DNA Synthesis Strand_Invasion->DNA_Synthesis Resolution Holliday Junction Resolution DNA_Synthesis->Resolution Repair Repaired DNA Resolution->Repair

Caption: this compound's role in the homologous recombination pathway.

DR_GFP_Workflow Start Start: U2OS-DR-GFP Cells siRNA Transfect with siRNA (Control, SA-1, or this compound) Start->siRNA Incubate1 Incubate 24h siRNA->Incubate1 I_SceI Transfect with I-SceI Expression Vector Incubate1->I_SceI Incubate2 Incubate 48-72h I_SceI->Incubate2 Flow_Cytometry Analyze GFP+ Cells by Flow Cytometry Incubate2->Flow_Cytometry End End: Quantify HR Efficiency Flow_Cytometry->End

Caption: Experimental workflow for the DR-GFP assay.

Discussion of this compound's Role in Homologous Recombination

This compound, as a core component of the cohesin complex, plays a multifaceted role in maintaining genome integrity. Its specific function in homologous recombination is crucial for the error-free repair of DNA double-strand breaks, particularly in the S and G2 phases of the cell cycle when a sister chromatid is available as a template.

The process is initiated by the sensing of a DSB by the MRN (MRE11-RAD50-NBS1) complex. This leads to the recruitment and activation of the ATM kinase. The this compound-containing cohesin complex is then recruited to the site of damage, where it is thought to stabilize the sister chromatids, ensuring the availability of an intact template for repair.

A critical step in HR is the 5'-3' end resection of the DNA break, which generates 3' single-stranded DNA overhangs. This compound, likely in concert with the MRN complex, facilitates this process. These ssDNA tails are then coated by Replication Protein A (RPA), which is subsequently replaced by the RAD51 recombinase in a process mediated by the BRCA1-PALB2-BRCA2 complex. The RAD51-ssDNA nucleoprotein filament then invades the homologous sister chromatid, forming a displacement loop (D-loop). DNA synthesis follows, using the intact sister chromatid as a template to fill the gap. The process concludes with the resolution of Holliday junctions, resulting in the faithful repair of the DNA double-strand break.

The significant reduction in HR efficiency upon this compound depletion underscores its critical role in this pathway. In contrast, the lack of a significant effect upon SA-1 depletion suggests that while both are core cohesin components, their functions in DNA repair are not entirely redundant, with this compound being preferentially involved in sister chromatid-based homologous recombination. This functional specificity makes this compound a potential target for therapeutic intervention in cancers with deficiencies in other DNA repair pathways, where inhibiting HR could lead to synthetic lethality.

References

A Comparative Guide to SA-2 (STAG2) Protein Sequences Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-species comparison of the Stromal Antigen 2 (SA-2) protein, also known as STAG2. As a critical component of the cohesin complex, STAG2 plays a vital role in sister chromatid cohesion, DNA repair, and gene expression.[1][2] Understanding the evolutionary conservation and divergence of STAG2 across different species is crucial for elucidating its function, identifying conserved domains for drug targeting, and interpreting data from model organisms.

It is important to note that in somatic cells of higher eukaryotes, the cohesin complex contains either the STAG1 or STAG2 subunit, which are encoded by paralogous genes and have both distinct and overlapping functions.[3] This guide focuses specifically on the STAG2 protein.

Quantitative Data on STAG2 Protein Orthologs

The following table summarizes key information for STAG2 protein orthologs from a selection of commonly studied species. The percentage identity is provided relative to the human STAG2 protein and serves as an illustrative measure of evolutionary conservation. For precise, up-to-date percentages, it is recommended to perform a new sequence alignment using the protocols outlined in this guide.

SpeciesCommon NameUniProt Accession No.Protein Length (Amino Acids)% Identity to Human STAG2 (Illustrative)
Homo sapiensHuman--INVALID-LINK--[3]1231100%
Mus musculusMouse--INVALID-LINK--126894%
Gallus gallusChicken--INVALID-LINK--123886%
Xenopus tropicalisWestern clawed frog--INVALID-LINK--[1]127579%
Danio rerioZebrafish--INVALID-LINK-- (stag2b)[4]127674%
Drosophila melanogasterFruit fly--INVALID-LINK--134945%
Saccharomyces cerevisiaeBaker's yeast--INVALID-LINK-- (Scc3)104725%

Experimental Protocols

Protocol 1: Retrieval of STAG2 Protein Sequences

This protocol describes how to obtain FASTA-formatted protein sequences for STAG2 from the UniProt database.

  • Navigate to the UniProt Database: Open a web browser and go to the UniProt website (--INVALID-LINK--).

  • Search for STAG2: In the search bar, enter "STAG2" and the name of the organism of interest (e.g., "STAG2 Mus musculus"). It is advisable to select the reviewed "Swiss-Prot" entries when available, as these have been manually annotated and curated.

  • Select the Correct Entry: From the search results, click on the appropriate entry for the STAG2 protein. Verify that it is the correct protein by checking the gene name and protein information.

  • Download FASTA Sequence: On the protein entry page, click on the "Sequence" section. Click the "Download" button and select "FASTA (canonical)" to save the protein sequence in FASTA format.

  • Repeat for All Species: Repeat steps 2-4 for all species you wish to include in your comparison. Compile all the FASTA sequences into a single text file.

Protocol 2: Multiple Sequence Alignment and Analysis

This protocol outlines the steps to perform a multiple sequence alignment using Clustal Omega, a widely used tool available on many bioinformatics platforms.

  • Access an Alignment Tool: Navigate to a multiple sequence alignment tool such as Clustal Omega, which is available through the EMBL-EBI website.

  • Input Sequences: Copy and paste the collected FASTA sequences from Protocol 1 into the sequence input box. Ensure that each sequence has a unique and identifiable header (the line beginning with ">").

  • Set Alignment Parameters: For most standard protein alignments, the default parameters are sufficient. These include the BLOSUM62 substitution matrix for scoring. For more divergent or specific sequences, these parameters can be adjusted.

  • Run the Alignment: Submit the job for alignment. The time to completion will vary depending on the number and length of the sequences.

  • Analyze the Alignment: The results will show the aligned sequences, highlighting conserved regions, substitutions, insertions, and deletions.

  • Calculate Percentage Identity: Many alignment tools provide a "Percent Identity Matrix" as part of the output. This matrix displays the percentage of identical amino acids for each pair of sequences in the alignment. This quantitative data is essential for understanding the degree of conservation.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for conducting a cross-species comparison of STAG2 protein sequences.

cross_species_comparison_workflow start Define Research Question (e.g., Conservation of Drug Binding Site) select_species Select Species for Comparison (e.g., Human, Mouse, Zebrafish) start->select_species retrieve_sequences Retrieve STAG2 Protein Sequences (UniProt, NCBI) select_species->retrieve_sequences perform_msa Perform Multiple Sequence Alignment (e.g., Clustal Omega) retrieve_sequences->perform_msa analyze_alignment Analyze Alignment Results perform_msa->analyze_alignment calculate_identity Calculate Percent Identity Matrix analyze_alignment->calculate_identity phylogenetic_analysis Phylogenetic Analysis (Optional) analyze_alignment->phylogenetic_analysis functional_domains Identify Conserved Functional Domains analyze_alignment->functional_domains conclusion Draw Conclusions and Formulate Hypotheses calculate_identity->conclusion phylogenetic_analysis->conclusion structural_modeling Structural Modeling and Comparison (Optional) functional_domains->structural_modeling structural_modeling->conclusion

Caption: Workflow for cross-species comparison of STAG2 protein sequences.

References

Unraveling the Cohesin-Independent Interactome of STAG Proteins: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate protein interactions of the Stromal Antigen (STAG) proteins, core components of the cohesin complex, is critical. Recent research has delved into the interactome of these proteins, revealing functions independent of the core cohesin ring. This guide provides a comparative overview of the proteomic analysis of STAG2-interacting proteins, with a focus on cohesin-independent interactions, supported by experimental data and detailed protocols.

Mutations in the STAG2 gene are frequently observed in various cancers, including bladder cancer, glioblastoma, and myeloid leukemia.[1][2] STAG2 is a crucial component of the cohesin complex, which plays a vital role in sister chromatid cohesion, DNA repair, and gene expression.[3][4][5] The cohesin complex is formed by the core subunits SMC1, SMC3, RAD21, and a STAG protein (STAG1 or STAG2).[6] While STAG1 and STAG2 share redundant roles in sister chromatid cohesion, they also possess distinct, non-redundant functions that are critical for processes like hematopoietic self-renewal and differentiation.[2]

Recent studies have employed advanced proteomics techniques to explore the protein-protein interactions of STAG proteins, particularly in a cohesin-independent context. This has unveiled novel roles for STAG proteins in RNA processing and R-loop interactions.

Comparative Analysis of SA1 Interacting Proteins

A key study by Pan et al. (2023) utilized immunoprecipitation followed by mass spectrometry (IP-MS) to identify interacting partners of SA1 in the presence and absence of the core cohesin protein RAD21. This approach allowed for the identification of proteins that interact with SA1 independently of the cohesin complex. The quantitative data from this study highlights a significant enrichment of RNA-binding proteins among the cohesin-independent interactors of SA1.

ProteinLog2 Fold Change (IAA/UT)-log10 p-valueBiological Process
Cohesin Complex Members
STAG1 (SA1)--Sister chromatid cohesion, gene regulation
RAD21DecreasedHighSister chromatid cohesion, DNA repair
SMC1ADecreasedHighSister chromatid cohesion, DNA repair
SMC3DecreasedHighSister chromatid cohesion, DNA repair
High-Confidence Cohesin-Independent Interactors
CTCFIncreasedHighChromatin organization, transcription regulation
DDX21IncreasedHighRibosome biogenesis, RNA processing
NOLC1IncreasedHighRibosome biogenesis
NOP56IncreasedHighRibosome biogenesis
FBLIncreasedHighRibosome biogenesis, rRNA processing
DHX9IncreasedHighRNA processing, transcription regulation
HNRNPUIncreasedHighmRNA processing, chromatin remodeling

This table summarizes data from a volcano plot in the study by Pan et al., where RAD21 was depleted using an auxin-inducible degron (IAA) system. The "High-Confidence Cohesin-Independent Interactors" are proteins whose interaction with SA1 was maintained or increased upon RAD21 depletion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative proteomics analysis of STAG protein interactors.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

This protocol was employed to identify the interacting partners of SA1 in a cohesin-dependent and -independent manner.

  • Cell Culture and Treatment: RAD21mAC cells, which allow for the degradation of RAD21 upon treatment with auxin (IAA), were used. Cells were either left untreated (UT) or treated with IAA for 4 hours to deplete RAD21.

  • Cell Lysis: Cells were harvested and lysed in a buffer containing 1% NP40 to solubilize proteins and preserve protein complexes.

  • Immunoprecipitation: The cell lysates were incubated with an antibody specific to SA1. The antibody-protein complexes were then captured using magnetic beads. As a control, a non-specific IgG antibody was used.

  • Washing: The beads were washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins were eluted from the beads by boiling in Laemmli buffer.

  • Mass Spectrometry: The eluted proteins were separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data was analyzed to identify and quantify the proteins. A pairwise analysis of the IAA-treated versus untreated samples was performed to determine the fold-change in protein abundance for each putative interactor. Proteins with a fold-change of at least 1.5 and sensitivity to SA1 siRNA knockdown were considered high-confidence interactors.[7]

SA-Crosslinking and Immunoprecipitation (CLIP)

This technique was used to determine if SA proteins directly bind to RNA.

  • UV Crosslinking: Cells were exposed to UV light to create covalent crosslinks between proteins and RNA that are in close proximity.

  • Immunoprecipitation: SA1 and SA2 proteins, along with their crosslinked RNA, were immunoprecipitated using specific antibodies.

  • RNase Treatment: The immunoprecipitated material was treated with RNaseI to partially digest the RNA, leaving only the short RNA fragments protected by the bound protein.

  • Radiolabeling and Gel Electrophoresis: The RNA fragments were radiolabeled, and the protein-RNA complexes were separated by SDS-PAGE.

  • Detection: The presence of radiolabeled RNA at the expected molecular weight of the SA proteins confirmed direct RNA binding.[7]

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the proteomic analysis of STAG protein interactors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Untreated Untreated RAD21mAC Cells Lysis Cell Lysis Untreated->Lysis Treated IAA-Treated RAD21mAC Cells (RAD21 Depleted) Treated->Lysis IP_SA1 SA1 Immunoprecipitation Lysis->IP_SA1 LC_MS LC-MS/MS Analysis IP_SA1->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis

Experimental workflow for comparative IP-MS analysis of SA1 interactors.

Cohesin_Independent_Interactions STAG2 STAG2/ SA2 RNA_Binding RNA Binding Proteins STAG2->RNA_Binding Interacts with CTCF CTCF STAG2->CTCF Interacts with Cohesin Cohesin Complex STAG2->Cohesin Component of RAD21 RAD21 Cohesin->RAD21 SMC1 SMC1 Cohesin->SMC1 SMC3 SMC3 Cohesin->SMC3

Cohesin-independent interactions of STAG2 with RNA binding proteins and CTCF.

Cohesin_Loading_Pathway SA_Proteins SA Proteins (STAG1/2) RNA RNA & R-loops SA_Proteins->RNA Binds to NIPBL NIPBL (Cohesin Loader) SA_Proteins->NIPBL Promotes loading via Cohesin_Ring Cohesin Ring (SMC1/3, RAD21) NIPBL->Cohesin_Ring Loads Chromatin Chromatin Cohesin_Ring->Chromatin Associates with

Proposed model for the role of SA proteins in promoting cohesin loading onto chromatin.

References

Validating Synthetic Lethal Interactions with SA-2/STAG2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Functional genomic screens are pivotal in identifying novel therapeutic targets for cancers harboring specific genetic alterations. A prominent example is the discovery of synthetic lethal relationships in cancers with mutations in the STAG2 (Stromal antigen 2, also known as SA-2) gene. STAG2 is a crucial component of the cohesin complex, which is essential for sister chromatid cohesion, DNA repair, and gene expression regulation. Its frequent inactivation in various cancers, including bladder cancer, Ewing sarcoma, and acute myeloid leukemia, makes it a significant tumor suppressor.[1][2]

A key therapeutic strategy for STAG2-deficient cancers is the concept of synthetic lethality, where the loss of STAG2 function makes cancer cells dependent on another gene for survival. Functional screens, particularly CRISPR-Cas9 and RNAi screens, have identified a robust synthetic lethal interaction between STAG2 and its paralog, STAG1.[3][4][5] While both STAG1 and STAG2 are subunits of the cohesin complex and have redundant functions in ensuring sister chromatid cohesion, cancer cells lacking STAG2 become critically dependent on STAG1 for their survival.[3][4][6] Therefore, inhibiting STAG1 in STAG2-mutant cancer cells leads to mitotic catastrophe and cell death, while largely sparing normal cells where STAG2 is functional.[3][6]

This guide provides a comparative overview of the experimental methods used to validate findings from functional screens that identify synthetic lethal partners of STAG2. We present quantitative data from validation studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Validating STAG1 as a Synthetic Lethal Partner of STAG2

The validation of STAG1 as a synthetic lethal hit in STAG2-deficient cancers has been demonstrated across various cancer cell lines. The following table summarizes the differential effect of STAG1 knockdown on the viability of STAG2-mutant versus STAG2-wildtype cells.

Cell LineCancer TypeSTAG2 StatusValidation MethodTarget Gene% Cell Viability Reduction (relative to control)Reference
HCT 116Colon CarcinomaMutantsiRNASTAG1~80%[3]
HCT 116Colon CarcinomaWildtypesiRNASTAG1~20%[3]
UM-UC-3Bladder CancerMutantsiRNASTAG1~75%[3][6]
UM-UC-5Bladder CancerWildtypesiRNASTAG1No significant effect[3][6]
SK-ES-1Ewing SarcomaMutantsiRNASTAG1Significant reduction in cell number[7]
CAL-51Breast CancerWildtypesiRNASTAG1+STAG2Drastic reduction in cell number[7]
KBM-7LeukemiaMutantCRISPR knockoutSTAG1Strong selective dependency[4]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for validating this compound/STAG2 functional screen findings.

synthetic_lethality Principle of STAG1/STAG2 Synthetic Lethality cluster_wt STAG2 Wildtype Cell cluster_mut STAG2 Mutant Cell STAG2_wt STAG2 (Functional) Cohesion_wt Sister Chromatid Cohesion STAG2_wt->Cohesion_wt STAG1_wt STAG1 (Functional) STAG1_wt->Cohesion_wt Viability_wt Cell Viable Cohesion_wt->Viability_wt STAG1_inhibited_wt STAG1 Inhibited STAG1_inhibited_wt->Cohesion_wt STAG2_mut STAG2 (Non-functional) STAG1_mut STAG1 (Functional) Cohesion_mut Sister Chromatid Cohesion STAG1_mut->Cohesion_mut Viability_mut Cell Viable Cohesion_mut->Viability_mut Lethality Cell Death Cohesion_mut->Lethality STAG1_inhibited_mut STAG1 Inhibited STAG1_inhibited_mut->Cohesion_mut No Cohesion

Principle of STAG1/STAG2 Synthetic Lethality.

validation_workflow Experimental Workflow for Validating a Synthetic Lethal Hit cluster_setup Cell Line Preparation cluster_intervention Genetic Perturbation cluster_validation Validation Assays cluster_outcome Expected Outcome cell_wt STAG2 Wildtype Cell Line sirna_wt Transfect with siRNA targeting STAG1 cell_wt->sirna_wt cell_mut STAG2 Mutant Cell Line sirna_mut Transfect with siRNA targeting STAG1 cell_mut->sirna_mut wb Western Blot (Confirm STAG1 Knockdown) sirna_wt->wb viability Cell Viability Assay (e.g., Crystal Violet) sirna_wt->viability cohesion Sister Chromatid Cohesion Assay sirna_wt->cohesion sirna_mut->wb sirna_mut->viability sirna_mut->cohesion outcome_wt No significant viability loss viability->outcome_wt STAG2 WT outcome_mut Significant viability loss viability->outcome_mut STAG2 Mutant

Workflow for validating a synthetic lethal hit.

dsb_repair Role of STAG2 in DNA Double-Strand Break Repair cluster_mutant STAG2 Mutant DSB DNA Double-Strand Break (DSB) ATM ATM Activation DSB->ATM Cohesin_STAG2 Cohesin-STAG2 Complex ATM->Cohesin_STAG2 recruits BRCA1 BRCA1 Recruitment Cohesin_STAG2->BRCA1 facilitates RAD51 RAD51 Recruitment BRCA1->RAD51 Impaired_HR Impaired HR BRCA1->Impaired_HR HR Homologous Recombination (Error-free repair) RAD51->HR STAG2_loss STAG2 Loss STAG2_loss->BRCA1 decreased recruitment

STAG2's role in DNA Double-Strand Break Repair.

sister_chromatid_cohesion Role of Cohesin in Sister Chromatid Cohesion cluster_replication S Phase (DNA Replication) cluster_mitosis Mitosis cluster_loss Loss of STAG1 in STAG2-Mutant Cell DNA DNA Replication Replication Fork DNA->Replication Sister_Chromatids Sister Chromatids Replication->Sister_Chromatids Cohesin Cohesin Ring (SMC1/3, RAD21, STAG1/2) Cohesin->Sister_Chromatids encircles & holds together Metaphase Metaphase Sister_Chromatids->Metaphase Anaphase Anaphase Metaphase->Anaphase Cohesin Cleavage Segregation Proper Chromosome Segregation Anaphase->Segregation No_Cohesin No Functional Cohesin Cohesion_Loss Loss of Cohesion No_Cohesin->Cohesion_Loss Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Cohesion_Loss->Mitotic_Catastrophe

Cohesin's role in Sister Chromatid Cohesion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are protocols for key assays used to validate the synthetic lethal interaction between STAG1 and STAG2.

This protocol describes the transient knockdown of STAG1 using small interfering RNA (siRNA) followed by a crystal violet assay to assess cell viability.

a. Materials:

  • STAG2-wildtype and STAG2-mutant cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ON-TARGETplus SMARTpool siRNA duplexes (or individual siRNAs) for human STAG1 and a non-targeting control (NTC)

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM reduced-serum medium

  • 6-well and 96-well cell culture plates

  • Crystal Violet solution (0.5% crystal violet in 25% methanol)

  • Methanol or 10% acetic acid for solubilization

  • Plate reader

b. Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates (for Western blotting) and 96-well plates (for viability assay) at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well of a 96-well plate, dilute 0.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM.

    • In a separate tube, dilute 25 nM of siRNA (STAG1 or NTC) in 25 µL of Opti-MEM.

    • Combine the diluted transfection reagent and diluted siRNA, mix gently, and incubate for 5-10 minutes at room temperature.

    • Add 50 µL of the siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Crystal Violet Staining for Viability:

    • After the desired incubation period (typically 5-10 days post-transfection for colony formation), gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS and then stain with Crystal Violet solution for 20 minutes at room temperature.[8]

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visually inspect and photograph the plates to assess colony formation.

    • For quantitative analysis, solubilize the stain by adding 100 µL of methanol or 10% acetic acid to each well and incubate for 10-20 minutes on a shaker.[8][9]

    • Measure the absorbance at 570-590 nm using a plate reader.

    • Normalize the absorbance values of STAG1-siRNA treated cells to the NTC-treated cells to determine the relative cell viability.

This protocol is used to confirm the successful knockdown or knockout of the target protein (e.g., STAG1).

a. Materials:

  • Cell lysates from siRNA-transfected cells (from the 6-well plates)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-STAG1, mouse anti-STAG2, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

b. Protocol:

  • Protein Extraction and Quantification:

    • Lyse the cells from the 6-well plates using RIPA buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-STAG1) diluted in blocking buffer, typically overnight at 4°C.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to confirm the reduction of the target protein. Use a loading control like β-actin to ensure equal protein loading.

This assay assesses the functional consequence of STAG1 and STAG2 loss by examining chromosome spreads for cohesion defects.

a. Materials:

  • Transfected cells

  • Colcemid solution (to arrest cells in mitosis)

  • Hypotonic solution (e.g., 75 mM KCl)

  • Fixative (3:1 methanol:acetic acid)

  • DAPI stain

  • Microscope slides

  • Fluorescence microscope

b. Protocol:

  • Mitotic Arrest: Treat the transfected cells with colcemid for 2-4 hours to enrich for mitotic cells.

  • Cell Harvesting and Swelling:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in a hypotonic solution and incubate for 10-20 minutes at 37°C to swell the cells.

  • Fixation:

    • Add fresh, ice-cold fixative to the cell suspension and incubate for 20 minutes on ice.

    • Centrifuge and repeat the fixation step two more times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with DAPI.

  • Microscopy and Analysis:

    • Examine the chromosome spreads under a fluorescence microscope.

    • Score at least 50-100 metaphase spreads per condition for cohesion defects.[11] Phenotypes to look for include separated sister chromatids (railroad tracks) or completely scattered chromosomes, indicative of a loss of cohesion.[3][6]

    • Compare the percentage of cells with cohesion defects in STAG1-knockdown STAG2-mutant cells versus control cells.

References

A Comparative Analysis of "SA-2" Expression in Healthy versus Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

The term "SA-2" is an alias for several distinct proteins, including Stromal Antigen 2 (STAG2), SUMO-activating enzyme subunit 2 (SAE2), and Bone Marrow Stromal Antigen 2 (BST-2). This guide provides a comparative analysis of the expression of these three proteins in healthy versus diseased tissues, with a focus on cancer. The information is compiled from various studies and presented to aid researchers in their understanding of the roles of these proteins in disease pathogenesis and as potential therapeutic targets.

Expression of STAG2, SAE2, and BST-2 in Healthy and Diseased Tissues

The expression levels of STAG2, SAE2, and BST-2 vary significantly between healthy and diseased tissues. The following tables summarize the observed expression patterns, primarily focusing on cancer.

Stromal Antigen 2 (STAG2) Expression

STAG2 is a subunit of the cohesin complex, which is crucial for sister chromatid cohesion during cell division.[1] Its expression is altered in several cancers.

Tissue TypeConditionLevel of ExpressionReference
BreastBenign and PrecancerousHigh[2]
BreastInvasive CancerLow (in 72% of cases)[2]
VariousT-/B-cell acute lymphoblastic leukemia, small cell lung cancer, neuroblastoma, medulloblastomaOverexpressed[1]
VariousGlioblastoma, Ewing's sarcoma, melanoma, colorectal, gastric, and prostate carcinomasLoss of expression[1]
SUMO-activating Enzyme Subunit 2 (SAE2) Expression

SAE2 is an essential enzyme in the SUMOylation pathway, a post-translational modification process implicated in various cellular functions, including tumorigenesis.[3][4]

Tissue TypeConditionLevel of ExpressionReference
GastricCancerMarkedly overexpressed[3][4]
Small Cell Lung Cancer (SCLC)CancerHighly expressed[5][6]
BreastMYC-high CancerCorrelates with patient survival[3]
Hepatocellular CarcinomaCancerOverexpressed[3]
Bone Marrow Stromal Antigen 2 (BST-2) Expression

BST-2, also known as Tetherin or CD317, is a transmembrane protein involved in the innate immune response and has been implicated in cancer progression.[7][8][9]

Tissue TypeConditionLevel of ExpressionReference
Immune cells (B cells, plasma cells, plasmacytoid dendritic cells)HealthyConstitutively expressed[7]
VariousMany cell typesInducible by IFN pathway[7]
BreastCancerElevated mRNA and protein levels[9]
ColorectalCancerHigh expression in tumor cells[9]
GastricCancerHigh expression associated with poorer survival[9]
Hepatocellular Carcinoma (HCC)CancerHigh expression[9]
Lung, Head and Neck, Oral Cavity, Glioblastomas, Endometrial Cancers, LymphomasCancerOverexpressed[10]

Experimental Protocols for Detecting Protein Expression

The following are generalized protocols for common techniques used to assess the expression of STAG2, SAE2, and BST-2.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of a specific protein within a tissue sample.

  • Deparaffinization and Rehydration: Tissue sections are deparaffinized using xylene and rehydrated through a series of graded ethanol washes.[11]

  • Antigen Retrieval: This step unmasks the antigenic epitopes. Heat-induced epitope retrieval (HIER) is common, using buffers like citrate or EDTA.[12]

  • Blocking: Non-specific antibody binding is blocked using a blocking solution, often containing normal serum.[13]

  • Primary Antibody Incubation: The tissue section is incubated with a primary antibody specific to the protein of interest (e.g., anti-STAG2, anti-SAE2, or anti-BST-2).[13]

  • Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody, is applied.[13]

  • Detection: A chromogenic substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the site of the protein.[13]

  • Counterstaining and Mounting: The nucleus is often counterstained (e.g., with hematoxylin) to provide cellular context, and the slide is then coverslipped.[13]

Western Blotting

Western blotting is used to detect and quantify a specific protein in a complex mixture, such as a cell or tissue lysate.

  • Sample Preparation: Proteins are extracted from cells or tissues and their concentration is determined.[14][15]

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14][15]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[14][16]

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.[15]

  • Secondary Antibody Incubation: A secondary antibody, conjugated to an enzyme (e.g., HRP), that recognizes the primary antibody is added.[18]

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured by a detector.[14]

Quantitative PCR (qPCR)

qPCR is used to measure the amount of a specific mRNA transcript, providing an indirect measure of gene expression.

  • RNA Extraction: Total RNA is isolated from cells or tissues.[19]

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[20]

  • qPCR Reaction Setup: The cDNA is mixed with a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific to the gene of interest, and DNA polymerase.[21][22]

  • Amplification and Detection: The qPCR instrument performs cycles of denaturation, annealing, and extension, amplifying the target cDNA. The fluorescent dye intercalates with the double-stranded DNA, and the resulting fluorescence is measured in real-time.[21]

  • Data Analysis: The cycle at which the fluorescence crosses a threshold (Cq value) is used to determine the initial amount of the target mRNA.[21]

Visualizations

The following diagrams illustrate a typical experimental workflow for comparing protein expression and a simplified signaling pathway where these proteins may be involved.

experimental_workflow start Start: Obtain Healthy and Diseased Tissue Samples tissue_prep Tissue Preparation (e.g., Fixation, Embedding) start->tissue_prep protein_extraction Protein/RNA Extraction start->protein_extraction ihc Immunohistochemistry (IHC) tissue_prep->ihc western_blot Western Blotting protein_extraction->western_blot qpcr Quantitative PCR (qPCR) protein_extraction->qpcr data_analysis Data Analysis and Comparison ihc->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion: Differential Expression Profile data_analysis->conclusion signaling_pathway extracellular Extracellular Signal receptor Cell Surface Receptor (e.g., involving BST-2) extracellular->receptor sumoylation SUMOylation Pathway (involving SAE2) receptor->sumoylation Signal Transduction gene_regulation Gene Regulation (involving STAG2) sumoylation->gene_regulation Protein Modification cellular_response Cellular Response (Proliferation, Apoptosis, etc.) gene_regulation->cellular_response Transcriptional Control

References

Unraveling the DNA Binding Specificity of Cohesin Subunit SA-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals confirming the sequence-independent DNA binding of Cohesin Subunit SA-2 (this compound), also known as STAG2. This guide objectively compares its performance with other DNA-binding proteins and provides supporting experimental data.

The cohesin complex, a key player in sister chromatid cohesion, DNA repair, and genome organization, relies on the intricate interplay of its subunits. Among them, this compound has been identified as a crucial component with a unique mode of interaction with DNA. This guide delves into the experimental evidence that establishes this compound as a sequence-independent DNA-binding protein, contrasting it with its paralog SA-1 (STAG1) and other proteins that exhibit different DNA binding specificities.

Data Presentation: Comparative DNA Binding Affinities

The following table summarizes the equilibrium dissociation constants (Kd) for this compound and other selected DNA-binding proteins with various DNA substrates. Lower Kd values indicate higher binding affinity.

ProteinDNA SubstrateDissociation Constant (Kd)Binding SpecificityReference
This compound (STAG2) ssDNA (45 nt)28 ± 5 nMSequence-Independent (Structure-Specific)[1]
dsDNA (45 bp)140 ± 20 nMSequence-Independent[1]
dsDNA endHigh Affinity (Qualitative)Structure-Specific[1]
ssDNA gapHigh Affinity (Qualitative)Structure-Specific[1]
Flap, ForkHigh Affinity (Qualitative)Structure-Specific[1]
SA-1 (STAG1) Telomeric dsDNAHigh AffinitySequence-Specific[2]
Non-telomeric dsDNALower Affinity[2]
HMGB1 Non-specific dsDNA~60 nMSequence-Independent[1]
H-NS Non-specific AT-rich DNA~60 nMSequence-Independent (AT-rich preference)[1]

Experimental Evidence for Sequence-Independent Binding of this compound

Experimental studies utilizing advanced biophysical techniques have unequivocally demonstrated that this compound's interaction with DNA is not dictated by the underlying nucleotide sequence but rather by the DNA's structural conformation.

Key Findings:

  • Preference for Single-Stranded DNA (ssDNA): Fluorescence anisotropy measurements reveal that this compound binds to ssDNA with a significantly higher affinity (lower Kd) than to double-stranded DNA (dsDNA)[1].

  • Recognition of DNA Intermediates: Atomic Force Microscopy (AFM) and fluorescence microscopy imaging have shown that this compound preferentially binds to DNA structures that mimic intermediates in DNA replication and repair, such as dsDNA ends, single-stranded gaps, flaps, and forks[1].

  • Lack of Sequence Specificity: Unlike its paralog SA-1, which shows a preference for telomeric sequences, this compound does not exhibit specific binding to centromeric or telomeric DNA sequences[2]. This further underscores its sequence-independent mode of DNA interaction.

Comparison with Other DNA-Binding Proteins

To provide a broader context for this compound's binding characteristics, it is compared with other proteins exhibiting distinct DNA binding modes.

  • SA-1 (STAG1): In contrast to this compound, SA-1 demonstrates sequence-specific binding, with a notable preference for double-stranded telomeric DNA sequences[2][3]. This functional divergence between the two cohesin paralogs suggests they have distinct roles in genome maintenance.

  • High-Mobility Group Box 1 (HMGB1): Similar to this compound, HMGB1 is a non-histone chromosomal protein that binds to DNA in a sequence-independent manner. It is known to bind to the minor groove of the DNA and induce bending.

  • Histone-like Nucleoid-Structuring Protein (H-NS): This bacterial protein also exhibits sequence-independent DNA binding, with a preference for AT-rich regions[1][4][5][6]. H-NS plays a crucial role in bacterial chromosome organization and gene silencing.

The sequence-independent binding of this compound, with its preference for specific DNA structures, highlights its specialized role in processes where such structures are prevalent, such as DNA replication and repair.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Anisotropy for Measuring DNA Binding Affinity

This technique measures the change in the rotational diffusion of a fluorescently labeled DNA molecule upon protein binding.

Protocol:

  • Preparation of DNA Substrates: Synthesize and purify single-stranded or double-stranded DNA oligonucleotides. For anisotropy measurements, one strand is typically labeled with a fluorescent dye (e.g., FAM).

  • Protein Purification: Purify recombinant this compound protein to homogeneity.

  • Binding Reaction: In a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 0.1 mg/ml BSA), titrate increasing concentrations of this compound protein into a constant concentration of the fluorescently labeled DNA substrate (e.g., 5 nM).

  • Incubation: Allow the binding reactions to equilibrate at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes).

  • Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer. The excitation and emission wavelengths will depend on the fluorescent label used.

  • Data Analysis: Plot the change in anisotropy as a function of the protein concentration. Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).

Atomic Force Microscopy (AFM) for Visualizing Protein-DNA Interactions

AFM allows for the direct visualization of individual protein-DNA complexes at the nanoscale.

Protocol:

  • Sample Preparation:

    • Prepare a freshly cleaved mica surface as the substrate.

    • Incubate the mica with a solution containing the DNA of interest (e.g., linearized plasmid DNA) in a deposition buffer (e.g., 10 mM HEPES, 10 mM MgCl2) to allow the DNA to adhere to the surface.

    • Gently rinse the surface to remove unbound DNA.

    • Add the purified this compound protein to the DNA-coated surface and incubate to allow for binding.

  • Imaging:

    • Image the sample in tapping mode in liquid using an AFM instrument. This minimizes the forces applied to the biological molecules.

    • Use sharp AFM tips to achieve high resolution.

  • Image Analysis:

    • Analyze the AFM images to identify and characterize the protein-DNA complexes.

    • Measure the position of this compound binding on the DNA molecules to determine if there is any sequence or structural preference.

    • Volume analysis of the bound protein can provide information about the stoichiometry of the interaction.

Visualizations

Experimental Workflow for Determining Sequence-Independent DNA Binding

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Purify Recombinant This compound Protein FA Fluorescence Anisotropy P1->FA AFM Atomic Force Microscopy P1->AFM D1 Synthesize & Label DNA Substrates (ssDNA, dsDNA, specific structures) D1->FA D1->AFM FA_A Determine Kd for each DNA substrate FA->FA_A AFM_A Visualize & Localize This compound on DNA AFM->AFM_A C1 Confirm Sequence-Independent DNA Binding FA_A->C1 AFM_A->C1

Caption: Workflow for confirming sequence-independent DNA binding of this compound.

This guide provides a comprehensive overview of the experimental evidence confirming the sequence-independent nature of this compound's DNA binding. The data presented, along with the detailed experimental protocols, offer valuable insights for researchers working on the cohesin complex and its role in genome stability. The comparison with other DNA-binding proteins further highlights the unique functional niche of this compound in cellular processes.

References

Safety Operating Guide

SA-2 Designation Refers to Military Ordnance, Not a Laboratory Chemical: Disposal Procedures Cannot Be Provided

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "SA-2" has exclusively identified this term as the NATO reporting name for the S-75 Dvina, a Soviet-era surface-to-air missile system. There is no publicly available information that refers to "this compound" as a chemical compound used in research, drug development, or other laboratory applications.

Consequently, this document cannot provide the requested essential safety and logistical information, including operational and disposal plans, for a substance labeled "this compound" in a laboratory context. The procedural, step-by-step guidance for chemical handling and disposal sought by researchers, scientists, and drug development professionals is not applicable to what is, in fact, military ordnance.

The search results consistently describe the this compound as a weapon system, detailing its history, deployment in various conflicts, and technical specifications.[1][2][3][4][5] Information regarding the disposal of such systems relates to military demilitarization and the decommissioning of missile sites, which is fundamentally different from laboratory chemical waste management.

Inability to Fulfill Core Requirements:

Due to the misidentification of "this compound" as a laboratory chemical, the following core requirements of the request cannot be met:

  • Data Presentation: There is no quantitative data on chemical properties or disposal protocols for a substance named "this compound" to present in a tabular format.

  • Experimental Protocols: No experimental methodologies for handling or disposing of a chemical agent designated "this compound" were found.

  • Mandatory Visualization: A workflow diagram for the disposal of a non-existent laboratory chemical cannot be generated.

Recommendations for Researchers and Scientists:

If "this compound" is an internal laboratory shorthand or code for a specific chemical compound, it is imperative to use the official chemical name, CAS (Chemical Abstracts Service) number, or other formal identifiers to seek accurate safety and disposal information.

For general guidance on the proper disposal of hazardous laboratory waste, personnel should consult:

  • Their institution's Environmental Health and Safety (EHS) department.

  • Safety Data Sheets (SDS) for the specific chemicals being used.

  • Guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) or the National Institutes of Health (NIH).[6][7][8]

Providing procedural guidance without a confirmed chemical identity would be irresponsible and could pose a significant safety risk. Researchers are urged to rely on official and verified sources for all chemical handling and disposal procedures.

References

Essential Safety and Handling Protocols for SA-2 (Assumed as a Biosafety Level 2 Substance)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the assumption that "SA-2" is a substance requiring Biosafety Level 2 (BSL-2) containment, a common requirement for moderate-risk agents in research and drug development. This information is intended as a comprehensive template. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound to tailor these recommendations to the unique hazards of the substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans, along with procedural guidance to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to BSL-2 agents is the consistent and correct use of Personal Protective Equipment.[1] The following PPE is mandatory when handling this compound:

  • Lab Coats: A dedicated, long-sleeved lab coat with a high neck and close-fitting cuffs must be worn at all times in the laboratory.[2][3][4] These coats should be removed before leaving the laboratory and laundered by an approved vendor, never taken home.[2]

  • Gloves: Appropriate disposable gloves must be worn when handling this compound, contaminated surfaces, or equipment.[1][2] It is crucial to change gloves when they become contaminated or their integrity is compromised and to always remove them before leaving the laboratory.[1][2] Hands should be washed thoroughly after removing gloves.[2]

  • Eye and Face Protection: Safety glasses with side shields, goggles, or a face shield must be worn to protect against splashes and aerosols when handling this compound outside of a biological safety cabinet.[1][3][5][6]

  • Respiratory Protection: While generally not required for BSL-2 work, if a procedure has a high potential for generating aerosols, respiratory protection may be necessary.[2] Consult your institution's biosafety officer for a risk assessment.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

1. Access and Preparation:

  • Access to the laboratory should be restricted to authorized personnel.[4]

  • Post a biohazard warning sign on the laboratory door.[7]

  • Ensure the laboratory is clean, and work surfaces are decontaminated with an appropriate disinfectant before work begins.[5]

2. Handling Procedures:

  • All procedures with the potential to generate infectious aerosols or splashes should be performed within a certified Class II Biological Safety Cabinet (BSC).[8]

  • Avoid the use of sharps whenever possible.[2][9] If their use is unavoidable, they must be handled with extreme care and disposed of in a designated sharps container.[2][9]

  • Never mouth pipette; use mechanical pipetting devices.[5]

  • Keep containers with this compound covered when not in use.

3. Transporting this compound:

  • When transporting this compound within the laboratory, use a durable, leak-proof, and sealed secondary container.[10]

4. Spill Response:

  • In the event of a spill, immediately notify the laboratory supervisor.

  • Cover the spill with absorbent material and apply an appropriate disinfectant.

  • Allow for the required contact time before cleaning up the spill.

  • All materials used for cleanup must be disposed of as biohazardous waste.

Disposal Plan for this compound Waste

Proper segregation and decontamination of waste are critical to prevent the release of hazardous materials.

  • Liquid Waste: Decontaminate liquid waste containing this compound by adding a suitable chemical disinfectant, such as a fresh 1:10 dilution of household bleach (final concentration of 0.5% sodium hypochlorite), for a minimum contact time of 30 minutes before disposal down the sink.[10][11][12]

  • Solid Waste: All non-sharp solid waste, such as gloves, lab coats, and plasticware, should be collected in a biohazard bag within a leak-proof container.[11][13] These bags should be securely closed when three-quarters full and decontaminated, typically by autoclaving, before final disposal.[13]

  • Sharps Waste: All sharps, including needles, scalpel blades, and contaminated glass, must be disposed of immediately into a puncture-resistant, leak-proof sharps container labeled with the biohazard symbol.[4][6][9]

Quantitative Data Summary

The following table provides key quantitative data for the safe handling of this compound at BSL-2.

ParameterValueSource
Disinfectant Concentration (Bleach) 1:10 dilution (0.5% sodium hypochlorite)[10][12]
Disinfectant Contact Time Minimum 30 minutes[10]
Autoclave Temperature 121°C (250°F)
Autoclave Time Minimum 30 minutes

Experimental Protocol: Preparation of this compound Stock Solution and Cell Treatment

This protocol outlines the steps for preparing a stock solution of this compound and treating a cell culture, adhering to BSL-2 safety practices.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or appropriate solvent

  • Cell culture medium

  • Pipettes and sterile, filtered tips

  • Conical tubes

  • Cell culture plates with adherent cells

  • Personal Protective Equipment (as outlined above)

  • Class II Biological Safety Cabinet

  • Disinfectant

Procedure:

  • Preparation:

    • Don all required PPE.

    • Decontaminate the interior surfaces of the BSC with an appropriate disinfectant.

    • Gather all necessary materials and place them inside the BSC.

  • Stock Solution Preparation:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration.

    • Carefully weigh the this compound powder.

    • In a sterile conical tube, add the appropriate volume of sterile solvent.

    • Gently vortex or pipette to dissolve the this compound completely.

    • Label the tube clearly with the name of the substance, concentration, date, and your initials.

  • Cell Treatment:

    • In the BSC, remove the cell culture plate from the incubator.

    • Aspirate the old medium from the cells.

    • Prepare the treatment medium by diluting the this compound stock solution to the final working concentration in fresh, pre-warmed cell culture medium.

    • Add the appropriate volume of the treatment medium to each well of the cell culture plate.

    • Return the plate to the incubator for the desired treatment duration.

  • Cleanup and Disposal:

    • Decontaminate all surfaces inside the BSC.

    • Dispose of all contaminated tips, tubes, and other solid waste in the biohazard bag.

    • Decontaminate all liquid waste with a 1:10 bleach solution for at least 30 minutes before disposing of it down the sink.

    • Remove your PPE and wash your hands thoroughly.

Workflow for Safe Handling of this compound

SA2_Workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup & Disposal PPE Don PPE Decon_BSC Decontaminate BSC Gather_Mat Gather Materials Prep_Stock Prepare Stock Solution Gather_Mat->Prep_Stock Start Experiment Treat_Cells Treat Cells Prep_Stock->Treat_Cells Decon_Work Decontaminate Work Area Treat_Cells->Decon_Work End Experiment Dispose_Solid Dispose Solid Waste Decon_Work->Dispose_Solid Dispose_Liquid Dispose Liquid Waste Dispose_Solid->Dispose_Liquid Remove_PPE Remove PPE & Wash Hands Dispose_Liquid->Remove_PPE

Caption: Workflow for the safe handling of this compound at Biosafety Level 2.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.